molecular formula C43H80O5 B3026233 1,3-Dieicosenoyl glycerol

1,3-Dieicosenoyl glycerol

Katalognummer: B3026233
Molekulargewicht: 677.1 g/mol
InChI-Schlüssel: ZMUDBWLSVCKRHS-CLFAGFIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dieicosenoyl glycerol is a diacylglycerol containing 11(Z)-eicosenoic acid at the sn-1 and sn-3 positions.>

Eigenschaften

IUPAC Name

[2-hydroxy-3-[(Z)-icos-11-enoyl]oxypropyl] (Z)-icos-11-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41,44H,3-16,21-40H2,1-2H3/b19-17-,20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUDBWLSVCKRHS-CLFAGFIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H80O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(20:1n9/0:0/20:1n9)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dieicosenoyl Glycerol: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dieicosenoyl glycerol (B35011) is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two eicosenoic acid chains at the sn-1 and sn-3 positions. As a member of the diacylglycerol family, it is a crucial bioactive lipid, playing a significant role as a second messenger in various cellular signaling cascades, most notably in the activation of protein kinase C (PKC). This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological functions of 1,3-dieicosenoyl glycerol, with a focus on its relevance to researchers in the fields of biochemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from closely related long-chain mono-unsaturated diacylglycerols to provide a substantive framework for its potential properties and functions.

Chemical Structure and Properties

This compound is a neutral lipid with the molecular formula C43H80O5 and a molecular weight of 677.1 g/mol .[1] The "eicosenoyl" designation indicates that the acyl chains are 20 carbons in length and contain one double bond (C20:1). The specific isomer of eicosenoic acid can vary, with common forms including oleic acid (an omega-9 fatty acid) and gondoic acid (an omega-9 fatty acid). The stereochemistry of the double bond, typically cis (Z), and its position along the acyl chain are critical determinants of the molecule's physical properties and biological activity. A common variant is 1,3-di-(11Z-eicosenoyl)-glycerol (CAS Number: 128230-18-2).[1]

Physicochemical Properties
Property1,3-di-(11Z-eicosenoyl)-glycerol (Predicted/Inferred)1,3-Dioleoyl-glycerol (Reference)
Molecular Formula C43H80O5[1]C39H72O5
Molecular Weight 677.1 g/mol [1]620.99 g/mol
CAS Number 128230-18-2[1]2465-32-9[2]
Melting Point Slightly above 21.5°C21.5°C[2][3]
Solubility Soluble in DMF and Ethanol[1]Soluble in chloroform[2]

Synthesis and Purification

The synthesis of this compound can be achieved through the enzymatic esterification of glycerol with eicosenoic acid. This method is favored for its high selectivity for the sn-1 and sn-3 positions, minimizing the formation of the 1,2-isomer.

Experimental Protocol: Enzymatic Synthesis of 1,3-Diacylglycerols

This protocol is adapted from established methods for the synthesis of other 1,3-diacylglycerols and can be specifically applied to this compound.[5][6][7]

Materials:

  • Glycerol (≥99% purity)

  • Eicosenoic acid (specify isomer, e.g., 11(Z)-eicosenoic acid)

  • Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)

  • Solvent (optional, for solvent-based synthesis) or solvent-free system

  • Vacuum pump

  • Reaction vessel with temperature control and stirring

Procedure:

  • Reactant Preparation: Combine glycerol and eicosenoic acid in a molar ratio of 1:2 in the reaction vessel.

  • Enzyme Addition: Add the immobilized lipase, typically at a concentration of 5-10% (w/w) of the total reactants.

  • Reaction Conditions:

    • Temperature: Maintain the reaction temperature at a level that ensures the reactants are in a liquid state and is optimal for the lipase activity (e.g., 50-70°C).

    • Stirring: Continuously stir the mixture to ensure proper mixing.

    • Vacuum: Apply a vacuum to the system to remove water produced during the esterification, which drives the reaction towards product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal: Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be reused for subsequent batches.

  • Purification: The crude product will contain a mixture of this compound, unreacted starting materials, and byproducts such as monoacylglycerols and triacylglycerols. Purification can be achieved through:

    • Molecular Distillation: To remove free fatty acids.

    • Crystallization: At low temperatures to selectively crystallize the 1,3-diacylglycerol.

    • Column Chromatography: Using silica (B1680970) gel to separate the different acylglycerols.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Glycerol + Eicosenoic Acid (1:2 molar ratio) Reaction Esterification (50-70°C, Vacuum) Reactants->Reaction Enzyme Immobilized 1,3-Specific Lipase Enzyme->Reaction Filtration Filtration to remove enzyme Reaction->Filtration Crude Crude Product Filtration->Crude Distillation Molecular Distillation (removes free fatty acids) Crude->Distillation Crystallization Low-Temperature Crystallization (separates DAGs) Distillation->Crystallization Chromatography Column Chromatography (final purification) Crystallization->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Diagram of the enzymatic synthesis and purification workflow for this compound.

Analytical Characterization

The purity and structure of synthesized this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful method for separating and quantifying diacylglycerol isomers.[8][9][10][11]

Typical HPLC Method:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile) and a slightly more polar solvent (e.g., isopropanol).

  • Detection: Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for universal lipid detection, or Mass Spectrometry (MS) for structural confirmation.[9][10]

  • Elution Order: In reversed-phase HPLC, 1,3-diacylglycerols typically elute before their corresponding 1,2-isomers.[8]

CompoundRetention Time (Relative)
1,3-Dioleoyl-glycerolt1
1,2-Dioleoyl-glycerolt2 (>t1)
1,3-Dipalmitoyl-glycerolt3
1,2-Dipalmitoyl-glycerolt4 (>t3)

Note: This table illustrates the general elution pattern of diacylglycerol isomers in reversed-phase HPLC.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is invaluable for the structural elucidation of diacylglycerols.[12][13][14] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques. Fragmentation patterns in MS/MS can help to identify the fatty acid composition and their positions on the glycerol backbone.

Biological Significance and Signaling Pathways

Diacylglycerols are well-established second messengers in cellular signaling. Their primary role is the activation of protein kinase C (PKC) isoforms, which regulate a vast array of cellular processes, including cell proliferation, differentiation, and apoptosis.

Protein Kinase C (PKC) Activation

The activation of PKC by diacylglycerols is dependent on the specific PKC isoform and the molecular species of the diacylglycerol.[15][16] Unsaturated diacylglycerols are generally more potent activators of PKC than their saturated counterparts.[17] The presence of long, polyunsaturated fatty acyl chains can enhance the activation of certain PKC isoforms.[15][16] While specific studies on this compound are lacking, it is plausible that as a long-chain mono-unsaturated diacylglycerol, it can effectively activate PKC. It is important to note that 1,2-diacylglycerols are the primary physiological activators of PKC, while 1,3-diacylglycerols are generally less effective.[17]

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG 1,2-Diacylglycerol PLC->DAG PIP2 PIP2 PIP2->PLC Signal PKC_inactive Inactive PKC DAG->PKC_inactive binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Conformational Change Downstream Downstream Cellular Responses (e.g., proliferation, differentiation) PKC_active->Downstream phosphorylates target proteins

References

The Endogenous Function of 1,3-Diacylglycerols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the specific endogenous functions of 1,3-dieicosenoyl glycerol (B35011) is scarce. This guide provides a comprehensive overview of the known roles of 1,3-diacylglycerols (1,3-DAGs) as a class of molecules, supported by experimental protocols for their synthesis and analysis. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential biological significance of specific 1,3-DAGs such as 1,3-dieicosenoyl glycerol.

Introduction to 1,3-Diacylglycerols

Diacylglycerols (DAGs) are glycerolipids consisting of a glycerol backbone with two fatty acid chains attached via ester bonds. They exist as stereoisomers, with the most common being 1,2-diacylglycerols and 1,3-diacylglycerols, which differ in the attachment points of the fatty acyl chains. While 1,2-DAGs are well-established as critical second messengers in cellular signaling, 1,3-DAGs are primarily recognized as intermediates in lipid metabolism.[1][2]

This guide focuses on the endogenous context of 1,3-diacylglycerols, with a specific mention of this compound, and provides detailed methodologies relevant to their study.

Physicochemical Properties of this compound

PropertyValueReference
Formal Name (11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester[3]
CAS Number 128230-18-2[3]
Molecular Formula C43H80O5[3]
Formula Weight 677.1[3]
Purity ≥98%[3]
Formulation A solution in ethanol[3]
Solubility DMF: 10 mg/ml; Ethanol: 10 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[3]
Storage -20°C[3]
Stability ≥ 2 years[3]

Endogenous Role of 1,3-Diacylglycerols: Metabolism over Signaling

The primary functional distinction between 1,2-DAGs and 1,3-DAGs lies in their capacity to activate Protein Kinase C (PKC), a crucial family of enzymes in signal transduction.[1] 1,2-Diacylglycerols, generated at the plasma membrane, are potent activators of PKC.[4][5][6] In contrast, 1,3-diacylglycerols are not considered physiological activators of PKC and are mainly involved in the metabolic pathways of triacylglycerol (TAG) synthesis and breakdown.[1]

The metabolic context of 1,3-DAGs is illustrated in the following diagram:

metabolic_pathway cluster_synthesis TAG Synthesis cluster_lipolysis Lipolysis TAG Triacylglycerol (TAG) DAG_1_3 1,3-Diacylglycerol (Metabolic Intermediate) TAG->DAG_1_3 DAG_1_2 1,2-Diacylglycerol DAG_1_2->TAG Phospholipids Phospholipids DAG_1_2->Phospholipids PKC_activation PKC Activation DAG_1_2->PKC_activation MAG Monoacylglycerol DAG_1_3->MAG FFA Free Fatty Acids DAG_1_3->FFA MAG->DAG_1_2 Glycerol Glycerol MAG->Glycerol MAG->FFA Glycerol->MAG

Metabolic fate of 1,3-diacylglycerol.

Experimental Protocols

Enzymatic Synthesis of 1,3-Diacylglycerols

The synthesis of 1,3-DAGs can be efficiently achieved through the enzymatic esterification of glycerol with fatty acids in a solvent-free system. This method offers high yields and purity.[7][8][9]

Materials:

  • Glycerol (≥99% purity)

  • Fatty acid (e.g., lauric acid as a model)

  • Immobilized lipase (B570770) (e.g., Lipozyme RM IM or Novozym 435)

  • 50 mL pear-shaped flask

  • Water bath

  • Vacuum pump

Protocol:

  • Combine 10 mmol of glycerol and 20 mmol of the desired fatty acid in a 50 mL pear-shaped flask.[7]

  • Add 5 wt% of immobilized lipase based on the total weight of the reactants.[7]

  • Incubate the reaction mixture in a water bath at a controlled temperature (e.g., 50°C for lauric acid).[7]

  • Apply a vacuum (e.g., 4 mm Hg) throughout the reaction to remove water and drive the equilibrium towards esterification.[7]

  • Monitor the reaction progress by taking aliquots at time intervals and analyzing the lipid profile.

  • Upon completion, the lipase can be recovered by filtration for potential reuse.[7]

  • The resulting 1,3-DAG can be purified, for example, by molecular distillation.

synthesis_workflow Reactants Glycerol + Fatty Acid + Lipase Reaction Incubation with Vacuum (e.g., 50°C, 4 mm Hg) Reactants->Reaction Filtration Filtration Reaction->Filtration Lipase_reuse Immobilized Lipase (for reuse) Filtration->Lipase_reuse Crude_product Crude 1,3-DAG Filtration->Crude_product Purification Purification (e.g., Molecular Distillation) Crude_product->Purification Pure_product Pure 1,3-DAG Purification->Pure_product

Workflow for enzymatic synthesis of 1,3-DAG.
Analysis of Diacylglycerols

The accurate quantification and identification of DAG isomers are crucial for understanding their biological roles. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.[10][11]

4.2.1. HPLC Analysis of Diacylglycerols

Protocol Outline:

  • Lipid Extraction: Extract total lipids from the biological sample using a suitable solvent system (e.g., chloroform/methanol).

  • Derivatization (Optional but Recommended): To stabilize the DAGs and improve detection, derivatize the free hydroxyl group.

  • Chromatographic Separation:

    • Column: Silica column (e.g., 10 cm, 3 µm particle size).[10]

    • Mobile Phase: An isocratic or gradient system of non-polar and polar solvents (e.g., hexane/isopropanol).[10][12]

    • Detection: UV detection (e.g., 205 nm) or an evaporative light scattering detector (ELSD).[12]

  • Quantification: Use an external or internal standard curve with a known amount of a specific DAG standard for quantification.

4.2.2. GC-MS Analysis of Diacylglycerols

Protocol Outline:

  • Isolation: Isolate the DAG fraction from the total lipid extract, often by thin-layer chromatography (TLC) or solid-phase extraction.

  • Silylation: Derivatize the DAGs to form trimethylsilyl (B98337) (TMS) ethers to increase their volatility for GC analysis.[10]

  • Gas Chromatography:

    • Column: A non-polar capillary column.

    • Temperature Program: A programmed temperature gradient to separate the different DAG species based on their fatty acid composition.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is typically used.

    • Analysis: The fragmentation patterns of the TMS-derivatized DAGs can be used to identify the fatty acid constituents and their positions.

Signaling Pathways: The Contrast with 1,2-Diacylglycerols

To fully appreciate the distinct role of 1,3-DAGs, it is essential to understand the well-characterized signaling pathway of 1,2-DAGs.

signaling_pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG_1_2 1,2-Diacylglycerol PIP2->DAG_1_2 Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG_1_2->PKC activates Downstream_effects Downstream Cellular Responses (e.g., Gene Expression, Proliferation) PKC->Downstream_effects phosphorylates targets Ca_release->PKC co-activates

Generalized 1,2-diacylglycerol signaling pathway.

Conclusion and Future Directions

While this compound remains a sparsely studied molecule, the broader understanding of 1,3-diacylglycerols places them primarily within the realm of lipid metabolism rather than signal transduction. Their role as intermediates in the synthesis and catabolism of triacylglycerols is well-established.

Future research is warranted to investigate whether specific long-chain 1,3-DAGs, such as this compound, possess unique biological activities that extend beyond their metabolic functions. The development of specific molecular probes and advanced lipidomic techniques will be instrumental in elucidating the potential nuanced roles of these molecules in health and disease. The experimental protocols detailed in this guide provide a solid foundation for researchers embarking on such investigations.

References

The Enzymatic Route to 1,3-Dieicosenoyl Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dieicosenoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule containing two eicosenoic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone. While the de novo biosynthesis of triacylglycerols (TAGs) in most organisms proceeds via the Kennedy pathway, this pathway primarily generates sn-1,2-diacylglycerols as intermediates. The synthesis of sn-1,3-diacylglycerols, such as 1,3-dieicosenoyl glycerol, is predominantly achieved through enzymatic catalysis, utilizing lipases with sn-1,3 regiospecificity. This technical guide provides an in-depth overview of the lipase-catalyzed biosynthesis of this compound, including quantitative data from related syntheses and detailed experimental protocols.

Biosynthesis Pathway

The primary route for synthesizing this compound is through the direct enzymatic esterification of glycerol with eicosenoic acid. This reaction is catalyzed by sn-1,3-specific lipases, such as those from Rhizomucor miehei and Candida antarctica. These enzymes selectively acylate the primary hydroxyl groups of glycerol, yielding the desired 1,3-diacylglycerol.

The pathway involves two main steps:

  • Monoacylglycerol Formation: The lipase (B570770) catalyzes the esterification of one molecule of eicosenoic acid to either the sn-1 or sn-3 position of glycerol, forming mono-eicosenoyl glycerol.

  • Diacylglycerol Formation: A second molecule of eicosenoic acid is then esterified to the remaining primary hydroxyl group (sn-1 or sn-3) to produce this compound.

Acyl migration, the intramolecular transfer of an acyl group, can lead to the formation of the undesired 1,2-diacylglycerol isomer and subsequently triacylglycerol. Reaction conditions are therefore optimized to favor the formation of the 1,3-diacyl-glycerol and minimize acyl migration.

Below is a diagram illustrating the lipase-catalyzed synthesis of this compound.

Biosynthesis_of_1_3_Dieicosenoyl_Glycerol Glycerol Glycerol Monoacylglycerol sn-1(3)-Eicosenoyl Glycerol Glycerol->Monoacylglycerol + Eicosenoic Acid EicosenoicAcid1 Eicosenoic Acid EicosenoicAcid1->Monoacylglycerol EicosenoicAcid2 Eicosenoic Acid Diacylglycerol 1,3-Dieicosenoyl Glycerol EicosenoicAcid2->Diacylglycerol Monoacylglycerol->Diacylglycerol Lipase sn-1,3 Specific Lipase (e.g., Rhizomucor miehei lipase) Lipase->Monoacylglycerol Lipase->Diacylglycerol

Caption: Lipase-catalyzed synthesis of this compound.

Quantitative Data

1,3-DiacylglycerolLipaseFatty AcidMolar Ratio (FA:Glycerol)Temperature (°C)Reaction Time (h)Yield (%)Reference
1,3-DilaurinLipozyme RM IMLauric Acid2:150380.3[1][2]
1,3-DicaprylinLipozyme RM IMCaprylic Acid2:1251284.6[2]
1,3-DicaprinLipozyme RM IMCapric Acid2:1351284.4[2]
1,3-DipalmitinNovozym 435Palmitic Acid2:1736~30[3]
1,3-DistearinNovozym 435Stearic Acid1:1756~20[3]
1,3-DioleinLipozyme RM IMOleic Acid2:1451261.1[2]
1,3-DilinoleinLipozyme RM IMLinoleic Acid2:1451274.3[2]
1,3-DieicosapentaenoinLipozyme RM IMEicosapentaenoic Acid2:1451271.7[2]

Experimental Protocols

The following is a generalized protocol for the solvent-free enzymatic synthesis of this compound based on methods reported for other long-chain fatty acids[1][2][3].

1. Materials

  • Glycerol (high purity, >99%)

  • Eicosenoic acid (high purity)

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme® RM IM from Rhizomucor miehei or Novozym® 435 from Candida antarctica)

  • Molecular sieves (4Å) or a vacuum system for water removal

  • Reaction vessel (e.g., a round-bottom flask)

  • Magnetic stirrer and heating mantle or water bath

  • Solvents for purification (e.g., hexane, diethyl ether, ethanol)

  • Silica (B1680970) gel for column chromatography

2. Reaction Setup

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Reactants 1. Mix Reactants (Glycerol, Eicosenoic Acid, Lipase) Reaction 2. Enzymatic Esterification (Controlled Temperature & Stirring) Reactants->Reaction WaterRemoval 3. Continuous Water Removal (Vacuum or Molecular Sieves) Reaction->WaterRemoval ReactionMonitoring 4. Monitor Reaction Progress (TLC or GC) Reaction->ReactionMonitoring WaterRemoval->Reaction Maintains Equilibrium Shift EnzymeRemoval 5. Stop Reaction & Remove Enzyme (Filtration) ReactionMonitoring->EnzymeRemoval Upon Completion Purification 6. Purify Product (Column Chromatography) EnzymeRemoval->Purification Analysis 7. Analyze Purity (TLC, GC, NMR) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Experimental workflow for this compound synthesis.

3. Detailed Procedure

  • Reactant Preparation: In a clean, dry reaction vessel, combine glycerol and eicosenoic acid in a 1:2 molar ratio.

  • Enzyme Addition: Add the immobilized lipase. The amount of lipase typically ranges from 5-10% (w/w) of the total reactants[1].

  • Reaction Conditions:

    • Heat the mixture to the optimal temperature for the chosen lipase (e.g., 45-60°C).

    • Stir the reaction mixture continuously to ensure proper mixing.

    • To drive the reaction towards product formation, remove the water produced during esterification. This can be achieved by applying a vacuum or by adding activated molecular sieves to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the relative amounts of reactants, monoacylglycerols, diacylglycerols, and triacylglycerols.

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved, stop the reaction by cooling the mixture to room temperature. If using an immobilized enzyme, it can be recovered by filtration for potential reuse.

  • Purification: The crude product mixture will contain unreacted substrates, monoacylglycerols, and potentially some triacylglycerols in addition to the desired 1,3-diacylglycerol. Purify the this compound using silica gel column chromatography. A typical solvent system for elution would be a gradient of diethyl ether in hexane.

  • Analysis: Confirm the purity and identity of the final product using analytical techniques such as TLC, GC, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The biosynthesis of this compound is effectively achieved through the use of sn-1,3-specific lipases. By carefully controlling reaction parameters such as temperature, substrate molar ratio, and water removal, high yields of the desired diacylglycerol can be obtained. While specific kinetic data for eicosenoic acid with these lipases requires further investigation, the provided protocols and data for analogous fatty acids offer a solid foundation for researchers and drug development professionals working with this and similar molecules. The enzymatic approach presents a green and efficient alternative to chemical synthesis, allowing for the production of high-purity 1,3-diacylglycerols for various applications.

References

Unveiling the Natural Reserves of 1,3-Dieicosenoyl Glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the natural sources of 1,3-dieicosenoyl glycerol (B35011), a diacylglycerol of significant interest to researchers, scientists, and drug development professionals. While direct quantification of this specific molecule in natural matrices is not widely documented, this paper identifies promising plant and insect sources rich in its constituent fatty acid, 11-eicosenoic acid. Furthermore, it details the advanced analytical methodologies required for the extraction, separation, and quantification of diacylglycerol isomers, and presents a conceptual framework for its biosynthesis.

Potential Natural Sources of 1,3-Dieicosenoyl Glycerol

The presence of this compound in a natural source is contingent on the availability of its precursor, 11-eicosenoic acid. Extensive literature review has identified several organisms that produce significant quantities of this C20:1 fatty acid, making them prime candidates for containing this compound.

Plant-Based Sources

Seed oils from certain members of the Sapindaceae family have been identified as exceptionally rich in 11-eicosenoic acid.

  • Koelreuteria paniculata (Golden Rain Tree): The seed oil of this tree is a prominent source, with studies reporting that 11-eicosenoic acid can constitute a significant portion of the total fatty acids.[1][2][3][4]

  • Cardiospermum halicacabum (Balloon Vine): The seed oil of this climbing plant is another notable source, containing a high percentage of 11-eicosenoic acid.[5][6][7][8]

Insect-Based Sources

Certain insects have been found to contain 11-eicosenoic acid as a component of their lipids, suggesting they may also be a source of this compound.

  • Galleria mellonella (Greater Wax Moth): The larvae and adults of this moth have been shown to contain eicosenoic acid in their cuticular lipids.[9][10][11]

  • Protaetia brevitarsis (White-spotted Flower Chafer): The larvae of this beetle are another potential source, with analyses revealing the presence of eicosenoic acid in their fatty acid profile.[12][13][14][15]

Quantitative Data on Eicosenoic Acid Content

The following table summarizes the reported concentrations of eicosenoic acid in the identified potential natural sources. It is important to note that these values represent the percentage of eicosenoic acid within the total fatty acid profile and not the direct concentration of this compound.

Natural SourceOrganismTissue/PartEicosenoic Acid (% of Total Fatty Acids)Reference(s)
PlantKoelreuteria paniculataSeed Oil43.0 - 46.5[2][3]
PlantCardiospermum halicacabumSeed Oil42[5][6]
InsectGalleria mellonellaAdult CuticlePresent[9]
InsectGalleria mellonellaLarvae Cuticle (reared on beeswax)Present[10]
InsectProtaetia brevitarsisLarvaePresent[12][15]

Experimental Protocols for Diacylglycerol Analysis

The precise identification and quantification of this compound require sophisticated analytical techniques capable of separating and detecting diacylglycerol (DAG) isomers. The following protocols are based on established methodologies for the analysis of DAGs in complex lipid mixtures.[16][17][18][19][20][21]

Lipid Extraction

Objective: To efficiently extract total lipids from the source material while minimizing degradation.

Methodology (Modified Folch Method):

  • Homogenize a known weight of the sample (e.g., ground seeds, insect larvae) in a chloroform (B151607):methanol (2:1, v/v) solution.

  • Agitate the mixture thoroughly for at least 20 minutes at room temperature.

  • Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge the sample to facilitate the separation of the chloroform (lower) and aqueous (upper) phases.

  • Carefully collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Store the extract at -20°C or below under a nitrogen atmosphere to prevent oxidation.

Diacylglycerol Isomer Separation and Quantification by LC-MS/MS

Objective: To separate 1,2- and 1,3-diacylglycerol isomers and quantify the specific molecular species, including this compound.

Methodology:

  • Derivatization (Optional but Recommended for Improved Ionization): To enhance the ionization efficiency and chromatographic separation of DAGs, derivatization of the free hydroxyl group can be performed. A common reagent is 3,5-dinitrophenyl isocyanate (DNPI).

  • Chromatographic Separation:

    • Column: A reversed-phase C30 column is often suitable for the separation of DAG isomers.

    • Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile, isopropanol, and water with an additive like ammonium (B1175870) formate (B1220265) is typically employed. The exact gradient program should be optimized for the specific separation.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantitative analysis. This involves selecting a specific precursor ion (the [M+NH4]+ adduct of the DAG) and a specific product ion generated through collision-induced dissociation (CID). For this compound, the precursor ion would be m/z 695.6 (C43H80O5 + NH4+).

    • Fragmentation: The key to distinguishing between 1,2- and 1,3-DAG isomers lies in their fragmentation patterns. The neutral loss of a fatty acyl chain from the sn-2 position is generally less favored than from the sn-1 or sn-3 positions. This difference in fragmentation intensity can be used to identify the isomers.

    • Quantification: Quantification is achieved by comparing the peak area of the target analyte (this compound) to that of an appropriate internal standard (e.g., a deuterated or odd-chain 1,3-DAG) of known concentration.

Signaling Pathways and Experimental Workflows

Biosynthesis of Diacylglycerols in Plants

The primary pathway for the de novo synthesis of diacylglycerols in plants is the Kennedy pathway. This pathway provides the glycerol backbone and the initial fatty acyl chains for the formation of DAGs.

Kennedy_Pathway cluster_legend Enzyme Abbreviations G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAT DAG Diacylglycerol (1,2-sn-glycerol) PA->DAG PAP Phosphate Pi PA->Phosphate TAG Triacylglycerol DAG->TAG DGAT PC Phosphatidylcholine DAG->PC CPT/PDCT PC->DAG PLC/PLD+PAP AcylCoA1 Acyl-CoA AcylCoA1->LPA AcylCoA2 Acyl-CoA AcylCoA2->PA AcylCoA3 Acyl-CoA AcylCoA3->TAG GPAT_l GPAT: Glycerol-3-phosphate acyltransferase LPAT_l LPAT: Lysophosphatidic acid acyltransferase PAP_l PAP: Phosphatidic acid phosphatase DGAT_l DGAT: Diacylglycerol acyltransferase CPT_l CPT: Choline phosphotransferase PDCT_l PDCT: Phosphatidylcholine:diacylglycerol cholinephosphotransferase PLC_l PLC: Phospholipase C PLD_l PLD: Phospholipase D

Caption: De novo diacylglycerol biosynthesis via the Kennedy pathway in plants.

Experimental Workflow for Diacylglycerol Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of diacylglycerols from a natural source.

DAG_Analysis_Workflow Start Sample Collection (e.g., Seeds, Larvae) Homogenization Homogenization Start->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation TotalLipids Total Lipid Extract Evaporation->TotalLipids Derivatization Derivatization (Optional) TotalLipids->Derivatization LCMS LC-MS/MS Analysis TotalLipids->LCMS Direct Analysis Derivatization->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis End Results DataAnalysis->End

Caption: Workflow for the extraction and analysis of diacylglycerols.

References

The Enigmatic Role of 1,3-Dieicosenoyl Glycerol in Cell Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dieicosenoyl glycerol (B35011), a diacylglycerol (DAG) molecule featuring two eicosenoic acid chains at the sn-1 and sn-3 positions, occupies a space of significant interest and ambiguity in the landscape of cellular signaling. While the structurally similar sn-1,2-diacylglycerols are well-established as potent second messengers that activate a cascade of signaling events, the role of their 1,3-isomers is far more nuanced. This technical guide provides a comprehensive overview of the current understanding of 1,3-dieicosenoyl glycerol's involvement in cell signaling, focusing on its indirect mechanisms of action, the signaling potential of its metabolic derivatives, and the experimental methodologies required for its study. It is imperative for researchers and drug development professionals to recognize that this compound is not a direct signaling molecule in the canonical sense. Instead, its biological significance likely arises from its metabolic conversion into signaling-competent molecules.

The Dichotomy of Diacylglycerol Isomers in Cellular Signaling

Diacylglycerols are pivotal players in a multitude of cellular processes. However, their biological activity is exquisitely dependent on their stereochemistry. The sn-1,2 and sn-1,3 isomers of DAG exhibit fundamentally different roles in cell signaling.

sn-1,2-Diacylglycerols: The Canonical Second Messengers

Generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), sn-1,2-DAGs are central to signal transduction.[1][2] Their specific spatial arrangement allows them to bind to and activate a host of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[1][3] This activation is a critical step in pathways regulating cell proliferation, differentiation, apoptosis, and numerous other physiological responses.

sn-1,3-Diacylglycerols: Metabolically Significant but Signaling-Inert

In stark contrast, 1,3-diacylglycerols, including this compound, are not physiological activators of PKC.[1] Their primary role is as intermediates in the synthesis and catabolism of triacylglycerols (TAGs), the main form of energy storage in cells.[1][4] Due to their inability to induce the conformational changes required for PKC activation, they do not directly participate in the same signal transduction pathways as their sn-1,2 counterparts.

Quantitative Comparison of PKC Activation by DAG Isomers

Quantitative data on the direct interaction of 1,3-DAGs with signaling proteins is limited due to their established inactivity. However, comparative studies consistently demonstrate the necessity of the sn-1,2 configuration for PKC activation.

Diacylglycerol IsomerTarget ProteinEffectQuantitative Data (Example)
sn-1,2-Diacylglycerol Protein Kinase C (PKC)Potent ActivatorVarious studies show significant activation at low micromolar concentrations.
sn-1,3-Diacylglycerol Protein Kinase C (PKC)InactiveNo significant activation observed at physiological concentrations.

Indirect Signaling Potential of this compound

While not a direct signaling molecule, this compound can influence cellular signaling through two primary indirect mechanisms:

  • Metabolic Conversion to the Active sn-1,2 Isomer: The conversion of 1,3-DAG to the signaling-competent sn-1,2-DAG is a potential, though not fully elucidated, pathway for indirect signaling. This is not a direct isomerization but is thought to occur via the monoacylglycerol (MAG) pathway.

  • Hydrolysis and Release of Eicosenoic Acid: The fatty acid components of this compound, specifically 11Z-eicosenoic acid, can be released through the action of lipases and subsequently act as signaling molecules themselves or be converted into other bioactive lipids.

The Monoacylglycerol Acyltransferase (MGAT) Pathway

The conversion of a 1,3-DAG to a signaling-active sn-1,2-DAG is not a simple isomerization. It can be conceptualized as a multi-step process. First, a lipase (B570770) would hydrolyze one of the fatty acids from the 1,3-DAG, yielding a monoacylglycerol (MAG). This MAG can then be re-acylated by a monoacylglycerol acyltransferase (MGAT) to form a diacylglycerol. Depending on the specific MGAT and the available fatty acyl-CoA, this could result in the formation of an sn-1,2-DAG.[2][5]

MGAT_Pathway This compound This compound Monoacylglycerol Monoacylglycerol This compound->Monoacylglycerol Lipase sn-1,2-Diacylglycerol sn-1,2-Diacylglycerol Monoacylglycerol->sn-1,2-Diacylglycerol MGAT PKC Activation PKC Activation sn-1,2-Diacylglycerol->PKC Activation

Figure 1: Potential conversion of 1,3-DAG to sn-1,2-DAG via the MGAT pathway.

Eicosenoic Acid: A Signaling Moiety

The hydrolysis of this compound releases 11Z-eicosenoic acid, a 20-carbon monounsaturated omega-9 fatty acid.[6][7][8] While research into the specific signaling roles of 11Z-eicosenoic acid is ongoing, fatty acids in general are known to act as signaling molecules through several mechanisms:

  • G-Protein Coupled Receptor (GPCR) Activation: Various fatty acids can bind to and activate specific GPCRs, initiating intracellular signaling cascades.[9]

  • Precursors to Eicosanoids: 20-carbon fatty acids are the precursors for the synthesis of eicosanoids, a large family of potent signaling molecules that includes prostaglandins, leukotrienes, and thromboxanes.[10][11][12] These molecules are involved in a wide range of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.

The potential for 11Z-eicosenoic acid to be metabolized into novel eicosanoids presents an exciting avenue for future research.

Eicosenoic_Acid_Signaling cluster_hydrolysis Hydrolysis cluster_signaling Signaling Pathways This compound This compound 11Z-Eicosenoic Acid 11Z-Eicosenoic Acid This compound->11Z-Eicosenoic Acid Lipase GPCRs GPCRs 11Z-Eicosenoic Acid->GPCRs Activation Eicosanoids Eicosanoids 11Z-Eicosenoic Acid->Eicosanoids Metabolism (e.g., COX, LOX) Downstream Signaling Downstream Signaling GPCRs->Downstream Signaling Eicosanoid Receptors Eicosanoid Receptors Eicosanoids->Eicosanoid Receptors Activation Physiological Responses Physiological Responses Eicosanoid Receptors->Physiological Responses

Figure 2: Potential signaling pathways of 11Z-eicosenoic acid.

Experimental Protocols for the Study of this compound and its Metabolites

Investigating the nuanced role of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Lipidomics Analysis of Diacylglycerol Isomers and Eicosenoids

Objective: To identify and quantify the different isomers of diacylglycerol and the potential eicosanoid products derived from eicosenoic acid in biological samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation and Lipid Extraction:

    • Flash-freeze biological samples (cells or tissues) in liquid nitrogen to halt enzymatic activity.

    • Perform lipid extraction using a modified Bligh-Dyer or Folch method.[5][13]

    • For eicosanoid analysis, solid-phase extraction (SPE) is often employed to enrich for these low-abundance lipids.[14][15]

    • Incorporate internal standards for each lipid class to be quantified to correct for extraction efficiency and instrument variability.

  • Chromatographic Separation:

    • Utilize a reversed-phase C18 or C8 column for separation of DAG isomers and eicosanoids.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of acetonitrile (B52724) and acetic acid) and an organic component (e.g., acetonitrile/isopropanol).[13]

  • Mass Spectrometry Analysis:

    • Use a triple quadrupole or high-resolution mass spectrometer operating in either positive or negative ion mode, depending on the target analytes.

    • For DAGs, use precursor ion or neutral loss scanning to identify the fatty acyl composition.

    • For eicosanoids, use Multiple Reaction Monitoring (MRM) for targeted quantification of known eicosanoids.

Lipidomics_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Bligh-Dyer/Folch Solid-Phase Extraction (for Eicosanoids) Solid-Phase Extraction (for Eicosanoids) Lipid Extraction->Solid-Phase Extraction (for Eicosanoids) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Solid-Phase Extraction (for Eicosanoids)->LC-MS/MS Analysis Enrichment Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification & Identification

Figure 3: General workflow for lipidomics analysis.

In Vitro PKC Activation Assay

Objective: To quantitatively compare the ability of sn-1,2- and 1,3-diacylglycerol isomers to activate PKC.

Methodology:

  • Reagents:

    • Purified, recombinant PKC isoform of interest.

    • Lipid vesicles composed of phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS).

    • sn-1,2- and 1,3-diacylglycerol isomers to be tested.

    • PKC substrate (e.g., a synthetic peptide).

    • [γ-³²P]ATP.

  • Procedure:

    • Prepare lipid vesicles containing PC, PS, and the desired concentration of the DAG isomer by sonication or extrusion.

    • Initiate the kinase reaction by adding purified PKC, the substrate peptide, [γ-³²P]ATP, and Ca²⁺ (for conventional PKC isoforms) to the lipid vesicle suspension.

    • Incubate the reaction at 30°C for a defined period.

    • Stop the reaction and spot the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

GPCR Activation Assays for Eicosenoic Acid

Objective: To determine if 11Z-eicosenoic acid can activate specific GPCRs.

Methodology: Calcium Mobilization or cAMP Assay

  • Cell Culture:

    • Use a cell line stably expressing the candidate GPCR.

    • For calcium mobilization assays, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • Treat the cells with varying concentrations of 11Z-eicosenoic acid.

    • For Calcium Mobilization: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope. An increase in fluorescence indicates GPCR activation via the Gq pathway.

    • For cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit. A decrease in cAMP suggests activation of a Gi-coupled receptor, while an increase suggests activation of a Gs-coupled receptor.

Future Directions and Implications for Drug Development

The study of this compound and its metabolic products is a burgeoning field with significant potential for therapeutic intervention. Key areas for future research include:

  • Elucidation of the 1,3-DAG to 1,2-DAG conversion pathway: Identifying the specific enzymes and regulatory mechanisms involved in this conversion could unveil novel drug targets.

  • Identification of specific GPCRs for 11Z-eicosenoic acid: Characterizing the receptors that bind to this fatty acid and their downstream signaling pathways is crucial.

  • Investigation of novel eicosanoids derived from 11Z-eicosenoic acid: The discovery of new bioactive lipids could open up new avenues for treating inflammatory and other diseases.

For drug development professionals, a deeper understanding of these pathways could lead to the development of novel therapeutics that modulate these signaling events. For example, inhibitors of the enzymes that convert 1,3-DAG to 1,2-DAG could be explored for conditions where PKC overactivation is a contributing factor. Conversely, stable analogs of eicosenoic acid or its eicosanoid metabolites could be developed as agonists or antagonists for specific GPCRs.

Conclusion

This compound itself is not a direct participant in canonical cell signaling pathways. Its significance lies in its potential to be metabolized into signaling-competent molecules, namely the sn-1,2 isomer of diacylglycerol and the free fatty acid, 11Z-eicosenoic acid. The latter holds particular promise as a potential signaling molecule, either through direct interaction with GPCRs or as a precursor to a new class of eicosanoids. The experimental protocols outlined in this guide provide a framework for researchers to further unravel the intricate roles of this enigmatic lipid and its derivatives in cellular communication, paving the way for new discoveries and therapeutic strategies.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 1,3-Dieicosenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dieicosenoyl glycerol (B35011) is a diacylglycerol (DAG) that contains two 11Z-eicosenoic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1] As a member of the diacylglycerol family, it is an important lipid molecule with potential roles in cellular signaling and metabolism. Understanding its physical and chemical properties is crucial for its application in research and drug development. This guide provides a comprehensive overview of the known properties of 1,3-dieicosenoyl glycerol, detailed experimental protocols for its analysis, and insights into its potential biological significance.

Physical and Chemical Properties

Data Presentation
PropertyValueSource/Method
IUPAC Name (11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester[1]
Synonyms 20:1/20:1-DG, DG(20:1/0:0/20:1), 11(Z)-Dieicosenoin, cis-11-Dieicosenoin, di-cis-11-Eicosenoyl-glycerol[1]
CAS Number 128230-18-2[1]
Molecular Formula C₄₃H₈₀O₅[1]
Molecular Weight 677.1 g/mol [1]
Appearance Likely a waxy solid or viscous oil at room temperature.Inferred from similar long-chain diacylglycerols.
Melting Point Not experimentally determined. Estimated to be in the range of 40-60 °C.Based on the melting points of similar long-chain saturated and monounsaturated diacylglycerols.
Boiling Point Decomposes at high temperatures before boiling.General property of large lipid molecules.
Solubility - DMF: ~10 mg/mL- Ethanol: ~10 mg/mL- Ethanol:PBS (pH 7.2) (1:1): ~0.5 mg/mL- Chloroform (B151607): Expected to be soluble.- Water: Insoluble.[1]
Purity ≥98% (commercially available)[1]
Storage -20°C[1]
Stability ≥ 2 years (at -20°C)[1]

Chemical Reactivity

This compound exhibits reactivity typical of esters and compounds with carbon-carbon double bonds.

  • Hydrolysis: The ester linkages can be hydrolyzed under acidic, basic, or enzymatic conditions to yield glycerol and two molecules of 11Z-eicosenoic acid. Lipases, for instance, can catalyze this reaction in biological systems.

  • Oxidation: The two cis double bonds in the eicosenoyl chains are susceptible to oxidation. This can occur via autoxidation in the presence of air or through enzymatic processes. Oxidation can lead to the formation of various byproducts, including aldehydes, ketones, and shorter-chain fatty acids, which may alter the molecule's biological activity and physical properties.

  • Esterification: The free hydroxyl group at the sn-2 position of the glycerol backbone can be esterified with another fatty acid to form a triacylglycerol. This reaction can be carried out chemically or enzymatically.

  • Hydrogenation: The double bonds in the acyl chains can be reduced to single bonds through catalytic hydrogenation, which would convert this compound into 1,3-diarachidoyl glycerol.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on standard techniques for lipid analysis.

Protocol 1: Determination of Melting Point by Capillary Method

This protocol describes the determination of the melting point range of a solid lipid using a capillary melting point apparatus.[2][3]

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle (if sample is a solid)

  • Spatula

Procedure:

  • Sample Preparation: If the sample is a solid, finely powder a small amount using a mortar and pestle. This ensures uniform heat distribution.[2]

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to get a rough estimate.

  • Accurate Determination: For an accurate measurement, start heating at a rate of approximately 3°C per minute until the temperature is about 5°C below the expected melting point. Then, reduce the heating rate to 1°C per minute.[3]

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • Replicate Measurements: Repeat the procedure at least two more times with fresh samples and new capillary tubes to ensure the reproducibility of the results.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for assessing the purity of this compound using normal-phase HPLC with an evaporative light scattering detector (ELSD) or a UV detector at a low wavelength.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., n-hexane, 2-propanol, acetonitrile)

  • HPLC system with a pump, injector, column oven, and detector (ELSD or UV)

  • Normal-phase silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent (e.g., hexane/2-propanol mixture) to a final concentration of approximately 1 mg/mL.

  • HPLC System Preparation:

    • Equilibrate the silica column with the mobile phase at a constant flow rate. A typical mobile phase could be a gradient of n-hexane and 2-propanol or an isocratic mixture such as n-hexane:2-propanol (99:1, v/v).

    • Set the column oven temperature (e.g., 30 °C).

    • Set the ELSD parameters (e.g., nebulizer temperature, evaporator temperature, and gas flow rate) or the UV detector wavelength (e.g., 205 nm).

  • Injection: Inject a known volume of the sample solution (e.g., 10-20 µL) onto the column.

  • Data Acquisition: Run the chromatogram and record the data. This compound should elute as a single major peak. The retention time can be used for identification, and the peak area can be used for quantification and purity assessment.

  • Purity Calculation: Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Protocol 3: Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H and ¹³C NMR to confirm the structure of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum.

    • Expected Signals:

      • Signals for the glycerol backbone protons.

      • Signals for the olefinic protons of the eicosenoyl chains (-CH=CH-).

      • Signals for the methylene (B1212753) protons adjacent to the ester groups (-CH₂-COO-).

      • Signals for the allylic protons (-CH₂-CH=CH-).

      • A complex multiplet for the other methylene protons of the fatty acid chains.

      • A triplet for the terminal methyl groups (-CH₃).

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum.

    • Expected Signals:

      • Signals for the carbonyl carbons of the ester groups (-COO-).

      • Signals for the olefinic carbons (-CH=CH-).

      • Signals for the glycerol backbone carbons.

      • Signals for the various methylene carbons of the fatty acid chains.

      • A signal for the terminal methyl carbons.

  • Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to confirm the structure and the position of the esterified fatty acids. Compare the observed spectra with predicted spectra or data from similar compounds.

Protocol 4: Analysis by Mass Spectrometry (MS)

This protocol details the use of electrospray ionization mass spectrometry (ESI-MS) for the determination of the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • LC-MS grade solvents (e.g., methanol, chloroform, isopropanol)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as methanol/chloroform (1:1, v/v), often with the addition of a salt like sodium acetate (B1210297) to promote adduct formation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Analysis (Full Scan):

    • Acquire a full scan mass spectrum in positive ion mode.

    • Expected Ions: Look for the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and/or the ammonium (B1175870) adduct [M+NH₄]⁺. For this compound (C₄₃H₈₀O₅, MW = 677.1), these would appear at m/z 678.1, 700.1, and 695.1, respectively.

  • Tandem MS (MS/MS) Analysis:

    • Select the parent ion of interest (e.g., [M+Na]⁺) and perform collision-induced dissociation (CID).

    • Expected Fragments: The fragmentation pattern will show neutral losses of the fatty acid chains, providing information about their composition.

  • Data Analysis: Analyze the mass spectra to confirm the molecular weight and deduce the structure from the fragmentation pattern.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution MP Melting Point Determination (Physical Property) Sample->MP HPLC HPLC Analysis (Purity) Dissolution->HPLC NMR NMR Spectroscopy (Structure Elucidation) Dissolution->NMR MS Mass Spectrometry (Molecular Weight & Structure) Dissolution->MS Data Data Acquisition & Processing HPLC->Data NMR->Data MS->Data MP->Data Interpretation Structural Confirmation & Property Determination Data->Interpretation

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathway

Diacylglycerols are well-established second messengers in cellular signaling. A primary pathway involves the activation of protein kinase C (PKC).[4][5][6] While the specific signaling roles of this compound have not been elucidated, a general DAG signaling pathway is presented below.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol & Downstream Effects Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_inactive Inactive Protein Kinase C (PKC) PKC_inactive->PKC_active Substrate Substrate Proteins PKC_active->Substrate Phosphorylates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC_active Co-activates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Response Cellular Responses (e.g., Proliferation, Differentiation, Insulin (B600854) Resistance) Phospho_Substrate->Cell_Response

Caption: General diacylglycerol (DAG) signaling pathway involving Protein Kinase C (PKC).

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its characterization. While specific experimental data for some properties are lacking, the information provided, based on its chemical structure and comparison with related lipids, serves as a valuable resource for researchers. The outlined analytical methods and the context of its potential role in cellular signaling will aid scientists and drug development professionals in their studies and applications of this and other long-chain diacylglycerols. Further research is warranted to fully elucidate the specific physical properties and biological functions of this compound.

References

The Discovery and History of 1,3-Dieicosenoyl Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Diacylglycerols

Diacylglycerols (DAGs) are a class of glycerolipids consisting of a glycerol (B35011) molecule with two fatty acid chains attached via ester linkages. They are key intermediates in the biosynthesis of triacylglycerols and phospholipids. Beyond their metabolic roles, specific isomers of DAG, particularly sn-1,2-diacylglycerols, function as critical second messengers in a variety of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). The specific fatty acid composition of a DAG molecule can influence its physical properties and potentially its biological activity.

While a detailed historical record of the first synthesis or isolation of 1,3-dieicosenoyl glycerol is not prominently documented, the general understanding and synthesis of 1,3-diacylglycerols have been part of the lipid chemistry landscape for many decades. The availability of this compound as a research chemical suggests its synthesis is based on established methodologies for creating specific diacylglycerol species.

Physicochemical Properties of this compound

The properties of this compound are determined by its glycerol backbone and the two C20:1 fatty acid chains. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Chemical Formula C43H80O5[1]
Molecular Weight 677.1 g/mol [1]
CAS Number 128230-18-2[1]
Formal Name (11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester[1]
Synonyms 1,3-di-(11Z-eicosenoyl)glycerol, DG(20:1/0:0/20:1), 11(Z)-Dieicosenoin[1]
Purity ≥98% (commercially available)[1]
Physical Form Solution in ethanol (B145695) (commercially available)[1]
Solubility DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Storage Temperature -20°C[1]

Synthesis of this compound

Experimental Protocol: Enzymatic Esterification

This protocol is a generalized procedure based on methods reported for the synthesis of other 1,3-diacylglycerols.

Materials:

  • Glycerol

  • 11(Z)-Eicosenoic acid

  • Immobilized 1,3-regiospecific lipase (B570770) (e.g., from Rhizomucor miehei or Thermomyces lanuginosus)

  • Anhydrous solvent (e.g., hexane (B92381) or solvent-free system)

  • Molecular sieves (for solvent-based reactions)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine glycerol and 11(Z)-eicosenoic acid in a 1:2 molar ratio. If using a solvent, add anhydrous hexane. For solvent-free systems, the reactants are used neat.

  • Addition of Catalyst: Add the immobilized 1,3-regiospecific lipase to the reaction mixture (typically 5-10% by weight of the reactants).

  • Water Removal: If the reaction is performed in a solvent, add activated molecular sieves to remove the water produced during esterification. In a solvent-free system, the reaction can be conducted under a vacuum to facilitate water removal.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 40-60°C) with constant stirring for a period ranging from several hours to a couple of days. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the immobilized lipase is removed by filtration. If a solvent was used, it is removed under reduced pressure.

  • Purification: The crude product, which will contain a mixture of mono-, di-, and triglycerides, as well as unreacted fatty acids, is purified by silica gel column chromatography. A gradient of solvents (e.g., hexane with increasing amounts of diethyl ether or ethyl acetate) is typically used to elute the different components, with this compound being less polar than monoacylglycerols and more polar than triacylglycerols.

  • Characterization: The purity and identity of the final product are confirmed by techniques such as TLC, GC, NMR spectroscopy, and mass spectrometry.

Comparative Yields for 1,3-Diacylglycerol Synthesis

The yield of 1,3-diacylglycerol synthesis can vary depending on the fatty acid used, the lipase, and the reaction conditions. Table 2 provides some reported yields for the enzymatic synthesis of other 1,3-diacylglycerols, which can serve as a benchmark.

1,3-DiacylglycerolFatty AcidLipaseYield (%)Reference
1,3-DilaurinLauric AcidLipozyme RM IM80.3
1,3-DicaprylinCaprylic AcidLipozyme RM IM98.5 (after purification)
1,3-DicaprinCapric AcidLipozyme RM IM99.2 (after purification)
1,3-DipalmitinPalmitic AcidLipozyme RM IM99.5 (after purification)
1,3-DistearinStearic AcidLipozyme RM IM99.4 (after purification)

Biological Role and Signaling Pathways

This compound, as a diacylglycerol, is presumed to participate in cellular signaling, although specific studies on this particular molecule are lacking. The canonical signaling pathway for diacylglycerols involves the activation of Protein Kinase C (PKC).

The Diacylglycerol/Protein Kinase C Signaling Pathway

This pathway is initiated by the activation of phospholipase C (PLC) at the cell membrane, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 is water-soluble and diffuses into the cytosol to trigger the release of calcium from intracellular stores, the lipophilic DAG remains in the plasma membrane.

The increase in both intracellular calcium and the concentration of DAG in the membrane synergistically activates conventional isoforms of PKC. Activated PKC then phosphorylates a wide range of downstream protein targets, leading to various cellular responses such as proliferation, differentiation, apoptosis, and secretion.

Although sn-1,2-diacylglycerols are the primary activators of PKC, the potential for 1,3-diacylglycerols to participate in or modulate this pathway, perhaps following isomerization, cannot be entirely ruled out, though they are generally considered to be inactive in direct PKC activation.

Visualizations

General Workflow for 1,3-Diacylglycerol Synthesis

G Reactants Glycerol + 2 eq. 11(Z)-Eicosenoic Acid Reaction Enzymatic Esterification (1,3-Regiospecific Lipase) Reactants->Reaction Purification Silica Gel Column Chromatography Reaction->Purification Product Pure this compound Purification->Product Analysis Characterization (TLC, GC, NMR, MS) Product->Analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

Canonical Diacylglycerol Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activate PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response phosphorylates targets Receptor Receptor Receptor->PLC activates Ligand Ligand Ligand->Receptor Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->PKC_inactive activate

Caption: The canonical diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Conclusion

This compound is a specific diacylglycerol whose study and application are part of the broader field of lipid research. While its specific historical discovery is not well-documented, its chemical properties are known, and its synthesis can be reliably achieved through established enzymatic methods. Its biological significance is likely tied to the general roles of diacylglycerols in cellular metabolism and, potentially, in the modulation of signaling pathways. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting the current knowledge and pointing to areas where further specific investigation is warranted.

References

1,3-Dieicosenoyl Glycerol and Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dieicosenoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two eicosenoic acid molecules at the sn-1 and sn-3 positions. As a member of the 1,3-diacylglycerol class of lipids, it is garnering significant interest for its potential to modulate lipid metabolism and influence cellular signaling pathways. Unlike their 1,2-diacylglycerol counterparts, which are potent activators of protein kinase C (PKC), 1,3-diacylglycerols are generally considered to have distinct metabolic fates and signaling properties. This technical guide provides a comprehensive overview of 1,3-dieicosenoyl glycerol in the context of lipid metabolism, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways. While much of the existing research has been conducted on mixed diacylglycerol oils, this guide extrapolates and specifies methodologies and known mechanisms relevant to the study of this compound.

Introduction to this compound

This compound is a diacylglycerol featuring 11(Z)-eicosenoic acid at both the sn-1 and sn-3 positions[1]. Eicosenoic acid is a monounsaturated omega-9 fatty acid with a 20-carbon chain[2]. The unique stereochemistry of 1,3-diacylglycerols influences their metabolic processing. Following ingestion, 1,3-DAGs are hydrolyzed to monoacylglycerols and free fatty acids. The resulting 1(3)-monoacylglycerol is less efficiently re-esterified back into triglycerides in the enterocytes compared to the 2-monoacylglycerol derived from dietary triacylglycerols (TAGs)[3]. This difference in metabolic handling is believed to be the basis for some of the observed physiological effects of 1,3-DAG-rich oils.

Quantitative Data on the Effects of 1,3-Diacylglycerol on Lipid Metabolism

While specific quantitative data for this compound is limited, extensive research on 1,3-diacylglycerol (DAG) oil, which is rich in the 1,3-isoform, provides valuable insights into its potential effects on lipid metabolism. The fatty acid composition of commercially available DAG oils is often a mix, including oleic and linoleic acids[4]. The following tables summarize key quantitative findings from studies on DAG oil.

Table 1: Effects of 1,3-Diacylglycerol Oil on Postprandial Lipid Metabolism in Humans

ParameterStudy PopulationInterventionResultsReference
Postprandial Triglyceride (TG) Incremental Area Under the Curve (iAUC)Insulin-resistant men and women (n=36)30 g of DAG oil vs. Long-Chain Triacylglycerol (LCT) oil22% lower TG iAUC with DAG oil.[5]
Chylomicron TG iAUCInsulin-resistant men and women (n=36)30 g of DAG oil vs. LCT oil28% lower chylomicron TG iAUC with DAG oil.[5]
Total Fat OxidationOverweight women33.0 ± 3.1 g/day of DAG oil vs. TAG oil for 4 daysSignificantly increased total fat oxidation with DAG oil.[6]
Dietary Fat OxidationOverweight women33.0 ± 3.1 g/day of DAG oil vs. TAG oil for 4 daysSignificantly increased dietary fat oxidation with DAG oil.[6]

Table 2: Effects of 1,3-Diacylglycerol Oil on Body Composition and Gene Expression in Animal Models

ParameterAnimal ModelInterventionResultsReference
Body Weight GainBrown adipose tissue-deficient mice on a Western-type dietDAG-enriched diet vs. TAG-enriched diet for 15 weeksMice on the DAG diet gained less weight.[7]
Body Fat AccumulationBrown adipose tissue-deficient mice on a Western-type dietDAG-enriched diet vs. TAG-enriched diet for 15 weeksMice on the DAG diet had less body fat accumulation.[7]
Phosphoenolpyruvate Carboxykinase (PEPCK) Gene Expression (Liver)Brown adipose tissue-deficient mice on a Western-type dietDAG-enriched diet vs. TAG-enriched dietReduced PEPCK gene expression with the DAG diet.[7]
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Gene Expression (Skeletal Muscle)Brown adipose tissue-deficient mice on a Western-type dietDAG-enriched diet vs. TAG-enriched dietIncreased PPARα gene expression with the DAG diet.[7]
Lipoprotein Lipase (B570770) (LPL) Gene Expression (Skeletal Muscle)Brown adipose tissue-deficient mice on a Western-type dietDAG-enriched diet vs. TAG-enriched dietIncreased LPL gene expression with the DAG diet.[7]
Uncoupling Protein 2 (UCP2) and 3 (UCP3) Gene Expression (Skeletal Muscle)Brown adipose tissue-deficient mice on a Western-type dietDAG-enriched diet vs. TAG-enriched dietIncreased UCP2 and UCP3 gene expression with the DAG diet.[7]

Table 3: Effects of 1,3-Diacylglycerol Oil on Clinical Parameters in Overweight or Obese Patients with Abnormal Blood Glucose

ParameterStudy PopulationInterventionResults at 3 MonthsReference
Fasting Blood Glucose (FBG)Overweight or obese subjects with abnormally elevated blood glucose (n=75)Replacement of usual cooking oil with DAG oilSignificant decrease in FBG.[8]
Body WeightOverweight or obese subjects with abnormally elevated blood glucose (n=75)Replacement of usual cooking oil with DAG oilSignificant decrease in body weight.[8]
Body Mass Index (BMI)Overweight or obese subjects with abnormally elevated blood glucose (n=75)Replacement of usual cooking oil with DAG oilSignificant decrease in BMI.[8]
Waist CircumferenceOverweight or obese subjects with abnormally elevated blood glucose (n=75)Replacement of usual cooking oil with DAG oilSignificant decrease in waist circumference.[8]
Hip CircumferenceOverweight or obese subjects with abnormally elevated blood glucose (n=75)Replacement of usual cooking oil with DAG oilSignificant decrease in hip circumference.[8]

Signaling Pathways

While 1,2-diacylglycerols are well-established second messengers that activate Protein Kinase C (PKC), the signaling roles of 1,3-diacylglycerols are less direct and are thought to be primarily mediated by their metabolic products or by altering the overall lipid environment of the cell. However, the metabolism of 1,3-DAG can influence signaling cascades.

The Canonical Diacylglycerol Signaling Pathway

The primary signaling role of diacylglycerols is the activation of PKC. This is predominantly carried out by the 1,2-isoform. The canonical pathway is initiated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol. 1,2-DAG then recruits and activates conventional and novel PKC isoforms at the cell membrane.

Canonical_DAG_Signaling extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag12 1,2-Diacylglycerol pip2->dag12 er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag12->pkc activates cellular_response Cellular Response pkc->cellular_response phosphorylates targets ca_release Ca2+ Release ca_release->pkc co-activates (conventional PKCs) er->ca_release

Canonical 1,2-Diacylglycerol Signaling Pathway.
Signaling Beyond Protein Kinase C

Diacylglycerol signaling is not limited to PKC. Other proteins with C1 domains can also be targets of DAG, leading to a divergence of signaling pathways. These "non-PKC" phorbol (B1677699) ester receptors include chimaerins, RasGRPs, MUNC13s, and Protein Kinase D (PKD)[7][8].

Non_PKC_DAG_Signaling dag12 1,2-Diacylglycerol pkc PKC dag12->pkc chimaerins Chimaerins dag12->chimaerins rasgrps RasGRPs dag12->rasgrps munc13s MUNC13s dag12->munc13s pkd PKD dag12->pkd downstream_pkc PKC-mediated Responses pkc->downstream_pkc downstream_non_pkc Non-PKC-mediated Responses chimaerins->downstream_non_pkc rasgrps->downstream_non_pkc munc13s->downstream_non_pkc pkd->downstream_non_pkc

Diacylglycerol Signaling Pathways Beyond PKC.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from methods for the synthesis of 1,3-diacylglycerols using a 1,3-specific lipase[6][9][10].

Materials:

  • Glycerol (high purity)

  • 11(Z)-Eicosenoic acid (or a suitable derivative like an ethyl ester)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

  • Solvent-free system or a suitable organic solvent (e.g., hexane)

  • Vacuum pump

  • Reaction vessel with temperature control and stirring

  • Silica (B1680970) gel for purification

Procedure:

  • Combine glycerol and 11(Z)-eicosenoic acid in a molar ratio of 1:2 in the reaction vessel.

  • Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).

  • Heat the mixture to the optimal temperature for the lipase (e.g., 50-70°C) with continuous stirring.

  • Apply a vacuum to the system to remove the water produced during the esterification reaction, which drives the equilibrium towards the synthesis of the diacylglycerol.

  • Monitor the reaction progress by taking aliquots and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the desired conversion is achieved, stop the reaction by filtering out the immobilized lipase.

  • Purify the this compound from the reaction mixture using silica gel column chromatography.

Synthesis_Workflow reactants Glycerol + 2x Eicosenoic Acid reaction Enzymatic Esterification (1,3-specific lipase, heat, vacuum) reactants->reaction crude_product Crude Product Mixture (1,3-DEG, MAG, TAG, FFA) reaction->crude_product purification Purification (Silica Gel Chromatography) crude_product->purification final_product Pure 1,3-Dieicosenoyl Glycerol purification->final_product

Workflow for the Enzymatic Synthesis of this compound.
Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general approach for the quantification of diacylglycerols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can be optimized for this compound[2][11][12].

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., a deuterated or 13C-labeled 1,3-diacylglycerol)

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system with a suitable column (e.g., C18 reverse-phase)

Procedure:

  • Lipid Extraction:

    • Homogenize the tissue sample.

    • Add the internal standard to the sample.

    • Perform a liquid-liquid extraction using a solvent system like chloroform:methanol.

    • Collect the organic phase containing the lipids and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipid species using a gradient elution on a reverse-phase column.

    • Detect and quantify the this compound and the internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound will need to be determined empirically.

  • Data Analysis:

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

In Vitro Adipocyte Differentiation Assay

This protocol can be used to assess the effect of this compound on the differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature adipocytes[1][13][14][15][16].

Materials:

  • 3T3-L1 preadipocytes

  • Cell culture reagents (DMEM, fetal bovine serum, penicillin/streptomycin)

  • Differentiation cocktail (e.g., insulin (B600854), dexamethasone, and isobutylmethylxanthine)

  • This compound

  • Oil Red O stain for lipid droplet visualization

  • Reagents for gene expression analysis (e.g., RNA extraction kit, qRT-PCR reagents)

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence.

  • Induce differentiation by treating the cells with the differentiation cocktail in the presence of various concentrations of this compound or a vehicle control.

  • After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the test compound.

  • Continue the culture for several more days until mature adipocytes are formed.

  • Assessment of Differentiation:

    • Lipid Accumulation: Fix the cells and stain with Oil Red O to visualize lipid droplets. Quantify the stain by extracting it and measuring its absorbance.

    • Gene Expression: Extract RNA from the cells at different time points and perform qRT-PCR to measure the expression of key adipogenic marker genes, such as Pparg (PPARγ) and Cebpa (C/EBPα).

Conclusion

This compound represents a specific molecular species within the broader class of 1,3-diacylglycerols that holds promise for modulating lipid metabolism. While direct evidence for its specific effects is still emerging, research on 1,3-DAG oils provides a strong foundation for its potential to reduce postprandial hypertriglyceridemia and body fat accumulation. The proposed mechanisms involve alterations in the enteric absorption and re-esterification of fatty acids, as well as changes in the expression of genes that regulate lipid oxidation and storage. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the precise metabolic and signaling consequences of this compound. Future studies should focus on elucidating the specific interactions of this molecule with cellular machinery and its potential as a therapeutic agent in the management of metabolic disorders.

References

Potential Biological Activities of 1,3-Dieicosenoyl Glycerol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of 1,3-dieicosenoyl glycerol (B35011) is not currently available in published scientific literature. This document provides a technical overview of the potential biological activities based on the well-established functions of 1,3-diacylglycerols (DAGs) as a class of molecules. The signaling pathways and experimental protocols described are general and would require specific adaptation for the investigation of 1,3-dieicosenoyl glycerol.

Introduction

This compound is a diacylglycerol molecule consisting of a glycerol backbone esterified with two molecules of eicosenoic acid at the sn-1 and sn-3 positions. Eicosenoic acid is a monounsaturated omega-9 fatty acid. As a diacylglycerol, this compound belongs to a class of lipids that are crucial intermediates in metabolism and key signaling molecules in a variety of cellular processes.[1][2] While the sn-1,2 and sn-2,3 isomers of DAG are most commonly associated with direct cell signaling, sn-1,3-DAGs are known to be metabolized and can influence cellular pathways, with some studies suggesting they possess unique physiological effects.[3][4]

This whitepaper will explore the potential biological activities of this compound by examining the known roles of diacylglycerols in cellular signaling and metabolism.

Potential Signaling Pathways

Protein Kinase C (PKC) Activation

The most well-documented role of diacylglycerols is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1][5][6] While the direct activator of PKC is the sn-1,2-DAG isomer, cellular lipases can potentially convert this compound to the active isomer. Upon generation at the plasma membrane, sn-1,2-DAG, in conjunction with phosphatidylserine, recruits and activates PKC isoforms.[6] This activation is a critical step in many signal transduction pathways initiated by the hydrolysis of phospholipids.[6]

The general mechanism of PKC activation by diacylglycerol is depicted below:

PKC_Activation Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 hydrolyzes IP3 IP3 (Inositol trisphosphate) PIP2->IP3 DAG sn-1,2-Diacylglycerol (from 1,3-DAG conversion?) PIP2->DAG PKC_inactive Inactive PKC (Cytosolic) DAG->PKC_inactive recruits and activates PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active translocates to membrane Downstream Downstream Substrate Phosphorylation PKC_active->Downstream phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Downstream->Cellular_Response

Figure 1: Generalized Protein Kinase C (PKC) Activation Pathway by Diacylglycerol.
Potential Modulation of NF-κB Signaling

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central regulator of inflammation, immunity, and cell survival.[7] While diacylglycerol does not directly activate NF-κB, its metabolism is linked to this pathway. Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid, thereby terminating DAG-mediated signaling.[8] Studies have shown that the downregulation of certain DGK isoforms, which would lead to an accumulation of DAG, can enhance the activation of the NF-κB signaling pathway in response to cytokines.[7][8] This suggests that this compound, by contributing to the cellular DAG pool, could indirectly influence NF-κB-mediated responses.

A simplified representation of the potential indirect influence of DAG on the NF-κB pathway is as follows:

NFkB_Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., TNF-α, IL-1β) Receptor Cytokine Receptor Cytokine->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DAG_pool Diacylglycerol Pool (influenced by this compound) PA Phosphatidic Acid DAG_pool->PA DGK Diacylglycerol Kinase (DGK) DGK->IKK_complex potentially modulates (indirectly) DGK->DAG_pool phosphorylates Gene Target Gene Transcription NFkB_n->Gene

Figure 2: Potential Indirect Modulation of the NF-κB Pathway by the Diacylglycerol Pool.

Potential Metabolic Effects

Dietary 1,3-diacylglycerols have been investigated for their effects on metabolism, particularly in the context of obesity and insulin (B600854) resistance. Unlike triacylglycerols, which are the primary form of dietary fat, 1,3-DAGs are metabolized differently. It has been suggested that dietary 1,3-DAG may reduce diet-induced obesity and improve insulin sensitivity.[9] These effects are thought to be mediated by suppressing glucose production in the liver and increasing fat oxidation in skeletal muscle.[9]

Summary of Potential Metabolic Effects of Dietary 1,3-Diacylglycerol
ParameterObserved Effect in Animal ModelsPotential MechanismReference
Body WeightReduced accumulation on a high-fat dietIncreased energy expenditure and fat oxidation[9]
Insulin ResistancePrevention of diet-induced insulin resistanceReduced hepatic gluconeogenesis, increased muscle fat oxidation[9]
Gene Expression (Liver)Reduced phosphoenolpyruvate (B93156) carboxykinase (PEPCK)Suppression of gluconeogenesis[9]
Gene Expression (Skeletal Muscle)Increased PPARα, LPL, UCP2, and UCP3Enhancement of fatty acid oxidation and energy expenditure[9]

Experimental Protocols

To investigate the potential biological activities of this compound, a series of in vitro and in vivo experiments would be necessary. Below are generalized protocols for key assays.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to determine if this compound can directly or indirectly activate PKC.

PKC_Assay_Workflow start Start: Prepare Reagents step1 Isolate or obtain purified PKC enzyme start->step1 step2 Prepare reaction mixture: - PKC enzyme - Phosphatidylserine - Calcium Chloride - ATP (radiolabeled or with fluorescent tag) - PKC-specific peptide substrate step1->step2 step3 Aliquot reaction mixture into control and experimental groups step2->step3 step4 Add test compounds: - Vehicle (control) - Phorbol ester (positive control) - this compound - sn-1,2-dieicosenoyl glycerol (if available) step3->step4 step5 Incubate at 30°C for a defined period (e.g., 10-30 minutes) step4->step5 step6 Stop the reaction (e.g., by adding EDTA or spotting on phosphocellulose paper) step5->step6 step7 Quantify substrate phosphorylation: - Scintillation counting for radioactivity - Fluorescence detection step6->step7 end End: Analyze and compare PKC activity across groups step7->end

Figure 3: Workflow for an In Vitro PKC Activity Assay.
NF-κB Activation Reporter Assay in Cell Culture

This protocol describes a cell-based assay to assess the indirect effects of this compound on NF-κB activation.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate media.

    • Transfect the cells with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or GFP).

    • A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected for normalization.

  • Treatment:

    • After 24 hours, treat the transfected cells with:

      • Vehicle control (e.g., DMSO).

      • This compound at various concentrations.

    • After a pre-incubation period (e.g., 1-2 hours), stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β). A non-stimulated control group should also be included.

  • Lysis and Reporter Assay:

    • After the stimulation period (e.g., 6-8 hours), lyse the cells using a suitable lysis buffer.

    • Measure the activity of the reporter gene (e.g., firefly luciferase) and the control reporter (e.g., Renilla luciferase) using a luminometer.

  • Data Analysis:

    • Normalize the primary reporter signal to the control reporter signal for each sample.

    • Compare the normalized NF-κB activity in the this compound-treated groups to the vehicle-treated control group.

In Vivo Study on Metabolic Effects

This protocol outlines a potential animal study to investigate the metabolic effects of dietary this compound.

  • Animal Model:

    • Use a suitable animal model for diet-induced obesity and insulin resistance (e.g., C57BL/6J mice).

    • Acclimatize the animals and divide them into at least two groups.

  • Diets:

    • Control Group: Feed a high-fat diet where the fat source is primarily triacylglycerol.

    • Treatment Group: Feed a high-fat diet where a significant portion of the triacylglycerol is replaced with this compound, matching the total fat content and fatty acid composition of the control diet as closely as possible.

  • Monitoring and Measurements (over several weeks):

    • Monitor body weight and food intake regularly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study to assess glucose homeostasis and insulin sensitivity.

    • Collect blood samples to measure plasma levels of triglycerides, glucose, and insulin.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect tissues (liver, skeletal muscle, adipose tissue).

    • Measure tissue triglyceride content.

    • Perform gene expression analysis (e.g., via qPCR or RNA-seq) on key metabolic genes in the liver and muscle.

Conclusion

While direct evidence is lacking, the chemical structure of this compound places it in a class of lipids with significant potential for biological activity. Based on the known functions of other diacylglycerols, it is plausible that this compound could influence cellular signaling pathways such as the PKC and, indirectly, the NF-κB pathways. Furthermore, its potential role as a dietary component that could mitigate metabolic disorders like obesity and insulin resistance warrants investigation. The experimental frameworks provided here offer a starting point for elucidating the specific biological functions of this particular diacylglycerol, which remains a promising area for future research in lipid biology and pharmacology.

References

Understanding the Stereochemistry of 1,3-Dieicosenoyl Glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1,3-dieicosenoyl glycerol (B35011), a diacylglycerol (DAG) of interest in various research and development fields. Due to the limited availability of specific experimental data for the enantiomers of 1,3-dieicosenoyl glycerol, this document focuses on the well-established principles and methodologies for the synthesis, separation, and characterization of stereoisomers of analogous 1,3-diacylglycerols. These protocols can be adapted by researchers to investigate the specific properties of R- and S-1,3-dieicosenoyl glycerol.

Introduction to this compound

This compound is a diacylglycerol where the fatty acid, eicosenoic acid, is esterified to the sn-1 and sn-3 positions of the glycerol backbone. The stereochemistry of this molecule is determined by the configuration of the hydroxyl group at the sn-2 position, which can exist as either an (R)- or (S)-enantiomer.

The constituent fatty acid, eicosenoic acid (20:1), can exist as several positional isomers. The most common isomer found in nature is cis-11-eicosenoic acid, also known as gondoic acid. Gondoic acid is a monounsaturated omega-9 fatty acid present in various plant oils and nuts.

Table 1: Physicochemical Properties of Gondoic Acid (cis-11-Eicosenoic Acid)

PropertyValueReference
Molecular FormulaC₂₀H₃₈O₂[1]
Molecular Weight310.51 g/mol [1][2]
Melting Point23-24 °C[1][2]
Density0.883 g/mL at 25°C[1][3]
Boiling Point426.3 ± 14.0 °C at 760 mmHg[2]
Flash Point110 °C[1]

Table 2: General Properties of this compound (Racemic Mixture)

PropertyValueReference
Molecular FormulaC₄₃H₈₀O₅[4]
Molecular Weight677.1 g/mol [4]
Common SynonymsDG(20:1/0:0/20:1), 11(Z)-Dieicosenoin[4]
Storage Temperature-20°C[4]

Stereoselective Synthesis of 1,3-Diacylglycerols

The synthesis of enantiomerically pure or enriched 1,3-diacylglycerols is crucial for studying the specific biological activities of each stereoisomer. The most common and effective method for achieving this is through enzyme-catalyzed esterification, utilizing the stereoselectivity of lipases.

Key Signaling Pathway in Diacylglycerol Metabolism

Diacylglycerols are key signaling molecules and intermediates in lipid metabolism. The stereochemistry of DAGs can influence their interaction with enzymes and downstream signaling pathways.

DAG_Metabolism Simplified Diacylglycerol Signaling Pathway Triacylglycerol Triacylglycerol sn-1,2(2,3)-DAG sn-1,2(2,3)-DAG Triacylglycerol->sn-1,2(2,3)-DAG Lipase (B570770) Phospholipids Phospholipids Phospholipids->sn-1,2(2,3)-DAG Phospholipase C 1,3-DAG 1,3-DAG sn-1,2(2,3)-DAG->1,3-DAG Acyl Migration PKC_Activation Protein Kinase C Activation sn-1,2(2,3)-DAG->PKC_Activation Monoacylglycerol Monoacylglycerol sn-1,2(2,3)-DAG->Monoacylglycerol DAG Lipase Phosphatidic_Acid Phosphatidic Acid sn-1,2(2,3)-DAG->Phosphatidic_Acid DAG Kinase 1,3-DAG->Monoacylglycerol Lipase

Caption: Simplified pathway of diacylglycerol metabolism and signaling.

Experimental Protocol: Lipase-Catalyzed Enantioselective Esterification of Glycerol

This protocol describes a general method for the synthesis of 1,3-diacylglycerols using a 1,3-regioselective and potentially enantioselective lipase. This method can be adapted for the synthesis of this compound.

Materials:

  • Glycerol

  • Eicosenoic acid (or its methyl or ethyl ester)

  • Immobilized 1,3-regioselective lipase (e.g., from Rhizomucor miehei or Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., hexane, isooctane)

  • Molecular sieves (for water removal)

  • Stirred tank reactor or shaker incubator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reactant Preparation: Dissolve glycerol and a stoichiometric excess of eicosenoic acid (typically a 1:2 molar ratio of glycerol to fatty acid) in the organic solvent in the reactor.

  • Water Removal: Add activated molecular sieves to the reaction mixture to remove water, which can inhibit the lipase and promote side reactions.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on its activity and should be optimized.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant stirring. The optimal temperature will depend on the specific lipase used.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Termination: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Purification: Evaporate the solvent from the reaction mixture. The resulting crude product, containing mono-, di-, and triglycerides, as well as unreacted fatty acids, can be purified by silica gel column chromatography to isolate the 1,3-diacylglycerol fraction.

Chiral Separation and Analysis of 1,3-Diacylglycerol Enantiomers

The separation and quantification of the (R)- and (S)-enantiomers of 1,3-diacylglycerols are typically achieved by chiral High-Performance Liquid Chromatography (HPLC), often after derivatization to form diastereomers.

Workflow for Chiral Analysis of 1,3-Diacylglycerols

Chiral_Analysis_Workflow Workflow for Chiral Analysis of 1,3-DAGs cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification DAG_Sample 1,3-DAG Sample (e.g., from synthesis) Derivatization Derivatization with Chiral Reagent DAG_Sample->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC Chiral HPLC Separation Diastereomers->HPLC Separated_Diastereomers Separated Diastereomers HPLC->Separated_Diastereomers Detection UV or MS Detection Separated_Diastereomers->Detection Quantification Quantification of Enantiomers Detection->Quantification

Caption: General workflow for the chiral analysis of 1,3-diacylglycerols.

Experimental Protocol: Derivatization and Chiral HPLC

This protocol outlines a general method for the derivatization of 1,3-diacylglycerols and their subsequent separation by chiral HPLC.

Materials:

  • 1,3-Diacylglycerol sample

  • Chiral derivatizing reagent (e.g., (R)-(+)-1-(1-naphthyl)ethyl isocyanate or 3,5-dinitrophenylurethane chloride)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • HPLC system with a chiral column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)

Procedure:

  • Derivatization:

    • Dissolve the 1,3-diacylglycerol sample in the anhydrous solvent.

    • Add the chiral derivatizing reagent in slight excess.

    • The reaction is often carried out in the presence of a catalyst, such as pyridine, and may require heating.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction and purify the resulting diastereomeric derivatives, for example, by passing through a short silica gel column.

  • Chiral HPLC Analysis:

    • Dissolve the purified diastereomers in the mobile phase.

    • Inject the sample into the HPLC system equipped with a chiral column.

    • Elute the diastereomers using an isocratic or gradient mobile phase. The composition of the mobile phase needs to be optimized for the specific column and diastereomers.

    • Detect the separated diastereomers using a UV detector (if the derivative has a chromophore) or a mass spectrometer.

    • The enantiomeric excess (e.e.) can be calculated from the peak areas of the two separated diastereomers.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of diacylglycerols. It can be used for the identification of the fatty acid composition, the determination of the position of the fatty acids on the glycerol backbone, and for quantification. When coupled with chiral chromatography (LC-MS), it provides a powerful method for the analysis of stereoisomers.

Table 3: Common Mass Spectrometry Techniques for Diacylglycerol Analysis

TechniqueApplication
Electrospray Ionization (ESI)Soft ionization technique suitable for the analysis of intact diacylglycerols.
Atmospheric Pressure Chemical Ionization (APCI)Another soft ionization technique often used for less polar lipids.
Tandem Mass Spectrometry (MS/MS)Provides structural information by fragmenting the parent ion, allowing for the identification of fatty acyl chains.
High-Resolution Mass Spectrometry (HRMS)Provides accurate mass measurements, enabling the determination of the elemental composition.

Conclusion

References

Methodological & Application

Synthesis of 1,3-Dieicosenoyl Glycerol for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the synthesis, purification, and characterization of 1,3-dieicosenoyl glycerol (B35011), a specific diacylglycerol (DAG) of interest for various research applications. The document outlines the relevance of DAGs in cellular signaling, particularly in the context of cancer research and drug development, and provides detailed experimental procedures.

Introduction

Diacylglycerols (DAGs) are crucial second messengers in a multitude of cellular signaling pathways.[1][2][3] Generated at the cell membrane, they play a pivotal role in signal transduction, primarily through the activation of protein kinase C (PKC) isozymes and other effector proteins like protein kinase D (PKD) and Ras guanyl nucleotide-releasing proteins (RasGRPs).[1][3][4] The balance between the generation of DAG by phospholipase C (PLC) and its termination by diacylglycerol kinases (DGKs) is critical for cellular homeostasis.[1][3] Dysregulation of DAG signaling is frequently implicated in the initiation, progression, and metastasis of cancer.[1][3]

1,3-dieicosenoyl glycerol is a diacylglycerol containing 11(Z)-eicosenoic acid at the sn-1 and sn-3 positions.[5] The specific acyl chain composition of DAG molecules can influence their biological activity, including their affinity for and activation of different PKC isoforms.[4][6][7][8] Therefore, the synthesis of specific DAG species like this compound is essential for investigating their precise roles in cellular processes and for exploring their potential as therapeutic targets or drug delivery vehicles.

Applications in Research

The synthesis of this compound is valuable for a range of research applications, including:

  • Cancer Biology: Investigating the role of specific DAG species in cancer cell proliferation, survival, and migration.[1][2][3] Studying the activation of specific PKC isoforms by this compound in different cancer models.

  • Drug Development: Screening for small molecule inhibitors of DGKs to modulate DAG signaling pathways.[9] Developing novel drug delivery systems utilizing the backbone of this compound.

  • Signal Transduction Research: Elucidating the specific downstream signaling pathways activated by this compound. Understanding the interplay between this compound and other signaling lipids.

  • Immunology: Exploring the role of specific DAGs in T-cell function and tumor immunosurveillance.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Formal Name(11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester[5]
CAS Number128230-18-2[5]
Molecular FormulaC43H80O5[5]
Formula Weight677.1 g/mol [5]
Purity≥98% (commercially available)[5]
FormulationA solution in ethanol[5]
SolubilityDMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[5]
Storage-20°C[5]
Stability≥ 2 years[5]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of 1,3-diacylglycerols with unsaturated fatty acids.[2][3] Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Enzymatic Synthesis of this compound

This protocol utilizes a 1,3-specific lipase (B570770) for the direct esterification of glycerol with eicosenoic acid. This method is preferred for its high regioselectivity, yielding predominantly the 1,3-isomer.

Materials:

  • Glycerol (anhydrous)

  • 11(Z)-Eicosenoic acid

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Anhydrous organic solvent (e.g., n-hexane or tert-butanol)

  • Molecular sieves (3Å or 4Å, activated)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane (B92381), diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Vacuum pump and vacuum gauge

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Analytical balance

Procedure:

  • Reaction Setup: In a round-bottom flask, combine glycerol (1 molar equivalent) and 11(Z)-eicosenoic acid (2 molar equivalents).

  • Add an appropriate amount of anhydrous organic solvent to dissolve the fatty acid.

  • Add the immobilized 1,3-specific lipase (typically 5-10% by weight of the total reactants).

  • Add activated molecular sieves to the reaction mixture to remove the water produced during esterification.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (typically 40-60°C). The optimal temperature will depend on the specific lipase used.

  • Apply a vacuum (e.g., 3-5 mmHg) to the system to facilitate the removal of water and shift the equilibrium towards product formation.[2][3]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC). A suitable solvent system for TLC is hexane:diethyl ether:acetic acid (e.g., 70:30:1 v/v/v).

  • Reaction Work-up: Once the reaction is complete (as indicated by TLC), filter off the immobilized lipase. The lipase can often be washed with solvent and reused.

  • Remove the solvent from the filtrate using a rotary evaporator.

Protocol 2: Purification of this compound by Column Chromatography

Procedure:

  • Column Preparation: Pack a glass column with silica gel slurried in hexane.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A typical gradient might start with pure hexane, followed by increasing concentrations of diethyl ether or ethyl acetate (B1210297) in hexane.

    • Triglycerides will elute first.

    • This compound will elute next.

    • 1,2(2,3)-dieicosenoyl glycerol and monoglycerides (B3428702) will elute later.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): As described in the synthesis and purification protocols.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The hydroxyl group of the diglyceride is typically derivatized (e.g., silylated) before GC-MS analysis to increase its volatility.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC can be used to separate and quantify the different glyceride species.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the synthesized compound.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the enzymatic synthesis of 1,3-diacylglycerols with unsaturated fatty acids, based on literature data for structurally similar compounds. Researchers should optimize these for this compound.

Fatty AcidLipaseMolar Ratio (Glycerol:Fatty Acid)Temperature (°C)Reaction Time (h)Max. 1,3-DAG Content (%)Reference
Linoleic AcidLipozyme1:2502474.3[2]
Eicosapentaenoic AcidLipozyme1:2502471.7[2]
Oleic AcidLipozyme1:2502461.1[2]

Visualization of Key Processes

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Glycerol + 2x Eicosenoic Acid Reaction Enzymatic Esterification (1,3-specific Lipase) Reactants->Reaction Solvent, Heat, Vacuum Crude_Product Crude Product Mixture Reaction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Gradient Elution Pure_Product Pure 1,3-Dieicosenoyl Glycerol Column_Chromatography->Pure_Product Analysis TLC, GC-MS, HPLC, NMR Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Diacylglycerol Signaling Pathway

DAG_Signaling Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,3-Dieicosenoyl Glycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for Downstream Downstream Cellular Responses (Proliferation, Survival, etc.) PKC->Downstream Phosphorylates Targets PA Phosphatidic Acid (PA) DGK->PA Produces

Caption: Simplified diacylglycerol (DAG) signaling pathway.

References

Application Notes and Protocols for the Analytical Detection of 1,3-Dieicosenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dieicosenoyl glycerol (B35011) is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two eicosenoic acid chains at the sn-1 and sn-3 positions. Diacylglycerols are crucial intermediates in lipid metabolism and play significant roles as second messengers in cellular signaling pathways. Accurate and sensitive detection and quantification of specific DAG isomers like 1,3-dieicosenoyl glycerol are essential for understanding their physiological functions and for the development of therapeutics targeting lipid metabolism.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

The primary methods for the quantification of this compound are HPLC-MS and GC-MS. Each technique offers distinct advantages. HPLC-MS is highly sensitive and specific, allowing for the direct analysis of the intact molecule, while GC-MS often requires derivatization but provides excellent separation and structural information.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the analysis of diacylglycerols. Reversed-phase chromatography is commonly employed to separate different lipid species.

Experimental Protocol: HPLC-MS Analysis

1. Sample Preparation and Lipid Extraction:

  • Objective: To extract lipids from a biological matrix (e.g., plasma, tissue homogenate) while minimizing degradation.

  • Materials:

    • Biological sample

    • Chloroform (B151607)

    • Methanol

    • 0.9% NaCl solution

    • Internal standard (e.g., a commercially available deuterated or odd-chain diacylglycerol)

    • Centrifuge

    • Nitrogen gas evaporator

  • Procedure (Modified Folch Method):

    • To 1 mL of the biological sample, add a known amount of the internal standard.

    • Add 2 mL of chloroform and 1 mL of methanol.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Add 1 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., methanol/isopropanol).

2. HPLC-MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or Orbitrap mass spectrometer) with an electrospray ionization (ESI) source.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of this compound from other lipid species. An example gradient is as follows:

      • 0-2 min: 30% B

      • 2-15 min: linear gradient to 100% B

      • 15-20 min: hold at 100% B

      • 20.1-25 min: return to 30% B for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+NH4]+ adduct of this compound. The product ions will correspond to the neutral loss of one of the eicosenoic acid chains.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow Rates: Optimized for the specific instrument.

Quantitative Data Summary (Representative)

The following table summarizes representative quantitative data for the analysis of diacylglycerols using LC-MS. These values can be used as a benchmark for method development and validation for this compound.

ParameterValueReference
Limit of Detection (LOD) 0.3–0.8 mg/L[1]
Limit of Quantitation (LOQ) 0.8–1.7 mg/L[1]
Recovery >85%[2]
Intra-assay Precision (%CV) <15%[3]
Inter-assay Precision (%CV) <15%[3]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for lipid analysis, but it typically requires derivatization of the hydroxyl group of the diacylglycerol to increase its volatility.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation and Derivatization:

  • Objective: To extract lipids and derivatize the hydroxyl group of this compound.

  • Materials:

    • Lipid extract (obtained as described in the HPLC-MS protocol).

    • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Pyridine (B92270).

    • Heating block.

  • Procedure:

    • To the dried lipid extract, add a known amount of a suitable internal standard (e.g., a commercially available odd-chain diacylglycerol).

    • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 320°C at 10°C/min.

      • Hold at 320°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic fragment ions of the derivatized this compound.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Quantitative Data Summary (Representative)

The following table provides representative quantitative data for the analysis of glycerol and related compounds by GC-MS, which can serve as a reference for the analysis of this compound.

ParameterValueReference
Recovery 99.7%[4]
Intra-assay Variation (%CV) <1.5%[4]
Inter-assay Variation (%CV) <6%[4]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection start Biological Sample extraction Lipid Extraction (e.g., Folch Method) start->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution derivatization Derivatization (for GC-MS) drying->derivatization hplc HPLC Separation (C18 Column) reconstitution->hplc gc GC Separation (Capillary Column) derivatization->gc ms Mass Spectrometry (ESI or EI) hplc->ms gc->ms data Data Analysis (Quantification) ms->data

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathway of Diacylglycerol

Diacylglycerols (DAGs), including this compound, are key second messengers in various signaling cascades. A primary role of DAG is the activation of Protein Kinase C (PKC).

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag This compound (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc_active Active PKC dag->pkc_active recruits and activates pkc_inactive Inactive PKC pkc_inactive->pkc_active ca_release Ca²⁺ Release from ER ip3->ca_release ca_release->pkc_active co-activates cellular_response Downstream Cellular Responses (e.g., Gene Expression, Proliferation) pkc_active->cellular_response phosphorylates targets

Caption: Simplified signaling pathway involving this compound.

Metabolic Fate of this compound

1,3-diacylglycerols can be metabolized through various pathways. They can be re-esterified to form triglycerides for energy storage or be hydrolyzed to release free fatty acids and glycerol. The released glycerol can then enter central metabolic pathways.[5]

metabolic_pathway dag This compound tg Triglyceride (Energy Storage) dag->tg Acyl-CoA: diacylglycerol acyltransferase ffa Eicosenoic Acid dag->ffa Lipase glycerol Glycerol dag->glycerol Lipase beta_oxidation β-Oxidation (Energy Production) ffa->beta_oxidation glycolysis Glycolysis / Gluconeogenesis glycerol->glycolysis

Caption: Metabolic pathways of this compound.

Conclusion

The analytical methods described provide a robust framework for the accurate detection and quantification of this compound in various biological matrices. The choice between HPLC-MS and GC-MS will depend on the specific requirements of the research, including sensitivity needs and the availability of instrumentation. Understanding the signaling and metabolic roles of this compound is crucial, and the provided diagrams offer a visual representation of these complex biological processes. These protocols and notes serve as a valuable resource for researchers in the fields of lipidomics, drug discovery, and metabolic research.

References

Application Notes & Protocols: Quantitative Analysis of 1,3-Dieicosenoyl Glycerol in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dieicosenoyl glycerol (B35011) is a specific diacylglycerol (DAG) molecule containing two eicosenoic acid (20:1) fatty acyl chains esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1] Diacylglycerols are critical lipid molecules that function as intermediates in lipid metabolism and as second messengers in a variety of cellular signaling pathways.[2][3] The activation of protein kinase C (PKC) by DAGs is a classic example of their role in signal transduction, influencing processes such as cell proliferation, differentiation, and apoptosis. Given their low abundance and rapid turnover, the accurate quantification of specific DAG species like 1,3-dieicosenoyl glycerol in biological tissues is essential for understanding their physiological and pathological roles.

These application notes provide a comprehensive protocol for the quantitative analysis of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]

Quantitative Data

TissueSpeciesTotal DAG Concentration (nmol/g tissue)Reference
LiverMouse (lean control)~5[5]
LiverMouse (obese db/db)~45[3][5]
BrainRatNot specified, but detectable
AdiposeHumanNot specified, but detectable

Experimental Protocols

This section details the recommended workflow for the quantitative analysis of this compound from tissue samples.

Materials and Reagents
  • Solvents: Chloroform (B151607), Methanol, Isopropanol, Acetonitrile, Water (all LC-MS grade)

  • Salts and Additives: Ammonium (B1175870) formate (B1220265), Formic acid

  • Internal Standard (IS): A deuterated or odd-chain diacylglycerol standard not endogenously present in the samples (e.g., d5-DAG or 1,3-diheptadecanoyl-glycerol).

  • Tissue Homogenizer: Bead beater or Dounce homogenizer

  • Glassware: Borosilicate glass tubes with Teflon-lined caps

  • Centrifuge: Capable of reaching >3000 x g and maintaining 4°C

  • Evaporation System: Nitrogen evaporator or centrifugal vacuum concentrator

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

Tissue Homogenization and Lipid Extraction (Modified Bligh & Dyer Method)

Proper sample handling and extraction are critical to prevent the degradation of lipids.[5]

  • Tissue Preparation: Accurately weigh 20-50 mg of frozen tissue. Perform all initial steps on ice to minimize enzymatic activity.

  • Homogenization: Place the weighed tissue in a 2 mL glass tube with a corresponding volume of ice-cold phosphate-buffered saline (PBS). Add ceramic beads and homogenize using a bead beater. Alternatively, use a Dounce homogenizer.

  • Internal Standard Spiking: Add the internal standard to the homogenate at a known concentration. This will be used to correct for sample loss during extraction and for variations in instrument response.

  • Solvent Addition: To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. For every 100 µL of aqueous homogenate, add 375 µL of the chloroform:methanol mixture.

  • Vortexing and Incubation: Vortex the mixture vigorously for 2 minutes, then incubate at room temperature for 30 minutes to ensure thorough lipid extraction.

  • Phase Separation: Add 125 µL of chloroform and 125 µL of water to the mixture. Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extraction (Optional but Recommended): To maximize lipid recovery, add another portion of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower organic phase again, pooling it with the first extract.

  • Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 90:10 acetonitrile:isopropanol with 10 mM ammonium formate).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating DAG isomers.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15-20 minutes, holding for 5 minutes, and then re-equilibrating at 30% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transition for this compound: The precursor ion will be the ammonium adduct [M+NH4]+. The specific m/z will be calculated based on the molecular formula C43H80O5 (MW = 677.1 g/mol ). The product ions will correspond to the neutral loss of one of the eicosenoic acid chains.

      • Precursor Ion (Q1): m/z 695.6 ([C43H80O5 + NH4]+)

      • Product Ion (Q3): m/z 377.3 ([M+NH4 - C20H38O2]+)

    • MRM Transition for Internal Standard: Set the appropriate precursor and product ions for the chosen internal standard.

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for the specific instrument and analyte.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for both this compound and the internal standard using the instrument's software.

  • Standard Curve: Prepare a calibration curve by analyzing known concentrations of a this compound analytical standard spiked with the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Concentration Calculation: Determine the concentration of this compound in the tissue samples by interpolating the analyte/IS peak area ratio from the standard curve.

  • Normalization: Express the final concentration as nmol or µg per gram of tissue weight.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis TISSUE Tissue Sample (20-50 mg) HOMOGENIZE Homogenization in PBS TISSUE->HOMOGENIZE SPIKE Spike with Internal Standard HOMOGENIZE->SPIKE EXTRACT Add Chloroform:Methanol (2:1) SPIKE->EXTRACT PHASE_SEP Phase Separation EXTRACT->PHASE_SEP COLLECT Collect Organic Phase PHASE_SEP->COLLECT DRY Evaporate Solvent COLLECT->DRY RECONSTITUTE Reconstitute in Mobile Phase DRY->RECONSTITUTE LCMS LC-MS/MS Analysis (MRM) RECONSTITUTE->LCMS DATA Data Processing & Quantification LCMS->DATA

Caption: Workflow for Quantitative Analysis of this compound.

Diacylglycerol Signaling Pathway

Diacylglycerols are key second messengers that activate Protein Kinase C (PKC), leading to the phosphorylation of downstream target proteins and the regulation of various cellular processes.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG PKC_mem PKC (active) DAG->PKC_mem recruits & activates SUBSTRATE Substrate Protein PKC_mem->SUBSTRATE phosphorylates PKC_cyto PKC (inactive) PKC_cyto->PKC_mem translocates to membrane P_SUBSTRATE Phosphorylated Substrate Protein CELL_RESPONSE Cellular Response (e.g., Proliferation, Differentiation) P_SUBSTRATE->CELL_RESPONSE

Caption: General Diacylglycerol (DAG) Signaling Pathway via Protein Kinase C (PKC).

References

Application Notes and Protocols for the Use of 1,3-Dieicosenoyl Glycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids is paramount in various fields, including drug development, clinical diagnostics, and fundamental research. The inherent complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards. 1,3-Dieicosenoyl glycerol (B35011), a diacylglycerol (DAG) with two 20-carbon monounsaturated fatty acyl chains (20:1), serves as an excellent internal standard for the quantification of diacylglycerols and other neutral lipids in complex biological matrices. Its non-endogenous nature in many common biological systems and distinct mass allow for clear differentiation from naturally occurring lipids, ensuring reliable and accurate quantification.

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-dieicosenoyl glycerol as an internal standard in lipidomics workflows, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) based methods.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an internal standard is crucial for its effective application.

PropertyValueReference
Synonyms DG(20:1/0:0/20:1), 11(Z)-Dieicosenoin, di-cis-11-Eicosenoyl-glycerol[1]
Molecular Formula C₄₃H₈₀O₅[1]
Molecular Weight 677.1 g/mol [1]
Purity ≥98%[1]
Formulation Typically a solution in ethanol (B145695) or chloroform[1]
Storage -20°C[1]
Stability ≥ 2 years at -20°C[1]

Principle of Use as an Internal Standard

The core principle behind using this compound as an internal standard lies in its chemical similarity to the analytes of interest (endogenous diacylglycerols) while being exogenously introduced into the sample at a known concentration. It co-elutes with or near the target analytes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. By comparing the signal intensity of the endogenous lipids to that of the known amount of the internal standard, accurate quantification can be achieved, correcting for variations in extraction efficiency, injection volume, and instrument response.

Experimental Protocols

Protocol 1: Quantification of Diacylglycerols in Human Plasma by LC-MS/MS

This protocol outlines a typical workflow for the extraction and quantification of diacylglycerols from human plasma using this compound as an internal standard.

Materials:

  • Human plasma (collected with EDTA)

  • This compound internal standard solution (1 mg/mL in ethanol)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard Spiking Solution: Dilute the 1 mg/mL stock solution of this compound in methanol to a final concentration of 10 µg/mL.

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: In a clean glass tube, add 50 µL of plasma. To this, add 10 µL of the 10 µg/mL this compound internal standard spiking solution.

  • Lipid Extraction (MTBE Method):

    • Add 200 µL of methanol to the plasma/internal standard mixture. Vortex for 30 seconds.

    • Add 750 µL of MTBE. Vortex for 1 minute.

    • Add 150 µL of water to induce phase separation. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic phase (containing the lipids) and transfer it to a new glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) methanol:chloroform solution. Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Parameters:

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate and 0.1% Formic Acid
Gradient 30% B to 99% B over 15 minutes, hold at 99% B for 5 minutes, re-equilibrate at 30% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Internal Standard) Precursor Ion (m/z) of [M+NH₄]⁺ for this compound → Product Ion (m/z) corresponding to the neutral loss of one fatty acyl chain
MRM Transitions (Analytes) Precursor Ions (m/z) of [M+NH₄]⁺ for endogenous DAGs → Product Ions (m/z) corresponding to the neutral loss of their respective fatty acyl chains

Data Analysis:

Quantify the endogenous diacylglycerol species by calculating the ratio of the peak area of each analyte to the peak area of the this compound internal standard. Generate a calibration curve using known concentrations of diacylglycerol standards to determine the absolute concentrations in the plasma samples.

Data Presentation

The following table presents hypothetical quantitative data obtained from the analysis of diacylglycerols in human plasma samples from a control and a treatment group, using the protocol described above.

Diacylglycerol SpeciesControl Group (ng/mL)Treatment Group (ng/mL)% Changep-value
DG(16:0/18:1)150.2 ± 12.5225.8 ± 18.7+50.3%<0.01
DG(16:0/18:2)85.6 ± 9.1130.1 ± 11.3+52.0%<0.01
DG(18:0/18:1)98.4 ± 10.2145.3 ± 13.9+47.7%<0.01
DG(18:0/18:2)112.7 ± 11.8168.9 ± 15.4+49.9%<0.01
DG(18:1/18:1)75.3 ± 8.5110.7 ± 10.1+47.0%<0.01

Data are presented as mean ± standard deviation (n=8 per group). Statistical significance was determined using a Student's t-test.

Visualization

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantification of diacylglycerols using this compound as an internal standard.

experimental_workflow sample Plasma Sample is Add 1,3-Dieicosenoyl Glycerol (IS) sample->is extraction Lipid Extraction (MTBE Method) is->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Figure 1. Lipidomics workflow for diacylglycerol quantification.
Signaling Pathway Context

Diacylglycerols are crucial second messengers in various signaling pathways. The diagram below depicts a simplified representation of the Phospholipase C (PLC) signaling pathway where diacylglycerol (DAG) plays a key role. While this compound is an exogenous standard, understanding the biological context of the analytes is important.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR gprotein Gq Protein receptor->gprotein plc Phospholipase C (PLC) gprotein->plc pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to response Cellular Response pkc->response ca2 Ca²⁺ Release er->ca2 ca2->response ligand Ligand ligand->receptor

Figure 2. Simplified Phospholipase C signaling pathway.

Conclusion

This compound is a valuable tool for the accurate and reliable quantification of diacylglycerols in complex biological samples. Its use as an internal standard within a well-defined LC-MS/MS workflow allows for the correction of analytical variability, leading to high-quality quantitative data. The protocols and information provided herein serve as a guide for researchers to implement this internal standard in their lipidomics studies, contributing to a deeper understanding of the roles of lipids in health and disease.

References

Application Note: Mass Spectrometry Protocol for the Analysis of 1,3-Dieicosenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and relative quantification of 1,3-dieicosenoyl glycerol (B35011) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 1,3-dieicosenoyl glycerol is a diacylglycerol (DAG) composed of a glycerol backbone with two eicosenoic acid chains esterified at the sn-1 and sn-3 positions. Diacylglycerols are crucial lipid molecules that act as intermediates in lipid metabolism and are key signaling molecules in various cellular processes.[1] Accurate and reliable analytical methods are therefore essential for understanding their biological roles. The described method utilizes electrospray ionization (ESI) in positive ion mode and monitors the characteristic neutral loss of the fatty acyl chain for specific detection. To enhance ionization efficiency and to differentiate between 1,2- and 1,3-isomers, a derivatization step is included.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids that play pivotal roles in cellular physiology, acting as structural components of membranes, metabolic intermediates, and second messengers in signal transduction pathways.[2] The specific isomeric form of a DAG, such as 1,2- versus 1,3-diacylglycerol, can dictate its biological activity and metabolic fate. Therefore, analytical methods that can distinguish between these isomers are of high importance.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become a powerful tool for the analysis of lipids like DAGs.[2] Electrospray ionization (ESI) is a commonly employed soft ionization technique for these molecules.[2] However, underivatized DAGs can exhibit poor ionization efficiency.[3][4] Chemical derivatization of the free hydroxyl group can introduce a readily ionizable moiety, significantly improving sensitivity.[3][5] Furthermore, derivatization can "fix" the position of the acyl chains, preventing migration and enabling the chromatographic separation of 1,2- and 1,3-DAG isomers.[6]

This protocol details a robust LC-MS/MS method for the analysis of this compound, including sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

I. Sample Preparation: Lipid Extraction

A standard lipid extraction is required to isolate this compound from a biological matrix. The Bligh-Dyer method is a widely used technique for this purpose.

  • Homogenization: Homogenize the tissue or cell sample in a solvent mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as chloroform or a mixture of isooctane (B107328) and ethyl acetate, for the subsequent derivatization step.[6]

II. Derivatization with 2,4-Difluorophenyl Isocyanate (DFPI)

To enhance ionization and separate 1,3- and 1,2-DAG isomers, the free hydroxyl group of this compound is derivatized to form a 2,4-difluorophenyl urethane (B1682113) (DFPU) derivative.[2]

  • Reagent Preparation: Prepare a fresh solution of 2,4-difluorophenyl isocyanate in a suitable aprotic solvent like acetonitrile (B52724) or dichloromethane.

  • Reaction: Add the DFPI solution to the dried lipid extract.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time to ensure complete derivatization.

  • Quenching: Quench the reaction by adding a small amount of a primary or secondary amine-containing reagent.

  • Purification: The derivatized sample can be purified using solid-phase extraction (SPE) if necessary to remove excess derivatizing reagent and other interfering substances.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The derivatized this compound is analyzed by LC-MS/MS. A normal-phase chromatographic separation is often employed to separate different neutral lipid classes and isomers.[2]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A normal-phase column, such as a silica (B1680970) or diol column.

  • Mobile Phase: A gradient of non-polar and polar solvents. For example, a gradient of hexane/isopropanol or a similar solvent system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[1]

  • Ionization Mode: Positive ion mode is typically used for the analysis of DAGs, especially after derivatization.[2]

  • MS/MS Mode: The instrument will be operated in Neutral Loss Scan (NLS) mode. The neutral loss of the eicosenoic acid chain is a characteristic fragmentation for this molecule.

Data Presentation

The quantitative data for the mass spectrometric analysis of the DFPU derivative of this compound is summarized in the table below. The molecular weight of this compound is 677.1 g/mol , and the molecular weight of eicosenoic acid (C₂₀H₃₈O₂) is approximately 310.5 g/mol . The derivatizing agent, 2,4-difluorophenyl isocyanate, has a molecular weight of 155.1 g/mol .

AnalyteMolecular FormulaMolecular Weight ( g/mol )Adduct IonPrecursor Ion (m/z)FragmentationProduct Ion (m/z)
This compoundC₄₃H₈₀O₅677.1[M+H]⁺678.1Neutral Loss of H₂O660.1
[M+NH₄]⁺695.1Neutral Loss of NH₃678.1
DFPU-derivatized this compoundC₅₀H₈₅F₂NO₆832.2[M+H]⁺833.2Neutral Loss of Eicosenoic Acid522.7
[M+NH₄]⁺850.2Neutral Loss of Eicosenoic Acid + NH₃522.7

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for this compound Analysis sample Biological Sample (Tissue, Cells) extraction Lipid Extraction (Bligh-Dyer) sample->extraction derivatization Derivatization (with DFPI) extraction->derivatization lcms LC-MS/MS Analysis (Normal Phase LC, ESI+, Neutral Loss Scan) derivatization->lcms data Data Analysis lcms->data

Caption: Workflow for the analysis of this compound.

signaling_pathway Simplified Diacylglycerol Signaling Pathway receptor Receptor Activation plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 produces dag 1,2-Diacylglycerol (DAG) pip2->dag produces cellular_response Cellular Response ip3->cellular_response increases intracellular Ca2+ leading to pkc Protein Kinase C (PKC) dag->pkc activates pkc->cellular_response phosphorylates targets leading to

Caption: Simplified overview of the role of 1,2-diacylglycerol in cell signaling.

References

Application Notes and Protocols: 1,3-Dieicosenoyl Glycerol in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dieicosenoyl glycerol (B35011) is a specific diacylglycerol (DAG) composed of a glycerol backbone with two eicosenoic acid molecules esterified at the sn-1 and sn-3 positions. Eicosenoic acid is a long-chain monounsaturated omega-9 fatty acid with 20 carbon atoms.[1][2][3][4] While specific applications of 1,3-dieicosenoyl glycerol in lipidomics are not extensively documented in published literature, its structural properties make it a valuable tool for various applications in the field. Based on the established use of similar long-chain diacylglycerols, this document outlines potential applications, detailed experimental protocols, and data interpretation guidelines for utilizing this compound in lipidomics research.

This compound is commercially available from suppliers such as Cayman Chemical, which provides it in a solution, typically in ethanol.[5]

Potential Applications in Lipidomics

The primary application of this compound in lipidomics is as an internal standard for the quantification of diacylglycerols in complex biological samples.[6][7] Its utility stems from its structural similarity to endogenous long-chain DAGs, allowing it to mimic their behavior during extraction and mass spectrometry analysis, while its unique mass allows for its distinct identification.

Key Applications:

  • Internal Standard for Mass Spectrometry: Due to its long acyl chains, this compound is particularly suited as an internal standard for the quantification of other long-chain diacylglycerols in various matrices like plasma, tissues, and cell cultures.[6][8] The use of an internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby enabling accurate and reproducible quantification.[9]

  • Isomer Differentiation Studies: Lipidomics research often requires the differentiation of 1,2- and 1,3-diacylglycerol isomers, as they have distinct biological roles.[10][11] this compound can serve as a reference compound in the development and validation of chromatographic and mass spectrometric methods aimed at separating and specifically quantifying these isomers.[12]

  • Lipid Extraction Efficiency Marker: It can be spiked into samples prior to lipid extraction to assess and normalize the recovery of long-chain, neutral lipids.

  • Calibration Standard: In targeted lipidomics assays, it can be used to generate calibration curves for the absolute quantification of specific diacylglycerol species.

Physicochemical Properties of Constituent Eicosenoic Acid

Understanding the properties of eicosenoic acid is essential for predicting the behavior of this compound in analytical systems.

PropertyValueReference
Chemical FormulaC20H38O2[3]
Molecular Weight310.51 g/mol [3]
NatureMonounsaturated omega-9 fatty acid[1][2]
SolubilityPractically insoluble in water[1][2]
AcidityWeakly acidic[1]
Melting Point23-24°C[3]
Boiling Point426.3°C at 760 mmHg[3]

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard for DAG Quantification by LC-MS/MS

This protocol describes the use of this compound as an internal standard for the quantification of diacylglycerols in a biological matrix (e.g., plasma).

Materials:

  • This compound solution (e.g., 1 mg/mL in ethanol)

  • Biological sample (e.g., plasma)

  • Chloroform (B151607)

  • Methanol

  • Water (LC-MS grade)

  • Internal standard spiking solution (prepare a working solution of this compound in methanol)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution. The final concentration of the internal standard should be within the linear range of the instrument and comparable to the expected concentration of endogenous DAGs.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.

    • Vortex thoroughly for 1 minute.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids using a glass syringe.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

      • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

      • Flow Rate: 0.4 mL/min.

      • Gradient: A suitable gradient to separate diacylglycerols.

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning.

      • Monitor the specific precursor-to-product ion transition for this compound and the target endogenous diacylglycerols.

Data Analysis:

  • Integrate the peak areas for the internal standard and the endogenous diacylglycerols.

  • Calculate the response ratio (Peak Area of Analyte / Peak Area of Internal Standard).

  • Quantify the endogenous diacylglycerols using a calibration curve generated with known concentrations of authentic standards, or report relative quantities based on the response ratio.

Workflow for DAG Quantification using this compound as an Internal Standard

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Bligh-Dyer Extraction Spike->Extraction Drydown Dry Down Extraction->Drydown Reconstitute Reconstitute Drydown->Reconstitute LC LC Separation (Reversed-Phase) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Lipidomics workflow for diacylglycerol quantification.

Signaling Pathways

While this compound itself is not a known signaling molecule, it is an isomer of 1,2-diacylglycerol, which is a critical second messenger. 1,2-diacylglycerols are produced at the plasma membrane and activate protein kinase C (PKC), a key enzyme in many cellular signaling cascades. The accurate quantification of total diacylglycerol pools, including both 1,2- and 1,3-isomers, for which this compound serves as an excellent standard, is crucial for understanding the dynamics of these pathways.

Simplified Diacylglycerol Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG 1,2-Diacylglycerol PIP2->DAG PKC_inactive PKC (inactive) DAG->PKC_inactive recruits and activates PKC_active PKC (active) PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes Receptor Receptor Activation Receptor->PLC activates

References

Application Note & Protocol: Isolation of 1,3-Dieicosenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the isolation and purification of 1,3-dieicosenoyl glycerol (B35011) from various samples. The methodologies detailed herein are based on established lipid extraction and chromatographic techniques, ensuring robust and reproducible results.

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that function as secondary messengers in a multitude of cellular signaling pathways. The specific isomeric form of a DAG, determined by the positions of the two fatty acyl chains on the glycerol backbone (sn-1,2, sn-2,3, or 1,3), dictates its biological activity and metabolic fate. 1,3-Dieicosenoyl glycerol, a diacylglycerol containing two C20:1 fatty acyl chains, is of interest in various research areas, including metabolism and cell signaling. Accurate isolation and quantification of this specific isomer are crucial for understanding its physiological and pathological roles.

This application note outlines a detailed protocol for the isolation of this compound using a combination of lipid extraction and multi-step chromatographic purification.

Experimental Workflow

The overall workflow for the isolation of this compound is depicted below. The process begins with sample homogenization and lipid extraction, followed by a two-step chromatographic purification process, and concludes with purity analysis.

experimental_workflow cluster_extraction Lipid Extraction cluster_purification Chromatographic Purification cluster_analysis Analysis sample Sample (Tissue, Cells, etc.) homogenization Homogenization sample->homogenization extraction Liquid-Liquid Extraction (Bligh & Dyer) homogenization->extraction total_lipid Total Lipid Extract extraction->total_lipid spe Solid-Phase Extraction (SPE) (Aminopropyl Cartridge) total_lipid->spe dag_fraction Diacylglycerol Fraction spe->dag_fraction hplc Reversed-Phase HPLC dag_fraction->hplc isolated_product Isolated 1,3-Dieicosenoyl Glycerol hplc->isolated_product analysis Purity Assessment (LC-MS) isolated_product->analysis dag_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets

Commercial Suppliers and Application Notes for 1,3-Dieicosenoyl Glycerol Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability of 1,3-dieicosenoyl glycerol (B35011), a key diacylglycerol (DAG) standard, along with detailed application notes and experimental protocols for its use in research and drug development.

Commercial Availability

1,3-Dieicosenoyl glycerol is a specialized lipid standard available from a limited number of commercial suppliers. One prominent supplier is Cayman Chemical, which provides the standard in a solution for research purposes.

Table 1: Commercial Supplier of this compound

SupplierProduct NameCatalog NumberPurityFormulationStorage
Cayman ChemicalThis compound26795≥98%A solution in ethanol (B145695)-20°C

Application Notes

Introduction

Diacylglycerols (DAGs) are critical second messengers in cellular signaling, most notably as activators of protein kinase C (PKC). The specific isomer, this compound, contains two 20-carbon monounsaturated fatty acid (eicosenoic acid) chains. Its well-defined structure makes it an ideal standard for analytical studies and for investigating lipid-protein interactions and signaling pathways.

Key Applications

  • Analytical Standard: this compound serves as a crucial standard in mass spectrometry-based lipidomics for the identification and quantification of endogenous DAG species in biological samples.[1][2][3] Its known concentration and molecular weight allow for accurate calibration and validation of analytical methods.

  • PKC Activation Assays: As a diacylglycerol, it can be used in in vitro and cell-based assays to study the activation of various PKC isoforms. This is particularly relevant in research areas such as diabetes, cancer, and immunology, where PKC signaling is often dysregulated.[4][5]

  • Enzyme Assays: It can be utilized as a substrate or modulator in assays for enzymes involved in lipid metabolism, such as diacylglycerol kinases (DGKs) and diacylglycerol lipases.[6]

  • Model Membrane Studies: Incorporation of this compound into artificial membranes like liposomes can help elucidate the structural and functional roles of specific DAGs in membrane dynamics and protein recruitment.

Experimental Protocols

Protocol 1: Preparation of this compound Standard for Mass Spectrometry Analysis

This protocol outlines the preparation of a stock solution and working standards of this compound for use in quantitative mass spectrometry.

Materials:

  • This compound standard (from supplier)

  • Ethanol, HPLC grade

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Internal Standard (e.g., a deuterated or odd-chain diacylglycerol)

  • Glass vials with PTFE-lined caps (B75204)

Procedure:

  • Stock Solution Preparation:

    • The commercially available standard is typically provided in an ethanol solution.[7] Note the concentration provided on the certificate of analysis.

    • If a different solvent is required, the ethanol can be evaporated under a gentle stream of nitrogen, and the lipid can be redissolved in the desired solvent (e.g., chloroform).

  • Working Standard Preparation:

    • Prepare a series of working standards by serial dilution of the stock solution with an appropriate solvent mixture (e.g., chloroform:methanol 2:1 v/v).

    • The concentration range of the working standards should encompass the expected concentration of the analyte in the biological samples.

  • Internal Standard Spiking:

    • Add a fixed amount of the internal standard to each working standard and to the biological samples to be analyzed. This will correct for variations in sample processing and instrument response.

  • Storage:

    • Store stock and working solutions at -20°C in glass vials with PTFE-lined caps to minimize solvent evaporation and lipid degradation.

Table 2: Example of Working Standard Concentrations for Mass Spectrometry

Standard IDConcentration of this compound (µg/mL)Concentration of Internal Standard (µg/mL)
WS10.11.0
WS20.51.0
WS31.01.0
WS45.01.0
WS510.01.0
WS625.01.0
WS750.01.0
Protocol 2: In Vitro Protein Kinase C (PKC) Activation Assay

This protocol describes a general method to assess the ability of this compound to activate PKC in a cell-free system.

Materials:

  • This compound

  • Phosphatidylserine (PS)

  • Recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCγ)

  • Fluorescently labeled PKC substrate peptide

  • ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, containing MgCl₂, CaCl₂, and a phosphatase inhibitor cocktail)

  • 384-well microplate, black

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare lipid vesicles containing PS and this compound.

    • In a glass tube, mix the desired amounts of PS and this compound in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with assay buffer and sonicate or extrude to form small unilamellar vesicles.

  • Assay Reaction:

    • To the wells of the microplate, add the assay buffer, the prepared lipid vesicles, and the fluorescently labeled PKC substrate peptide.

    • Initiate the reaction by adding the recombinant PKC enzyme and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate. An increase in fluorescence indicates phosphorylation of the substrate and thus activation of PKC.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of this compound to determine the dose-dependent activation of PKC.

Signaling Pathway and Experimental Workflow

Diacylglycerol (DAG) Signaling Pathway

Diacylglycerol is a key signaling molecule that activates conventional and novel protein kinase C (PKC) isoforms. This activation is a crucial step in numerous cellular processes.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG 1,3-Dieicosenoyl Glycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis PKC_inactive PKC (inactive) DAG->PKC_inactive Activation PKC_active PKC (active) PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Cellular_Response Cellular Response Downstream->Cellular_Response Leads to

Caption: Diacylglycerol (DAG) activates Protein Kinase C (PKC) at the plasma membrane.

Experimental Workflow for Quantification of this compound

The following diagram illustrates a typical workflow for the quantitative analysis of this compound from a biological sample using LC-MS/MS.

Experimental_Workflow start Biological Sample (e.g., cell lysate, tissue homogenate) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) start->extraction add_is Add Internal Standard (e.g., deuterated DAG) extraction->add_is hplc LC Separation (Normal or Reverse Phase) add_is->hplc ms MS/MS Analysis (e.g., ESI-QTOF) hplc->ms data_analysis Data Analysis (Quantification against standard curve) ms->data_analysis end Quantitative Results data_analysis->end

Caption: Workflow for quantifying this compound via LC-MS/MS.

References

Application Notes and Protocols for In Vitro Assays Involving 1,3-Dieicosenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for utilizing 1,3-dieicosenoyl glycerol (B35011) in various in vitro assays. The information is intended to guide researchers in studying the cellular effects of this specific diacylglycerol (DAG), particularly its role in activating Protein Kinase C (PKC) and its potential impact on cell viability.

Introduction

1,3-Dieicosenoyl glycerol is a diacylglycerol molecule containing two 20-carbon fatty acid chains (eicosenoic acid) attached to the sn-1 and sn-3 positions of a glycerol backbone. Diacylglycerols are crucial second messengers in cellular signaling, most notably for their role in activating the Protein Kinase C (PKC) family of enzymes. The activation of PKC isoforms initiates a cascade of downstream phosphorylation events that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and gene expression. The unique structure of this compound, with its long unsaturated fatty acid chains, may confer specific properties in terms of PKC isoform selectivity and the kinetics of cellular responses.

This document provides protocols for preparing and using this compound in in vitro assays, methods to assess its impact on PKC activity, and a general protocol to evaluate its effects on cell viability.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Formal Name (11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester[1]
CAS Number 128230-18-2[1]
Molecular Formula C₄₃H₈₀O₅[1]
Formula Weight 677.1 g/mol [1]
Purity ≥98%[1]
Formulation A solution in ethanol[1]
Solubility DMF: 10 mg/ml; Ethanol: 10 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Storage -20°C[1]
Stability ≥ 2 years[1]
Comparative Activation of PKC Isoforms by Various Diacylglycerol Species

While specific data for this compound is limited, the following table summarizes the activation of different PKC isoforms by various diacylglycerol species with different fatty acid compositions. This information can serve as a reference for designing experiments with this compound. The data indicates that PKC isoforms exhibit differential sensitivity and preference for DAGs with varying acyl chain lengths and degrees of saturation.[2][3][4]

PKC IsoformDiacylglycerol Species (sn-1/sn-2)Molar Percentage in VesiclesFold Activation (approx.)ObservationsSource(s)
PKCα (cPKC) 18:0/22:6-DG2 mmol%~1Less preference for this polyunsaturated DG at low concentrations.[2]
16:0/16:0-DG, 16:0/18:1-DG, 18:1/18:1-DG, 18:0/20:4-DG2 mmol%~2Strongly activated by various DG species.[2]
PKCγ (cPKC) 18:0/22:6-DG2 mmol%~1.5Moderate preference for this polyunsaturated DG at low concentrations.[2][3]
16:0/16:0-DG, 16:0/18:1-DG, 18:1/18:1-DG, 18:0/20:4-DG2 mmol%No significant activation[2]
PKCε (nPKC) 18:0/22:6-DG2000 mmol%~4Preference for this polyunsaturated DG at high concentrations.[2][3]
Various DGs2 mmol%No significant activation[2]
PKCθ (nPKC) 18:0/22:6-DG2 mmol%~4Strong preference for this polyunsaturated DG at low concentrations.[2][3]
16:0/18:1-DG, 18:0/20:4-DG2 mmol%Significantly activatedMore strongly activated than by 16:0/16:0-DG.[2]

Experimental Protocols

Preparation of this compound for In Vitro Assays

Proper solubilization and delivery of lipophilic compounds like this compound are critical for obtaining reproducible results in cell-based and in vitro assays.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Sterile, amber glass vials

  • Vortex mixer

  • Water bath (optional)

Protocol:

  • Stock Solution Preparation:

    • Due to its lipophilic nature, this compound should first be dissolved in an organic solvent.[5]

    • Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in anhydrous DMSO or ethanol.[1]

    • Warm the solvent slightly (e.g., in a 37°C water bath) to aid dissolution.

    • Vortex thoroughly until the solution is clear.

    • Store the stock solution in small aliquots in amber glass vials at -20°C to protect from light and repeated freeze-thaw cycles.

  • Working Solution Preparation for Cell-Based Assays:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.

    • It is crucial to add the stock solution to the medium while vortexing to ensure rapid and uniform dispersion, minimizing precipitation.

    • The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Always include a vehicle control (medium with the same concentration of the organic solvent) in your experiments.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from methods used for other diacylglycerols and is designed to measure the activity of purified PKC isoforms in the presence of this compound.[6][7] The assay is based on the transfer of ³²P from [γ-³²P]ATP to a specific PKC substrate.

Materials:

  • Purified, active PKC isoform(s)

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • PKC substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • [γ-³²P]ATP

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂ (for conventional PKC isoforms), 1 mM DTT

  • Lipid Vesicle Preparation Buffer: 10 mM HEPES (pH 7.4), 0.3% TRITON® X-100

  • P81 phosphocellulose paper

  • Wash Buffer: 75 mM phosphoric acid

  • Scintillation counter and scintillation fluid

Protocol:

  • Preparation of Lipid Vesicles:

    • In a glass vial, combine this compound and phosphatidylserine in chloroform (B151607) at the desired molar ratio (e.g., 1:4 DAG:PS).

    • Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film.[7]

    • Resuspend the lipid film in Lipid Vesicle Preparation Buffer by vortexing and incubating in a hot-water bath in intervals until the lipids have dissolved, forming mixed micelles or vesicles.[6]

  • Kinase Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture (final volume of 50 µL) in the following order:

      • Assay Buffer

      • Lipid vesicles (containing this compound and PS)

      • PKC substrate

      • Purified PKC enzyme (10-100 ng)

    • Pre-incubate the mixture for 5 minutes at 30°C.[7]

    • Initiate the reaction by adding [γ-³²P]ATP (final concentration 10-100 µM).

    • Incubate at 30°C for 10-20 minutes. The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction and Quantitation:

    • Terminate the reaction by spotting 25-50 µL of the reaction mixture onto a P81 phosphocellulose paper square.[7]

    • Immediately immerse the P81 paper in Wash Buffer.

    • Wash the P81 papers three times for 5-10 minutes each in a large volume of Wash Buffer to remove unincorporated [γ-³²P]ATP.

    • Rinse the papers with acetone (B3395972) and let them air dry.

    • Place the dry P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Controls:

  • Basal activity: Reaction without this compound and PS.

  • PS-only: Reaction with PS but without this compound.

  • No enzyme: Reaction mixture without the PKC enzyme to determine background radiation.

  • Positive control: A known PKC activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or a well-characterized diacylglycerol like 1,2-dioleoyl-sn-glycerol.

Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the effect of this compound on the viability and proliferation of cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • After incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Generalized Diacylglycerol-Mediated PKC Activation Pathway

PKC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (Hormone, Growth Factor) Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase Agonist->Receptor Binding PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG This compound (or other DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_cyto Inactive PKC DAG->PKC_cyto Recruitment & Partial Activation PKC_mem Activated PKC Substrate_unphos Substrate Protein PKC_mem->Substrate_unphos Phosphorylation PKC_cyto->PKC_mem Translocation & Full Activation Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulation Ca_release->PKC_cyto Binding (for cPKC) Substrate_phos Phosphorylated Substrate Protein Response Cellular Response Substrate_phos->Response Leads to

Caption: Generalized signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol (DAG).

Experimental Workflow for In Vitro PKC Activity Assay

PKC_Assay_Workflow start Start prep_lipids Prepare Lipid Vesicles (this compound + PS) start->prep_lipids setup_reaction Set up Kinase Reaction (Buffer, Vesicles, Substrate, PKC) prep_lipids->setup_reaction pre_incubate Pre-incubate at 30°C for 5 min setup_reaction->pre_incubate start_reaction Initiate Reaction with [γ-³²P]ATP pre_incubate->start_reaction incubate Incubate at 30°C for 10-20 min start_reaction->incubate stop_reaction Spot Reaction Mixture onto P81 Phosphocellulose Paper incubate->stop_reaction wash Wash P81 Papers with Phosphoric Acid stop_reaction->wash dry Dry P81 Papers wash->dry measure Measure Radioactivity (Scintillation Counting) dry->measure analyze Analyze Data (Calculate Fold Activation) measure->analyze end End analyze->end

Caption: Workflow for the in vitro Protein Kinase C (PKC) activity assay.

Logical Relationship of Cell Viability (MTT) Assay

MTT_Assay_Logic cluster_cell_state Cell State cluster_assay_process MTT Assay Process viable_cells Viable Cells (Metabolically Active) add_mtt Add MTT (Yellow, Soluble) viable_cells->add_mtt reduction Mitochondrial Reductase Activity viable_cells->reduction dead_cells Dead or Stressed Cells (Metabolically Inactive) dead_cells->add_mtt dead_cells->reduction add_mtt->reduction formazan Formation of Formazan (Purple, Insoluble) reduction->formazan High Activity no_formazan No/Low Formazan Formation reduction->no_formazan Low/No Activity solubilize Solubilize Formazan formazan->solubilize measure_abs Measure Absorbance (570 nm) no_formazan->measure_abs Low/No Signal solubilize->measure_abs

Caption: Logical workflow of the MTT cell viability assay.

References

Application Notes and Protocols: 1,3-Dieicosenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dieicosenoyl glycerol (B35011) is a diacylglycerol (DAG) containing two 11Z-eicosenoic acid moieties at the sn-1 and sn-3 positions of the glycerol backbone.[1] As a diacylglycerol, it is an important lipid signaling molecule involved in a variety of cellular processes. Diacylglycerols are key intermediates in lipid metabolism and act as second messengers in signal transduction pathways, most notably by activating protein kinase C (PKC).[2][3][4] This document provides detailed guidelines for the proper handling, storage, and potential applications of 1,3-dieicosenoyl glycerol, along with relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 128230-18-2[1][5]
Molecular Formula C43H80O5[1]
Formula Weight 677.1 g/mol [1]
Purity ≥98%[1]
Formulation A solution in ethanol (B145695)[1]
Solubility DMF: 10 mg/ml; Ethanol: 10 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Storage Temperature -20°C[1]
Stability ≥ 2 years (when stored as directed)[1]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

2.1. General Handling

  • Handle in a well-ventilated place.[5]

  • Wear suitable protective clothing, including gloves and safety goggles with side-shields.[5]

  • Avoid contact with skin and eyes.[5]

  • Avoid formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

2.2. Storage

  • Store the container tightly closed in a dry, cool, and well-ventilated place at -20°C for long-term storage.[1][5]

  • For lipids supplied in an organic solvent, store in a glass container with a Teflon-lined closure, layered with an inert gas like argon or nitrogen.[6]

  • Avoid storing organic solutions in polymer or plastic containers, as this can lead to the leaching of impurities.[6]

  • It is not recommended to store aqueous solutions for more than one day.[7]

2.3. Preparation of Solutions

  • For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent such as ethanol or DMF and then dilute with the aqueous buffer of choice.[7]

  • To prepare for cell-based assays, dry the sample from the organic solvent using a stream of nitrogen and dissolve the residue in an appropriate volume of ethanol or DMSO before diluting with the desired aqueous medium.[8]

Safety Precautions

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.[5]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[5]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[5]

    • Inhalation: Move to fresh air.[9]

  • Fire Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.[5]

  • Spill and Leak Procedures: Avoid dust formation. Use personal protective equipment. Collect and arrange for disposal. Prevent the chemical from entering drains.[5]

Applications in Research and Drug Development

Diacylglycerols like this compound are pivotal in cellular signaling. Their primary role is the activation of protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, influencing processes such as cell proliferation, differentiation, and apoptosis.[3][10]

4.1. Diacylglycerol Signaling Pathway

The activation of various isoforms of PKC by DAG is a central event in signal transduction. This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating DAG and inositol (B14025) trisphosphate (IP3).[4]

DAG_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag 1,3-Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Co-activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates targets

Caption: Simplified Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

5.1. Protocol for Extraction of Diacylglycerols from Biological Samples

This protocol is adapted for the general extraction of diacylglycerols from cell cultures or tissues.

Materials:

Procedure:

  • Sample Preparation (Adherent Cells):

    • Wash cells with cold PBS.

    • Scrape cells in 1 mL of cold PBS.

  • Sample Preparation (Suspension Cells):

    • Collect approximately 1 x 10^7 cells by centrifugation.

    • Wash the cell pellet with cold PBS and repeat.

    • Resuspend the pellet in 1 mL of cold PBS.

  • Lipid Extraction:

    • Sonicate the cell suspension on ice.[11]

    • Add 1.5 mL of methanol to the sonicated sample.[11]

    • Add 2.5 mL of chloroform and 2.25 mL of 1 M NaCl to the sample.[11]

    • Vortex the mixture thoroughly.

    • Centrifuge at 1500 x g for 10 minutes at 4°C to separate the phases.[11]

    • Carefully collect the lower organic (chloroform) phase.[11]

  • Drying and Storage:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • The dried lipid extract can be stored at -20°C or reconstituted in a suitable solvent for analysis.

Extraction_Workflow start Start: Cell/Tissue Sample wash Wash with cold PBS start->wash lyse Sonicate on ice wash->lyse add_solvents Add Methanol, Chloroform, and NaCl lyse->add_solvents vortex Vortex add_solvents->vortex centrifuge Centrifuge (1500 x g, 10 min, 4°C) vortex->centrifuge collect_phase Collect lower organic phase centrifuge->collect_phase dry Evaporate solvent under Nitrogen collect_phase->dry end End: Dried Lipid Extract dry->end

Caption: Workflow for the extraction of diacylglycerols.

5.2. Protocol for Quantification of Diacylglycerol Content

This protocol utilizes a diacylglycerol kinase assay to quantify cellular DAG levels.[12][13]

Materials:

  • Dried lipid extract

  • Solubilizing buffer (e.g., 7.5% (w/v) octyl-β-D-glucoside and 5 mM cardiolipin (B10847521) in 1 mM DETAPAC, pH 7.0)[12]

  • 2x reaction buffer (e.g., 100 mM imidazole (B134444) HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl2, and 2 mM EGTA)[12]

  • 100 mM DTT (freshly prepared)[12]

  • E. coli DAG kinase

  • [γ-33P]-ATP

  • TLC plate

  • TLC developing solvents (e.g., acetone (B3395972), and chloroform/methanol/acetic acid)

  • Phospho-imager

Procedure:

  • Lipid Solubilization:

    • Dissolve the dried lipid extract in solubilizing buffer by vigorous vortexing.[12]

    • Incubate at room temperature for 10 minutes.[12]

  • Kinase Reaction:

    • On ice, add 2x reaction buffer, DTT, and E. coli DAG kinase to the solubilized lipids.[12]

    • Initiate the reaction by adding [γ-33P]-ATP.[12]

    • Incubate at 25°C for 30 minutes.[12]

    • Stop the reaction by placing the tubes on ice.[12]

  • Re-extraction:

    • Re-extract the lipids as described in the extraction protocol.

  • Thin-Layer Chromatography (TLC):

    • Dissolve the final dried lipid extract in a small volume of chloroform/methanol.[12]

    • Spot the sample on a TLC plate alongside lipid standards (phosphatidic acid and DAG).[12]

    • Develop the TLC plate, for example, first with acetone and then with a chloroform/methanol/acetic acid mixture.[12]

  • Detection:

    • Dry the TLC plate and expose it to a phospho-imaging screen.[12]

    • Scan the screen to detect and quantify the radiolabeled phosphatidic acid, which is proportional to the initial amount of DAG.[12]

Quantification_Workflow start Start: Dried Lipid Extract solubilize Solubilize lipids start->solubilize kinase_reaction Kinase Reaction with DAG Kinase and [γ-³³P]-ATP solubilize->kinase_reaction reextract Re-extract lipids kinase_reaction->reextract tlc Thin-Layer Chromatography (TLC) reextract->tlc detect Phospho-imaging and Quantification tlc->detect end End: Quantified DAG levels detect->end

Caption: Workflow for the quantification of diacylglycerol.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and sample types. Always follow good laboratory practices and adhere to all institutional safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dieicosenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-dieicosenoyl glycerol (B35011) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1,3-dieicosenoyl glycerol.

ProblemPossible CausesSuggested Solutions
Low Yield of this compound - Inefficient water removal, shifting the reaction equilibrium backwards.- Suboptimal reaction temperature affecting enzyme activity.- Incorrect molar ratio of eicosenoic acid to glycerol.- Insufficient enzyme concentration or low enzyme activity.- High viscosity of the reaction mixture limiting mass transfer.- Apply a vacuum (e.g., 3-4 mm Hg) or use a vacuum-driven air/nitrogen bubbling system to effectively remove water produced during esterification.[1][2]- Optimize the reaction temperature. For many lipases, temperatures between 40°C and 60°C are optimal, but high-melting-point substrates may require higher temperatures.[3][4]- Experiment with different molar ratios of fatty acid to glycerol; a 2:1 ratio is often a good starting point.[1][5]- Increase the enzyme concentration. A range of 3-5 wt% (based on reactants) is common.[1]- For solvent-free systems, ensure adequate stirring to overcome viscosity issues.[4]
High Content of Byproducts (Monoacylglycerols, Triacylglycerols) - Incomplete reaction leading to residual monoacylglycerols (MAGs).- Non-specific enzymes or harsh reaction conditions leading to the formation of triacylglycerols (TAGs).- Acyl migration forming 1,2-diacylglycerols.- Increase reaction time to allow for complete conversion of MAGs.- Use a 1,3-specific lipase (B570770) such as Lipozyme RM IM to minimize the formation of TAGs and 1,2-DAGs.[1]- Optimize purification steps like molecular distillation to effectively separate MAGs and TAGs from the desired 1,3-diacylglycerol (DAG).[5][6]
Acyl Migration (Formation of 1,2-Dieicosenoyl Glycerol) - High reaction temperatures.- Prolonged reaction times.- Presence of certain solvents or catalysts.- High water content in the reaction medium.- Operate at the lowest effective temperature to minimize acyl migration.[6]- Monitor the reaction progress and stop it once the optimal 1,3-DAG content is reached to avoid prolonged exposure to reaction conditions.[1]- In chemical synthesis, carefully select catalysts. In enzymatic synthesis, choose a highly regioselective lipase.[4][7]- Ensure efficient water removal throughout the reaction.[1]
Enzyme Deactivation or Low Reusability - High reaction temperatures causing enzyme denaturation.- Presence of impurities in substrates.- Inefficient recovery of the enzyme after each cycle.- Do not exceed the optimal temperature for the chosen lipase.[3]- Use high-purity substrates (eicosenoic acid and glycerol).- For immobilized enzymes, ensure complete recovery by filtration and wash with an appropriate solvent before reuse. Lipozyme RM IM has shown good operational stability for up to 10 cycles.[1]
Difficulty in Product Purification - Similar physical properties of 1,3-DAGs, 1,2-DAGs, and residual fatty acids.- High melting point of the product making handling difficult.- Use a multi-step purification approach, such as molecular distillation followed by solvent fractionation, for higher purity.[5][6]- For solid products, recrystallization from a suitable solvent like dry methanol (B129727) can be effective.[1]- For liquid products, column chromatography with silica (B1680970) gel may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing 1,3-diacylglycerols like this compound?

A1: Enzymatic synthesis using a 1,3-regiospecific lipase is often the most effective method.[1][5] This approach, typically through direct esterification of glycerol with fatty acids, offers high selectivity, milder reaction conditions compared to chemical methods, and minimizes byproduct formation.[1][8] Solvent-free systems are preferred for being cost-effective and environmentally friendly.[1][3]

Q2: Which lipase should I choose for the synthesis?

A2: The choice of lipase is critical. Immobilized 1,3-specific lipases are highly recommended. Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica) have demonstrated good performance and high conversion rates in the synthesis of 1,3-DAGs.[1] For substrates with high melting points, an enzyme like Lipozyme TL IM, which maintains activity at higher temperatures (73–75 °C), may be more suitable.[9]

Q3: How can I effectively remove water from the reaction to drive the equilibrium towards product formation?

A3: Efficient water removal is crucial for high yields in esterification reactions.[1] A highly effective method is to apply a vacuum (e.g., 4 mm Hg).[1] A vacuum-driven air or nitrogen bubbling system can further enhance water removal and reaction rates.[1]

Q4: What is the optimal molar ratio of eicosenoic acid to glycerol?

A4: The optimal molar ratio can vary, but a stoichiometric ratio of 2 moles of fatty acid to 1 mole of glycerol is a common starting point for 1,3-DAG synthesis.[1] However, some studies have found different optimal ratios, such as 1:1 or even 1:5 (acid to glycerol), depending on the specific substrates and reaction conditions.[3][5] It is recommended to perform optimization experiments for your specific system.

Q5: What are the best methods for purifying the final this compound product?

A5: A combination of techniques is often necessary to achieve high purity.[5]

  • Molecular Distillation: This is highly effective for removing residual free fatty acids and monoacylglycerols.[5][6]

  • Solvent Fractionation/Recrystallization: This can be used to separate 1,3-DAGs from other isomers (1,2-DAGs) and impurities, especially for solid products.[1][5]

  • Column Chromatography: For liquid DAGs or small-scale purifications, silica gel column chromatography can yield very high purity products.[1]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound

This protocol describes a solvent-free enzymatic esterification method.

Materials:

  • Eicosenoic acid (high purity)

  • Glycerol (anhydrous)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Reaction vessel (e.g., 50 mL pear-shaped flask) equipped with a magnetic stirrer and vacuum connection

  • Water bath or heating mantle with temperature control

Methodology:

  • Add eicosenoic acid and glycerol to the reaction flask. A starting molar ratio of 2:1 (eicosenoic acid:glycerol) is recommended.

  • Add the immobilized lipase. A typical enzyme load is 3-5% of the total weight of the reactants.[1]

  • Begin stirring the mixture to ensure homogeneity.

  • Heat the reaction mixture to the optimal temperature for the chosen lipase (e.g., 50-60°C for Lipozyme RM IM).[1]

  • After an initial period (e.g., 1 hour), apply a vacuum of approximately 4 mm Hg to the system to continuously remove the water produced during the reaction.[1]

  • Monitor the reaction progress over time (e.g., 3-24 hours) by taking small aliquots and analyzing the composition using techniques like TLC or HPLC.

  • Once the desired conversion is achieved, stop the reaction by cooling the mixture.

  • Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and stored for reuse.[1]

  • The crude product is now ready for purification.

Protocol 2: Purification of this compound

This protocol outlines a two-step purification process using molecular distillation and solvent fractionation.

Materials:

  • Crude this compound product

  • Molecular distillation apparatus

  • Suitable solvent (e.g., acetone (B3395972), hexane)

  • Crystallization vessel

  • Filtration apparatus

Methodology:

Step A: Molecular Distillation

  • Degas the crude product to remove any dissolved gases.

  • Introduce the crude product into the molecular distillation unit.

  • Set the distillation parameters. The goal is to distill off the lighter components (unreacted fatty acids and monoacylglycerols) while leaving the desired diacylglycerols in the residue. Typical conditions involve high vacuum and specific temperatures that must be optimized for the specific compounds.

  • Collect the residue, which is now enriched in this compound.[5]

Step B: Solvent Fractionation/Recrystallization

  • Dissolve the enriched DAG residue from Step A in a minimal amount of a warm solvent (e.g., acetone or hexane).

  • Slowly cool the solution to induce crystallization. 1,3-DAGs are typically less soluble than 1,2-DAGs and will crystallize out first.

  • Hold the mixture at a low temperature (e.g., 4°C or -20°C) for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified this compound crystals under vacuum.

  • Analyze the purity of the final product using HPLC or GC. A purity of >98% can often be achieved.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Reactants: Eicosenoic Acid + Glycerol reaction Enzymatic Esterification (Vacuum, 50-60°C) reactants->reaction enzyme Immobilized 1,3-Specific Lipase enzyme->reaction crude_product Crude Product Mixture reaction->crude_product Filtration to remove enzyme mol_dist Molecular Distillation crude_product->mol_dist Remove FFAs, MAGs frac Solvent Fractionation / Recrystallization mol_dist->frac DAG-enriched fraction final_product Purified 1,3-Dieicosenoyl Glycerol (>98%) frac->final_product Isolate 1,3-isomer

Caption: Workflow for the synthesis and purification of this compound.

reaction_pathway glycerol Glycerol mag Monoacylglycerol (MAG) Intermediate glycerol->mag + Lipase, - H2O fa1 Eicosenoic Acid (sn-1 position) fa1->mag fa2 Eicosenoic Acid (sn-3 position) dag13 Target Product: This compound fa2->dag13 mag->dag13 + Lipase, - H2O water Water (removed) dag12 Side Product: 1,2-Dieicosenoyl Glycerol dag13->dag12 Acyl Migration (side reaction)

Caption: Enzymatic esterification pathway for this compound synthesis.

References

Technical Support Center: Purification of 1,3-Dieicosenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,3-dieicosenoyl glycerol (B35011).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 1,3-dieicosenoyl glycerol, a diacylglycerol containing two 11(Z)-eicosenoic acid moieties at the sn-1 and sn-3 positions.[1]

Issue IDQuestionPossible CausesSuggested Solutions
PUR-001 Low overall yield after purification. - Incomplete reaction during synthesis.- Acyl migration from sn-1,3 to sn-1,2(2,3) positions.[2]- Co-elution with other acylglycerols during chromatographic separation.[2]- Loss of product during crystallization or solvent removal steps.- Monitor the synthesis reaction (e.g., by TLC or GC) to ensure completion.- Use milder reaction and purification conditions (e.g., lower temperatures) to minimize acyl migration.[2]- Optimize the chromatographic method (e.g., solvent gradient, stationary phase) to improve separation of DAG isomers.[2]- Carefully control precipitation and solvent evaporation conditions.
PUR-002 Presence of monoacylglycerol (MAG) and triacylglycerol (TAG) impurities in the final product. - Incomplete or side reactions during the synthesis of this compound.- Inefficient separation during purification steps.[2]- Adjust the stoichiometry of reactants during synthesis to favor the formation of the diacylglycerol.- Employ multi-step purification techniques such as molecular distillation to first remove MAGs at a lower temperature, followed by separation of DAGs from TAGs at a higher temperature.[2]- Utilize flash chromatography with a suitable solvent system to separate components based on polarity.[2]
PUR-003 Difficulty in separating this compound from its 1,2(2,3)-isomer. - Acyl migration is a common issue in diacylglycerol synthesis and purification.[2]- The isomers have very similar physical properties, making separation challenging.[2]- Employ enzymatic synthesis methods which are often more regioselective than chemical methods, leading to a higher proportion of the desired 1,3-isomer.[2][3]- Optimize crystallization conditions (solvent, temperature) as the isomers may have different crystallization behaviors.[2]- High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silica (B1680970) gel) may be required for effective separation.
PUR-004 Product degradation or oxidation during purification. - The eicosenoic acid moieties contain double bonds that are susceptible to oxidation.- Exposure to high temperatures, oxygen, or light can promote degradation.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Avoid excessive heat; use vacuum for solvent removal at lower temperatures.- Store the purified product at -20°C or lower.[1]
PUR-005 Presence of residual solvents in the final product. - Incomplete removal of solvents used during extraction or chromatography.- Use a high-vacuum pump to thoroughly dry the product.- Gently heat the product under vacuum, being careful to avoid degradation.- Analyze for residual solvents using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The most common impurities are the starting materials (glycerol and eicosenoic acid), monoacylglycerols (MAGs), triacylglycerols (TAGs), and the isomeric 1,2(2,3)-dieicosenoyl glycerol.[2] The presence and amount of these impurities will depend on the synthetic route and reaction conditions.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity checks. The separation of diacylglycerols is influenced by acyl chain length and positional isomerism.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and to confirm the fatty acid composition after derivatization.[4][5]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and separation of isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the 1,3-diacylglycerol. The pattern of the glyceryl proton signals in ¹H-NMR is characteristic for 1,3-diacylglycerols versus other acylglycerols.[6]

Q3: What is acyl migration and how can I minimize it?

A3: Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol backbone, leading to the formation of 1,2(2,3)-diacylglycerol from the desired 1,3-isomer. This process can be accelerated by high temperatures and the presence of acidic or basic catalysts.[2] To minimize acyl migration, it is advisable to:

  • Use mild reaction conditions.

  • Maintain neutral pH during workup and purification.

  • Keep temperatures as low as possible during distillation and solvent removal.[2]

  • Consider enzymatic synthesis, which is often performed under milder conditions.[3]

Q4: What are the recommended storage conditions for purified this compound?

A4: To ensure stability and prevent degradation, this compound should be stored at -20°C.[1] It is also advisable to store it under an inert atmosphere to prevent oxidation of the unsaturated fatty acid chains.

Experimental Protocols

Protocol 1: General Purification of this compound by Flash Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture containing mono-, di-, and triacylglycerols.

  • Preparation of the Crude Mixture:

    • Ensure the crude reaction mixture is free of any aqueous phase.

    • Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., hexane).

  • Column Packing:

    • Prepare a silica gel slurry in the initial mobile phase (e.g., hexane).

    • Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Carefully load the dissolved crude mixture onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) to elute the least polar compounds, such as triacylglycerols.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

    • The this compound will elute after the triacylglycerols but before the more polar monoacylglycerols.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of compounds using Thin-Layer Chromatography (TLC).

    • Pool the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a low temperature to prevent degradation.

  • Final Drying:

    • Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow start Crude Reaction Mixture dissolve Dissolve in Hexane start->dissolve load Load onto Silica Column dissolve->load elute_tag Elute with Hexane (TAGs removed) load->elute_tag elute_dag Gradient Elution (Hexane/Ethyl Acetate) elute_tag->elute_dag collect Collect Fractions elute_dag->collect tlc Analyze by TLC collect->tlc pool Pool Pure Fractions tlc->pool Identify pure fractions evaporate Solvent Evaporation pool->evaporate dry High Vacuum Drying evaporate->dry product Purified this compound dry->product

Caption: Workflow for the purification of this compound.

Logical Relationship of Impurities and Purification Steps

ImpurityRemoval crude Crude Product Monoacylglycerols (MAGs) 1,2(2,3)-Diacylglycerols This compound Triacylglycerols (TAGs) Residual Reactants step1 Step 1: Molecular Distillation Removes MAGs at lower temp crude->step1 step2 Step 2: Flash Chromatography Separates TAGs, DAG isomers step1->step2 DAG/TAG mixture step3 Step 3: Crystallization Further purifies 1,3-isomer step2->step3 Enriched 1,3-DAG pure_product Pure this compound step3->pure_product

References

stability issues of 1,3-dieicosenoyl glycerol in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of 1,3-dieicosenoyl glycerol (B35011) in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and handling issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 1,3-dieicosenoyl glycerol to ensure its stability?

A1: For long-term stability, this compound should be stored at -20°C as a solution in an organic solvent such as ethanol.[1] Under these conditions, it is reported to be stable for at least two years.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials. For unsaturated diacylglycerols, storage under an inert gas like argon or nitrogen is recommended to minimize oxidation.

Q2: What are the primary stability concerns when working with this compound in solution?

A2: The main stability issues for this compound in solution are:

  • Acyl Migration: This is an intramolecular process where a fatty acid chain moves from the sn-1 or sn-3 position to the sn-2 position, converting the biologically distinct 1,3-diacylglycerol into a 1,2-diacylglycerol. This process is influenced by temperature, solvent polarity, and pH.

  • Hydrolysis: The ester bonds linking the eicosenoic acid chains to the glycerol backbone can be cleaved by water, a reaction that is accelerated at non-neutral pH and higher temperatures. This results in the formation of monoacylglycerols and free fatty acids.

  • Oxidation: The monounsaturated eicosenoic acid chains are susceptible to oxidation at the double bond, especially when exposed to air, light, and certain metal ions. This can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the molecule.

Q3: How can I minimize acyl migration when preparing and using this compound solutions?

A3: To minimize acyl migration, it is crucial to handle the compound at low temperatures whenever possible. Prepare solutions fresh and use them promptly. Avoid prolonged storage in solvents that may facilitate acyl migration. When not in use, store solutions at -20°C or -80°C.

Q4: What are the best practices for preventing oxidation of this compound solutions?

A4: To prevent oxidation, handle the compound under an inert atmosphere (e.g., argon or nitrogen) as much as possible. Use deoxygenated solvents for preparing solutions. Store stock solutions and aliquots in tightly sealed vials, protected from light. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the organic solvent used for storage may also help to inhibit oxidation.[2]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers/Cell Culture Media
  • Problem: You observe cloudiness, precipitation, or an oily film when you add your this compound stock solution to an aqueous buffer or cell culture medium. This is expected due to the long, hydrophobic eicosenoyl chains.

  • Solutions:

    • Use of a Carrier/Solubilizing Agent:

      • BSA (Bovine Serum Albumin): Prepare a complex of this compound with fatty acid-free BSA. This can improve its delivery to cells in culture.

      • Liposomes: Incorporate this compound into liposomes. This is an effective way to deliver the lipid to cells in a more physiologically relevant context.

    • Solvent and Dilution Technique:

      • Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in your aqueous medium is low (typically ≤ 0.5%) to minimize both insolubility and cytotoxicity.[3]

      • Add the stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling to promote dispersion.[3]

      • Consider a serial dilution approach, where the stock is first diluted in a smaller volume of medium before being added to the final volume.

    • Sonication: Brief sonication of the final solution in a bath sonicator can help to create a more uniform dispersion.[3]

Data Summary

Table 1: Solubility of this compound

SolventConcentrationReference
Dimethylformamide (DMF)10 mg/mL[1]
Ethanol10 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol is adapted from methods used for other long-chain fatty acids and lipids.

  • Materials:

    • This compound stock solution in chloroform (B151607) or ethanol.

    • Fatty acid-free Bovine Serum Albumin (BSA).

    • Phosphate-buffered saline (PBS), sterile.

    • Sterile glass vial.

    • Nitrogen or argon gas source.

  • Procedure:

    • In a sterile glass vial, add the desired amount of this compound stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

    • Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 10% w/v).

    • Add the BSA solution to the lipid film.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow the this compound to complex with the BSA.

    • The resulting complex can then be sterile-filtered and added to cell culture media at the desired final concentration.

Protocol 2: Preparation of Liposomes Containing this compound

This protocol provides a general method for incorporating this compound into small unilamellar vesicles (SUVs) by extrusion.

  • Materials:

    • This compound.

    • A primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC).

    • Chloroform.

    • Sterile buffer (e.g., PBS or HEPES-buffered saline).

    • Round-bottom flask.

    • Rotary evaporator or nitrogen/argon gas.

    • Vacuum pump.

    • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • Procedure:

    • Dissolve this compound and the primary phospholipid (e.g., DOPC) in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the chloroform using a rotary evaporator or under a stream of nitrogen/argon to form a thin lipid film.

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the sterile buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

    • To form SUVs, subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension through a polycarbonate membrane (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder.

    • The resulting liposome (B1194612) suspension can be stored at 4°C for a short period or used immediately in cell culture experiments.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_delivery Delivery to Cells cluster_assay Cell-Based Assay stock This compound Stock Solution (in Organic Solvent) film Dry Lipid Film stock->film Evaporate Solvent hydrate Hydration with Aqueous Buffer film->hydrate disperse Dispersion Method hydrate->disperse e.g., Sonication, Vortexing bsa Complex with BSA disperse->bsa liposome Incorporate into Liposomes disperse->liposome media Addition to Cell Culture Medium bsa->media liposome->media cells Incubate with Cells media->cells endpoint Measure Endpoint (e.g., PKC Activity, Gene Expression) cells->endpoint troubleshooting_workflow start Precipitation Observed in Aqueous Medium check_solvent Is final solvent concentration ≤ 0.5%? start->check_solvent reduce_solvent Reduce solvent concentration by adjusting stock or dilution check_solvent->reduce_solvent No check_dispersion Was the solution added dropwise to pre-warmed, vortexing medium? check_solvent->check_dispersion Yes reduce_solvent->check_dispersion improve_dispersion Improve dispersion technique check_dispersion->improve_dispersion No use_carrier Consider using a carrier (BSA or Liposomes) check_dispersion->use_carrier Yes improve_dispersion->use_carrier pkc_pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG This compound (exogenous) PIP2->DAG hydrolysis Ca Ca²⁺ Release IP3->Ca PKC_active Active PKC (Membrane) DAG->PKC_active Activation Ca->PKC_active Activation (for cPKC) PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocation Substrate Substrate PKC_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

References

Technical Support Center: Optimizing Mass Spectrometry for 1,3-Dieicosenoyl Glycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 1,3-dieicosenoyl glycerol (B35011). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental settings and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low signal or no signal for 1,3-dieicosenoyl glycerol in my mass spectrum?

A1: Low ionization efficiency is a common issue for diacylglycerols (DAGs) like this compound when using electrospray ionization (ESI)-MS.[1][2] Unlike phospholipids, DAGs lack a fixed charge, leading to poor ionization.[1][3] To enhance signal intensity, consider the following:

  • Derivatization: Introducing a charged tag to the molecule can significantly improve ionization efficiency.[1][2][3][4] Common derivatizing agents for DAGs include N,N-dimethylglycine (DMG)[1][2], 2,4-difluorophenyl urethane (B1682113) (DFPU)[5], and N-chlorobetainyl chloride[3][4][6]. Derivatization can increase signal intensity by up to two orders of magnitude compared to underivatized sodium adducts.[3][4]

  • Adduct Formation: If derivatization is not feasible, optimizing the formation of adducts with alkali metals (e.g., Li+) or ammonium (B1175870) (NH4+) can improve signal.[7][8] The use of lithiated adducts, for instance, has been shown to enhance ion intensity and provide more informative fragmentation compared to ammoniated adducts.[7]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be an alternative to ESI for neutral lipids, sometimes yielding better results for underivatized DAGs.[9]

Q2: How can I differentiate between 1,2- and this compound isomers?

A2: Distinguishing between these regioisomers is a significant challenge. While their mass spectra can be very similar, a combination of chromatography and derivatization can achieve separation and identification:

  • Chromatography: Normal-phase liquid chromatography (LC) can separate 1,2- and 1,3-DAG isomers before they enter the mass spectrometer.[5]

  • Derivatization: Derivatization with agents like 2,4-difluorophenyl urethane (DFPU) not only improves ionization but can also prevent acyl group migration, which helps in preserving the original isomeric form for analysis.[5]

Q3: What are the expected fragment ions for this compound in tandem mass spectrometry (MS/MS)?

A3: The fragmentation pattern will depend on the ionization method and whether the molecule is derivatized.

  • Underivatized (as adducts): For lithiated or ammoniated adducts, the primary fragmentation pathway is the neutral loss of one of the eicosenoic acid chains.[9]

  • Derivatized:

    • DMG derivatives: A characteristic neutral loss of 103 Da (corresponding to the loss of DMG) is a predominant fragment ion peak used for identification and quantification.[1]

    • DFPU derivatives: A neutral loss of 190.1 Da (loss of difluorophenyl carbamic acid plus ammonia) is a characteristic fragmentation.[5][8]

    • N-chlorobetainyl chloride derivatives: A common product ion at m/z 118.1 is observed, corresponding to [HO-COCH2N(CH3)3]+.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Signal Intensity Low ionization efficiency of the neutral lipid.1. Derivatize the sample with a charge-carrying reagent (e.g., DMG, DFPU).[1][2][5] 2. Optimize for adduct formation (e.g., [M+Li]+, [M+NH4]+).[7][8] 3. Consider using an APCI source instead of ESI.[9]
Inconsistent Results/Poor Reproducibility Incomplete or variable derivatization reaction.1. Optimize derivatization reaction time and temperature. For DMG derivatization, 45°C has been found to be optimal to avoid by-product formation at higher temperatures.[1] 2. Ensure complete removal of interfering substances post-derivatization.[1][2]
Difficulty Differentiating Isomers Co-elution of 1,2- and 1,3- isomers.1. Employ a normal-phase LC method for isomer separation prior to MS analysis.[5] 2. Use a derivatization strategy that prevents acyl migration.[5]
Complex Spectra with Many Unidentified Peaks In-source fragmentation of underivatized adducts or formation of multiple adduct types (e.g., Na+, K+).1. Use a softer ionization technique or lower the source temperature. 2. Optimize the mobile phase to favor the formation of a single adduct type (e.g., by adding lithium acetate (B1210297) for lithiated adducts).[7] 3. Derivatization can simplify the spectrum by promoting a specific fragmentation pathway.[1][5]

Experimental Protocols

Derivatization of this compound with Dimethylglycine (DMG)

This protocol is adapted from methods developed for diacylglycerol analysis.[1][2]

  • Sample Preparation: Dry the lipid extract containing this compound under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 1 mL of 0.5 M dimethylglycine (DMG) in chloroform (B151607)/methanol/2-chloroethanol (4:1:1, v/v/v).

    • Add 0.5 mL of 1 M diisopropylethylamine in chloroform.

    • Add 0.5 mL of 1 M 2,2'-dipyridyl disulfide in chloroform.

    • Vortex the mixture and incubate at 45°C for 2 hours.[1]

  • Quenching and Extraction:

    • Terminate the reaction by adding 3 mL of chloroform/methanol (1:1, v/v) and 1.5 mL of 25 mM NH4OH.[1]

    • Vortex for 1 minute and centrifuge to separate the phases.

    • Collect the lower chloroform layer and evaporate the solvent.

    • Perform a second extraction to remove any remaining salts.[1]

  • Reconstitution: Resuspend the dried, derivatized sample in an appropriate solvent for MS analysis (e.g., chloroform/methanol 1:1, v/v).[1]

Optimized Mass Spectrometry Parameters

The following tables summarize typical starting parameters for the analysis of diacylglycerols. These should be optimized for your specific instrument and application.

Table 1: Example ESI-MS Parameters for Derivatized Diacylglycerols

ParameterSettingReference
Ionization ModePositive Ion[1][5][7]
Spray Voltage3800 V[7]
Capillary Temperature270 °C[7]
Sheath Gas Flow8 (arbitrary units)[7]
Auxiliary Gas Pressure5 (arbitrary units)[7]
Collision Energy (for MS/MS)25-30 eV[4]

Table 2: Derivatization Reagents and Their Mass Signatures

Derivatizing AgentAdduct/Ion TypeCharacteristic Neutral Loss/Product IonReference
N,N-dimethylglycine (DMG)Protonated [M+H]+Neutral Loss of 103 Da[1]
2,4-difluorophenyl urethane (DFPU)Ammonium Adduct [M+NH4]+Neutral Loss of 190.1 Da[5][8]
N-chlorobetainyl chlorideQuaternary AmmoniumProduct Ion at m/z 118.1[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Lipid Extraction derivatization Derivatization (e.g., with DMG) start->derivatization Improves ionization cleanup Post-Derivatization Cleanup derivatization->cleanup lc Normal-Phase LC (for isomer separation) cleanup->lc ms ESI-MS Analysis lc->ms Separated Isomers msms Tandem MS (MS/MS) (Neutral Loss or Product Ion Scan) ms->msms identification Compound Identification (based on m/z and fragmentation) msms->identification quantification Quantification (using internal standards) identification->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic rect_node rect_node start Low/No Signal? rect_node1 Consider Derivatization start->rect_node1 Yes rect_node3 Check Instrument Parameters (e.g., voltages, temperatures) start->rect_node3 No, but poor reproducibility isomers Isomer Separation Needed? start->isomers No derivatized Already Derivatized? rect_node1->derivatized rect_node2 Optimize Adduct Formation (e.g., Li+) rect_node4 Use Normal-Phase LC isomers->rect_node4 Yes derivatized->rect_node2 No derivatized->rect_node3 Yes

References

Technical Support Center: Overcoming Matrix Effects in 1,3-Dieicosenoyl Glycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 1,3-dieicosenoyl glycerol (B35011), particularly by liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 1,3-dieicosenoyl glycerol?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification.[2] In biological samples such as plasma, phospholipids (B1166683) are a primary cause of matrix effects in lipid analysis.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation (dip or peak) in the constant signal baseline indicates the presence of matrix effects at that specific retention time.

  • Post-Extraction Spike: This is a quantitative method to measure the extent of matrix effects. The signal response of this compound in a clean solvent (neat solution) is compared to the response of the same amount of analyte spiked into a blank matrix sample that has undergone the full extraction procedure. The percentage difference between these responses reveals the degree of ion suppression or enhancement.[2]

Q3: What is the most effective strategy to minimize matrix effects in this compound analysis?

A3: The most effective strategy is a combination of optimized sample preparation and the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data analysis.[3][4] Thorough sample preparation to remove interfering substances, particularly phospholipids, is also crucial.[2][5]

Q4: Can I use a different diacylglycerol as an internal standard if a specific one for this compound is unavailable?

A4: While a SIL-IS of the analyte itself is ideal, a structurally similar diacylglycerol with a stable isotope label can be a suitable alternative. The chosen internal standard should have similar chromatographic behavior and ionization efficiency to this compound to effectively compensate for matrix effects. It is crucial to validate the performance of any surrogate internal standard.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low and inconsistent signal intensity for this compound. Ion suppression due to matrix effects, likely from co-eluting phospholipids.1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method. Consider liquid-liquid extraction (LLE), solid-phase extraction (SPE) with mixed-mode or phospholipid removal cartridges, or a specialized fluorous biphasic extraction.[5][6] 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components. Ensure the diluted concentration of this compound remains above the instrument's limit of detection. 3. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column to better separate this compound from matrix components.[6]
Poor reproducibility of results across different samples. Variable matrix effects between individual samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for inter-sample variations in matrix effects.[4] 2. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability in the sample matrix.
Signal enhancement observed for this compound. Co-eluting matrix components are enhancing the ionization of the analyte.While less common than suppression, this is still a matrix effect. The solutions are the same as for ion suppression: optimize sample preparation, dilute the sample, improve chromatography, and use a SIL-IS.
High background noise in the chromatogram. Incomplete removal of matrix components.1. Incorporate a washing step in your SPE protocol: Use a wash solvent that removes interferences without eluting the this compound. 2. Perform a protein precipitation step: This can be a simple first step to remove a significant portion of the matrix.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects in Diacylglycerol Analysis

Sample Preparation Method Relative Matrix Effect Reduction Analyte Recovery Complexity & Cost Notes
Protein Precipitation (PPT) LowHighLowSimple and fast, but often results in significant matrix effects due to the co-extraction of phospholipids.[6]
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerateCan provide clean extracts, but analyte recovery may be low, especially for more polar lipids.[6]
Solid-Phase Extraction (SPE) - Reversed-Phase ModerateGoodModerateOffers better clean-up than PPT, but may still have co-elution of some phospholipids.[6]
Solid-Phase Extraction (SPE) - Mixed-Mode HighGoodHighProvides very clean extracts by utilizing multiple retention mechanisms, significantly reducing matrix effects.[6]
Phospholipid Removal Plates/Cartridges Very HighGoodHighSpecifically designed to remove phospholipids, leading to a substantial reduction in matrix effects.
Fluorous Biphasic LLE Very High (>99.9% phospholipid removal reported for DAGs)GoodHighA highly selective method for removing phospholipids, resulting in minimal matrix effects.[5]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given sample matrix.

Materials:

  • Blank plasma (or other relevant biological matrix)

  • This compound standard solution

  • Solvents for extraction and LC-MS/MS analysis

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the this compound standard into the final LC-MS/MS solvent at the desired concentration.

    • Set B (Blank Matrix Extract): Process the blank plasma sample through your entire extraction protocol.

    • Set C (Post-Spiked Matrix): Spike the this compound standard into the extracted blank matrix from Set B to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Fluorous Biphasic Liquid-Liquid Extraction for Diacylglycerol Analysis

This protocol is adapted from a method shown to effectively remove phospholipids for accurate diacylglycerol analysis.[5]

Objective: To extract this compound from plasma while removing phospholipids to minimize matrix effects.

Materials:

  • Human plasma sample

  • Chloroform (B151607)

  • Methanol (B129727)

  • Tetradecafluorohexane (fluorous solvent)

  • Perfluoropolyethercarboxylic acid-lanthanum(III) salt complex (for phospholipid capture)

  • Stable isotope-labeled diacylglycerol internal standard

Procedure:

  • Initial Lipid Extraction (Bligh-Dyer Method):

    • To the plasma sample, add the stable isotope-labeled internal standard.

    • Add chloroform and methanol in appropriate ratios to the plasma sample to perform a biphasic extraction.

    • Vortex and centrifuge to separate the layers.

    • Collect the lower organic layer containing the lipids.

  • Fluorous Biphasic Extraction for Phospholipid Removal:

    • To the collected lipid extract, add the perfluoropolyethercarboxylic acid-lanthanum(III) salt complex.

    • Add tetradecafluorohexane (the fluorous solvent).

    • Vortex and centrifuge to induce phase separation. The phospholipids will form a complex with the lanthanum salt and be selectively extracted into the fluorous phase.

    • The upper, non-fluorous layer containing the diacylglycerols (including this compound) is carefully collected.

  • Analysis:

    • The collected non-fluorous solvent containing the purified diacylglycerols can be directly injected into the LC-MS/MS system for analysis.

Mandatory Visualization

experimental_workflow start Plasma Sample + SIL-IS ble Bligh-Dyer Extraction start->ble Add Chloroform/ Methanol fbe Fluorous Biphasic Extraction (Phospholipid Removal) ble->fbe Lipid Extract analysis LC-MS/MS Analysis fbe->analysis Purified Diacylglycerols end Quantitative Data analysis->end

Experimental workflow for this compound analysis.

troubleshooting_logic issue Inaccurate/Inconsistent Quantification check_me Assess Matrix Effects? (Post-column infusion or post-extraction spike) issue->check_me me_present Matrix Effects Detected check_me->me_present Yes no_me No Significant Matrix Effects check_me->no_me No optimize Implement Mitigation Strategy me_present->optimize other_issues Investigate Other Experimental Variables (e.g., instrument stability) no_me->other_issues solutions 1. Use SIL-IS 2. Improve Sample Prep (LLE/SPE) 3. Optimize Chromatography 4. Dilute Sample optimize->solutions reassess Re-assess Matrix Effects solutions->reassess reassess->me_present Still Present reassess->other_issues Resolved

Troubleshooting logic for matrix effect issues.

dag_pathway g3p Glycerol-3-Phosphate lpa Lysophosphatidic Acid g3p->lpa Acyltransferase pa Phosphatidic Acid lpa->pa Acyltransferase dag12 1,2-Diacylglycerol pa->dag12 Phosphatase tag Triacylglycerol dag12->tag Acyltransferase pl Phospholipids dag12->pl Headgroup Addition dag13 1,3-Diacylglycerol ffa Free Fatty Acids + Glycerol dag13->ffa Lipase tag->dag13 Lipase

References

troubleshooting poor chromatographic separation of diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of diacylglycerols (DAGs).

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you quickly diagnose and solve experimental issues.

Question 1: Why am I observing poor resolution or co-elution of my diacylglycerol isomers?

Poor resolution is a common challenge when separating structurally similar DAG isomers. This issue can stem from several factors related to your column, mobile phase, or temperature settings.

Troubleshooting Steps:

  • Optimize the Stationary Phase: The choice of HPLC column is critical.

    • For Reversed-Phase HPLC (RP-HPLC): Octadecylsilane (ODS or C18) columns are widely used for separating DAGs based on their hydrophobicity.[1][2] The retention time typically increases with the length of the fatty acyl chains and decreases with the number of double bonds.[1] Generally, 1,3-DAG isomers are less polar and elute earlier than the corresponding 1,2-DAGs.[1][3] For complex mixtures, connecting multiple C18 columns in series can enhance separation.[2]

    • For Normal-Phase HPLC (NP-HPLC): Silica (B1680970) columns can be used to separate DAGs.[4] To prevent the migration of fatty acyl groups on the acidic sites of silica, derivatization of the free hydroxyl group is often recommended.[5][6]

    • For Enantiomer Separation: To separate sn-1,2- vs. sn-2,3-diacylglycerols, a chiral stationary phase is required.[1][7][8]

  • Adjust the Mobile Phase Composition: The mobile phase composition directly influences selectivity and resolution.[9][10]

    • Isocratic Elution: A simple and robust method for separating common DAG isomers in RP-HPLC is using 100% acetonitrile (B52724) as the mobile phase.[1][11]

    • Gradient Elution: For complex samples with a wide range of polarities, a gradient elution is often necessary.[10] In RP-HPLC, this involves gradually increasing the proportion of the organic solvent (e.g., acetonitrile, acetone) to decrease the retention time of strongly retained, hydrophobic compounds.[12] A stepwise gradient of acetone (B3395972) and acetonitrile has been successfully used to separate positional isomers of palm oil-based DAGs.[3][11]

    • Additives: For LC-MS analysis, adding an electrolyte like ammonium (B1175870) acetate (B1210297) post-column can help form abundant positive ions (e.g., [M+NH₄]⁺) and improve detection.[6]

  • Control the Column Temperature: Temperature affects the viscosity of the mobile phase and the efficiency of the separation. Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.[2][13]

Question 2: My chromatographic peaks are showing tailing or fronting. What is the cause?

Asymmetrical peaks are often indicative of issues with the column, sample, or mobile phase.

Troubleshooting Steps:

  • Check for Column Contamination or Degradation: The accumulation of non-volatile residues on the column can lead to peak distortion.[12][13] If you suspect contamination, try flushing the column with a strong solvent or, if the problem persists, trim a small portion from the front of the column.[12] Column collapse, where the stationary phase is lost, can also cause tailing and requires column replacement.[13]

  • Evaluate Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.[13] Try diluting your sample and reinjecting. A typical concentration for DAG analysis is 1-5 mg/mL.[1]

  • Assess Mobile Phase pH (for ionizable compounds): While DAGs themselves are not typically ionized, if your sample contains other ionizable lipids, an inappropriate mobile phase pH can cause peak tailing.[13]

  • Ensure Proper Sample Dissolution: Your sample should be fully dissolved in the initial mobile phase or a compatible solvent.[1] Mismatched solvent strength between the sample and the mobile phase can cause peak distortion.

Question 3: Why am I not seeing any peaks, or why are they significantly smaller than expected?

The absence of peaks or very small peaks can be caused by problems with sample preparation, the injection process, or the detector.

Troubleshooting Steps:

  • Verify Sample Preparation:

    • Lipid Extraction: Ensure your lipid extraction protocol, such as a modified Bligh and Dyer method, is efficient for your sample type.[1]

    • Derivatization (if applicable): If you are using a derivatization step to enhance detection (e.g., for UV or fluorescence), confirm that the reaction has gone to completion.[4]

    • Sample Storage: DAGs can be unstable. It is recommended to analyze them as soon as possible after extraction or store them at -80°C.[4][14]

  • Check the Injection System:

    • Autosampler/Syringe: Ensure the autosampler is drawing and injecting the correct volume and that there are no blockages in the syringe or injection port.[15]

    • Leaks: Check for any leaks in the system, as this can lead to a loss of sample and pressure fluctuations.[13]

  • Review Detector Settings:

    • UV Detector: For unsaturated DAGs, a wavelength of around 205 nm is commonly used.[1] If you have derivatized your DAGs with a UV-active tag, ensure you are using the correct wavelength for that tag.[4]

    • ELSD/CAD: Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are more universal for lipids as they do not require a chromophore.[1][16] Check that the nebulizer and evaporator temperatures are appropriate for your mobile phase.

    • Mass Spectrometer (MS): An MS detector provides the highest sensitivity and specificity.[5][17] Ensure the ionization source is clean and that the MS parameters are optimized for DAG detection. Ion suppression from other lipids in the sample, such as phospholipids, can be an issue.[18]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic method for separating diacylglycerol isomers?

The best method depends on the specific goals of your analysis.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common technique. It separates DAG isomers based on their hydrophobicity (acyl chain length and degree of saturation).[1] It is excellent for resolving DAGs with different fatty acid compositions and can also separate 1,2- and 1,3-positional isomers.[3][11]

  • Normal-Phase HPLC (NP-HPLC): This method separates DAGs based on polarity. It is effective for separating lipid classes and can be coupled with mass spectrometry.[5][6] Derivatization is often employed in NP-HPLC to prevent acyl migration on the silica column.[5]

  • Gas Chromatography (GC): GC can also be used, particularly for analyzing DAGs in oils.[4] This method typically requires silylation of the DAGs to make them volatile enough for analysis.[4][19] It can separate DAGs based on their carbon number.[4]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC coupled with MS has been developed for the fast and selective separation of intact DAG enantiomers.[8]

Q2: Is derivatization required for diacylglycerol analysis?

Derivatization is not always necessary but is often performed for several reasons:

  • To Prevent Acyl Migration: In methods like NP-HPLC, the free hydroxyl group on the DAG can interact with the silica stationary phase, potentially causing the fatty acyl chains to migrate. Derivatizing this group prevents this, ensuring that you are accurately measuring the original isomeric form.[5][6]

  • To Enhance Detection: If you are using a UV or fluorescence detector, DAGs (especially saturated ones) may not have a strong chromophore. Attaching a fluorescent or UV-active tag, such as naproxene or 3,5-dinitrobenzoyl chloride, can significantly increase detection sensitivity.[4]

  • To Improve Mass Spectrometric Analysis: Certain derivatives can yield unique and predictable fragmentation patterns in tandem MS, allowing for more sensitive and specific detection through techniques like constant neutral loss scanning.[5][6]

However, methods using detectors like ELSD, CAD, or direct MS analysis can quantify DAGs without derivatization.[3][11]

Q3: What is a typical workflow for preparing biological samples for DAG analysis?

A general workflow involves lipid extraction followed by an optional cleanup step.

  • Sample Homogenization: Tissues or cells are homogenized to break them open.

  • Lipid Extraction: A common method is the Bligh and Dyer extraction, which uses a chloroform:methanol:water solvent system to partition lipids into an organic layer.[1]

  • Drying and Reconstitution: The organic layer containing the lipids is collected, dried under a stream of nitrogen, and then reconstituted in a solvent suitable for the subsequent chromatographic analysis (e.g., hexane/isopropanol).[1]

  • Solid-Phase Extraction (SPE) (Optional): For complex samples like plasma, an SPE step can be used to isolate the DAG fraction from other less polar lipids (like cholesterol esters and triacylglycerols) and more polar lipids.[20][21] Aminopropyl-bonded silica cartridges are often used for this purpose.[20]

  • Filtration: Before injection, all samples should be filtered through a 0.2 µm syringe filter to remove any particulate matter that could clog the HPLC system.[1]

Quantitative Data Summary

The following tables provide representative data for DAG separation using RP-HPLC.

Table 1: Example Elution Order of Diacylglycerol Isomers in RP-HPLC

Elution OrderDiacylglycerol IsomerRationale for Elution
11,3-dilinoleinLess polar (1,3-isomer), more unsaturated
21,2-dilinoleinMore polar (1,2-isomer), more unsaturated
31,3-dioleinLess polar (1,3-isomer), less unsaturated than dilinolein
41,2-dioleoyl-sn-glycerolMore polar (1,2-isomer)
51,3-dipalmitinLess polar (1,3-isomer), saturated
61,2-dipalmitoyl-rac-glycerolMore polar (1,2-isomer)
71,3-distearinLess polar (1,3-isomer), saturated, longer chain than dipalmitin
81,2-distearoyl-rac-glycerolMore polar (1,2-isomer)
Data compiled from reference[1]. The general elution principle in RP-HPLC is that retention time increases with increasing chain length and decreases with the number of double bonds. 1,3-isomers typically elute before 1,2-isomers.

Table 2: Method Performance Characteristics for RP-HPLC-UV

ParameterValueDiacylglycerol Species
Limit of Detection (LOD)0.2 µg/mL1,3-dilinolein
Limit of Quantitation (LOQ)0.7 µg/mL1,3-dilinolein
Limit of Detection (LOD)0.6 µg/mL1,2-dioleoyl-sn-glycerol
Limit of Quantitation (LOQ)1.9 µg/mL1,2-dioleoyl-sn-glycerol
Data from reference[1]. Linearity is reported to be observed over three orders of magnitude.

Experimental Protocols

Protocol: General RP-HPLC Method for Separation of Diacylglycerol Isomers

This protocol provides a general guideline and may require optimization for specific applications and DAG species.[1]

1. Sample Preparation

  • Lipid Extraction: For cellular or tissue samples, perform a lipid extraction using a modified Bligh and Dyer method (chloroform:methanol:water).[1]
  • Drying: Dry the extracted lipid phase under a gentle stream of nitrogen.
  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent like hexane/2-propanol or the initial mobile phase.[1]
  • Dilution: Dilute the samples to a final concentration of approximately 1-5 mg/mL.
  • Filtration: Filter all samples and standards through a 0.2 µm PTFE syringe filter into an HPLC vial.[1]

2. HPLC Method

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase (Isocratic): 100% HPLC-grade Acetonitrile.[1][11]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10-20 µL.[1]

3. Detection

  • UV Detector: Set to 205 nm for unsaturated DAGs.[1]
  • ELSD/CAD: Use manufacturer's guidelines for setting nebulizer and evaporator temperatures based on the mobile phase.
  • Mass Spectrometer: Use electrospray ionization (ESI) in positive ion mode. Post-column infusion of ammonium acetate can be used to promote the formation of [M+NH₄]⁺ adducts.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Chromatographic Separation Start Symptom: Poor Separation / Co-elution CheckStationaryPhase 1. Review Stationary Phase (Column) Start->CheckStationaryPhase CheckMobilePhase 2. Review Mobile Phase Start->CheckMobilePhase CheckSystemParams 3. Review System Parameters Start->CheckSystemParams Sol_Column Is column appropriate? (e.g., C18 for RP, Chiral for enantiomers) CheckStationaryPhase->Sol_Column Sol_MobilePhase Is mobile phase optimized? (Isocratic vs. Gradient) CheckMobilePhase->Sol_MobilePhase Sol_Temp Is column temperature stable and optimized? CheckSystemParams->Sol_Temp Sol_Column->CheckMobilePhase Yes Action_Column Action: Select appropriate column. Consider longer column or smaller particles. Sol_Column->Action_Column No Sol_MobilePhase->CheckSystemParams Yes Action_MobilePhase Action: Adjust solvent ratio. Switch to gradient elution. Sol_MobilePhase->Action_MobilePhase No Action_Temp Action: Use column oven. Test different temperatures. Sol_Temp->Action_Temp No End Resolution Improved Sol_Temp->End Yes Action_Column->End Action_MobilePhase->End Action_Temp->End

Caption: Troubleshooting workflow for poor DAG separation.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive PKC (inactive) DAG->PKC_inactive recruits & activates PKC_active PKC (active) PKC_inactive->PKC_active Downstream Phosphorylation of Target Proteins PKC_active->Downstream catalyzes Receptor GPCR / RTK Receptor->PLC activates Signal Extracellular Signal Signal->Receptor Response Cellular Responses Downstream->Response

Caption: Simplified Diacylglycerol (DAG) signaling pathway.

Experimental_Workflow Experimental Workflow for DAG Analysis Start 1. Sample Collection (Cells, Tissue, Plasma) Extraction 2. Lipid Extraction (e.g., Bligh & Dyer) Start->Extraction Cleanup 3. Optional Cleanup (Solid-Phase Extraction) Extraction->Cleanup Derivatization 4. Optional Derivatization Cleanup->Derivatization Analysis 5. Chromatographic Separation (HPLC / GC) Derivatization->Analysis Detection 6. Detection (MS, ELSD, UV) Analysis->Detection Data 7. Data Analysis (Quantification) Detection->Data

Caption: General experimental workflow for DAG analysis.

References

preventing isomerization of 1,3-dieicosenoyl glycerol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isomerization of 1,3-dieicosenoyl glycerol (B35011) during analysis. Acyl migration, the intramolecular transfer of an acyl group, can lead to the formation of 1,2- and 2,3-dieicosenoyl glycerol, compromising the accuracy of experimental results. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your analyses.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 1,3-dieicosenoyl glycerol, providing potential causes and actionable solutions.

Problem 1: Appearance of Unexpected Peaks/Spots in Chromatographic Analysis (HPLC, TLC)

  • Potential Cause: The presence of additional peaks or spots alongside the main this compound peak often indicates isomerization to 1,2- or 2,3-dieicosenoyl glycerol. This acyl migration can be triggered by several factors during sample preparation and analysis.

  • Solutions:

    • Review Storage and Handling: Ensure that the this compound standard and samples have been consistently stored at -80°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Solvent Selection: Use polar aprotic solvents for dissolution. Avoid chlorinated solvents and alcohols, which may contain acidic impurities that catalyze isomerization.

    • Chromatographic Conditions: If using silica (B1680970) gel for chromatography, be aware that it can catalyze acyl migration.[1] To mitigate this, use silica gel plates or columns impregnated with boric acid. Boric acid forms a complex with the cis-diol system of 1,2-diacylglycerols, aiding in their separation from the 1,3-isomer and reducing on-plate isomerization.[1]

    • Temperature Control: Perform all analytical procedures, especially chromatography, at low temperatures whenever possible to minimize the rate of acyl migration.[1]

Problem 2: Inconsistent Quantitative Results Between Batches or Experiments

  • Potential Cause: Variability in the degree of isomerization between different batches of standards or samples can lead to fluctuating quantitative results. The 1,3-isomer is more thermodynamically stable than the 1,2-isomer.[1]

  • Solutions:

    • Quantify Isomer Ratio: It is critical to determine the ratio of 1,3- to 1,2-dieicosenoyl glycerol in your standard and samples. This can be achieved using analytical methods like HPLC or LC-MS/MS.

    • Use Fresh Aliquots: For critical experiments, always use a fresh, unopened vial of the standard. If using an existing stock solution, ensure it has been stored and handled correctly.

    • Standardize Procedures: Implement a strict, standardized protocol for sample preparation and analysis to ensure consistency across all experiments.[2] This includes consistent timing for each step, temperature control, and solvent usage.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in this compound?

A1: Acyl migration is an intramolecular rearrangement where a fatty acid chain (eicosenoic acid) moves from one position on the glycerol backbone to another. In the context of this compound, this can result in its conversion to the 1,2- or 2,3-isomer. This process is a significant concern as it alters the specific isomeric structure, which can be crucial for its biological activity and analytical identification.[1]

Q2: What are the primary factors that promote the isomerization of this compound?

A2: Several factors can accelerate acyl migration:

  • High Temperatures: Elevated temperatures significantly increase the rate of isomerization.[1]

  • pH: Both acidic and basic conditions can catalyze the reaction.[1]

  • Solvents: Polar solvents can facilitate acyl migration.[1]

  • Presence of Water: Moisture can contribute to the migration process.[1]

  • Catalytic Surfaces: Surfaces such as silica gel, commonly used in chromatography, can promote acyl migration.[1]

Q3: How should I properly store and handle this compound to prevent isomerization?

A3: To minimize acyl migration, adhere to the following storage and handling procedures:

  • Temperature: For long-term storage, -80°C is recommended. For short-term storage, -20°C is acceptable.

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation, especially for unsaturated diacylglycerols like dieicosenoyl glycerol.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to ambient conditions.

  • Solvent Choice: If preparing a stock solution, use a polar aprotic solvent.

Q4: What is the best way to dissolve this compound for my experiments?

A4: Follow this procedure for dissolving your standard:

  • Allow the vial to warm to room temperature before opening to prevent condensation.

  • Add a suitable polar aprotic solvent.

  • Vortex briefly to ensure the standard is fully dissolved.

  • Use the solution immediately. For cellular experiments, keep the final concentration of the organic solvent to a minimum to avoid toxicity.

Q5: How can I verify the isomeric purity of my this compound standard?

A5: The isomeric ratio can be determined using analytical techniques such as HPLC or LC-MS/MS. For HPLC, a C18 reversed-phase column with an isocratic mobile phase of 100% acetonitrile (B52724) can be used.[3][4] Derivatization of the hydroxyl group can also enhance the separation of the isomers.[3]

Quantitative Data Summary

FactorConditionImpact on Isomerization RateReference
Temperature HighIncreases[1]
LowDecreases[1]
pH Acidic or BasicIncreases[1]
NeutralDecreases
Solvent Polar ProticIncreases[1]
Polar AproticDecreases
Non-polar AproticMinimizes[1]
Catalytic Surfaces Silica GelIncreases[1]
Boric Acid-Treated SilicaDecreases[1]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

  • Receiving: Upon receipt, immediately store the this compound at -80°C.

  • Aliquoting: Before first use, allow the vial to warm to room temperature. Under an inert atmosphere (e.g., in a glove box with argon or nitrogen), dissolve the contents in a suitable polar aprotic solvent to a known concentration. Distribute the solution into single-use, amber glass vials with Teflon-lined caps.

  • Storage of Aliquots: Store the aliquots at -80°C.

  • Usage: For each experiment, retrieve one aliquot and allow it to warm to room temperature before opening. Use the required amount and discard any unused portion of that aliquot to prevent contamination and degradation from repeated temperature cycling.

Protocol 2: General RP-HPLC Method for Separation of Diacylglycerol Isomers

This protocol is a starting point and may require optimization for your specific application and HPLC system.

  • Sample Preparation: a. Dissolve the diacylglycerol sample in a suitable organic solvent, such as chloroform (B151607) or hexane. b. For complex matrices, a lipid extraction (e.g., Folch or Bligh-Dyer method) may be necessary. c. Evaporate the solvent under a stream of nitrogen and reconstitute the lipid residue in the initial mobile phase or a compatible solvent at a known concentration.[3] d. Filter the sample through a 0.22 µm PTFE syringe filter before injection.[3]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: Isocratic elution with 100% acetonitrile.[3][4]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C (optimization may be required).[3]

    • Injection Volume: 10-20 µL.[3]

    • Detection: UV detector at 205 nm.[4][5]

Visualizations

Acyl_Migration 1,3-DAG Glycerol - Eicosenoyl (sn-1) - OH (sn-2) - Eicosenoyl (sn-3) Intermediate Cyclic Intermediate Intermediate->1,3-DAG 1,2-DAG Glycerol - Eicosenoyl (sn-1) - Eicosenoyl (sn-2) - OH (sn-3) 1,2-DAG->Intermediate Experimental_Workflow start Start: Receive 1,3-DAG Standard storage Store at -80°C under Inert Gas start->storage aliquot Aliquot into Single-Use Vials (Polar Aprotic Solvent) storage->aliquot First Use exp_prep Prepare Sample for Analysis (Low Temperature) aliquot->exp_prep For Each Experiment analysis Analyze via RP-HPLC (Boric Acid TLC if applicable) exp_prep->analysis data Data Interpretation (Check for Isomer Peaks) analysis->data end End: Accurate Quantification data->end

References

Technical Support Center: 1,3-Dieicosenoyl Glycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3-dieicosenoyl glycerol (B35011) (1,3-DEG) quantification. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges in accurately quantifying 1,3-dieicosenoyl glycerol?

The primary challenges in 1,3-DEG quantification are its low abundance in biological samples, the need to separate it from its isomers (1,2- and 2,3-dieicosenoyl glycerol), and its susceptibility to acyl migration.[1][2] Additionally, matrix effects in mass spectrometry-based methods can significantly impact accuracy.[3][4]

Q2: What is acyl migration and why is it a significant problem for this compound analysis?

Acyl migration is an intramolecular process where a fatty acyl chain moves from one position on the glycerol backbone to another. In the case of this compound, an acyl group can move from the sn-1 or sn-3 position to the sn-2 position, forming the more thermodynamically stable 1,2-dieicosenoyl glycerol isomer.[5] This is problematic because the biological activities of these isomers can differ significantly, and the isomerization leads to inaccurate quantification of the intended analyte.[5]

Q3: What factors promote acyl migration and how can I prevent it?

Several factors can accelerate acyl migration:

  • High Temperatures: Provide the energy for the acyl group to move.[5]

  • pH: Both acidic and alkaline conditions can catalyze the migration.[5]

  • Polar Solvents: Can facilitate the isomerization process.[5]

To minimize acyl migration, it is crucial to:

  • Store solid samples at -20°C or lower.[5]

  • If in solution, use a non-polar aprotic solvent like hexane (B92381) and store at -80°C in single-use aliquots.[5]

  • Avoid prolonged exposure to high temperatures and polar or protic solvents during sample preparation.[5]

Q4: My signal intensity for this compound is low and inconsistent between replicates. Could this be a matrix effect?

Yes, low and inconsistent signal intensity are classic indicators of ion suppression due to matrix effects, particularly in LC-MS analysis.[4] The "matrix" refers to all the other components in your sample besides the analyte. These co-eluting, undetected components can interfere with the ionization of your target molecule, leading to inaccurate and unreliable results.[4]

Q5: How can I identify and mitigate matrix effects in my analysis?

There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative approach compares the signal of an analyte in a pure solvent to the signal of the same analyte spiked into a blank matrix sample after extraction. The percentage difference reveals the extent of the matrix effect.[4]

  • Post-Column Infusion Method: This is a qualitative method to identify where in the chromatogram matrix effects are occurring. A constant flow of the analyte is infused into the mass spectrometer after the column, and a blank, extracted sample is injected. Dips or rises in the baseline signal indicate ion suppression or enhancement.[4]

To mitigate matrix effects, you can:

  • Dilute the Sample: This is a simple and often effective first step to reduce the concentration of interfering components.[4]

  • Optimize Chromatography: Improve the separation of your analyte from interfering matrix components.[4]

  • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard is ideal as it will be affected by the matrix in the same way as the analyte, allowing for accurate normalization.[4]

Troubleshooting Guides

Issue Possible Cause Solutions
An unexpected peak appears in the chromatogram, eluting after the this compound peak. Acyl migration of this compound to 1,2-dieicosenoyl glycerol. In reversed-phase HPLC, 1,3-isomers typically elute before 1,2-isomers.[1][5]Review sample handling for exposure to high temperatures or inappropriate solvents. Optimize the analytical method by reducing column temperature and minimizing analysis time.[5]
Poor peak shape (tailing) for this compound in Gas Chromatography (GC) analysis. Incomplete derivatization of the free hydroxyl group. Active sites in the GC system (inlet liner, column).[5]Ensure the derivatization reagent is fresh and the reaction is complete. Use a deactivated inlet liner and trim the front end of the column to remove active sites.[5]
Difficulty in separating this compound from its 1,2-isomer. Suboptimal chromatographic conditions.Utilize reversed-phase high-performance liquid chromatography (RP-HPLC) which is effective for separating diacylglycerol isomers based on polarity.[1][6] Generally, 1,3-DAG isomers are less polar and elute earlier.[1]
Low sensitivity and inability to detect low-abundance this compound. The chosen analytical method lacks the required sensitivity.Consider using LC-MS/MS, which offers superior sensitivity and specificity compared to HPLC with UV/fluorescence detection, especially for low-abundance lipids.[7]

Experimental Protocols

General Lipid Extraction Protocol (Modified Bligh and Dyer Method)
  • To your biological sample (e.g., cell pellet, tissue homogenate), add a 2:1:0.8 mixture of chloroform (B151607):methanol:water.

  • Vortex thoroughly to ensure a single-phase mixture and allow for lipid extraction.

  • Add an additional volume of chloroform and water to induce phase separation.

  • Centrifuge to pellet any solid material and clearly separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for your analytical method (e.g., hexane/2-propanol for HPLC).[1]

RP-HPLC for Diacylglycerol Isomer Separation
  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: An isocratic elution with 100% acetonitrile (B52724) can be effective.[6] Gradient elution may also be employed for more complex samples.

  • Detection: UV detection at 205 nm is a common method.[6]

  • Elution Order: In RP-HPLC, the less polar 1,3-diacylglycerol isomers generally elute before their corresponding 1,2-diacylglycerol counterparts with the same fatty acid chains.[1]

Visualizations

experimental_workflow sample Biological Sample extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction reconstitution Reconstitution in Appropriate Solvent extraction->reconstitution analysis Chromatographic Separation (e.g., RP-HPLC) reconstitution->analysis detection Detection (e.g., MS or UV) analysis->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

acyl_migration node1 This compound sn-1 Eicosenoyl sn-2 OH sn-3 Eicosenoyl node2 1,2-Dieicosenoyl Glycerol sn-1 Eicosenoyl sn-2 Eicosenoyl sn-3 OH node1->node2 Acyl Migration (Heat, pH, Polar Solvents)

Caption: Acyl migration from 1,3- to 1,2-dieicosenoyl glycerol.

dag_signaling receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag 1,2-Diacylglycerol (DAG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Cellular Responses (e.g., proliferation, differentiation) pkc->downstream

Caption: Simplified diacylglycerol (DAG) signaling pathway.

References

Technical Support Center: Refining Extraction Methods for 1,3-Dieicosenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dieicosenoyl glycerol (B35011). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,3-dieicosenoyl glycerol with high purity?

A1: Enzymatic synthesis is the preferred method for producing this compound with high regioselectivity, minimizing the formation of the 1,2-isomer. This is typically achieved through the direct esterification of glycerol with eicosenoic acid using a 1,3-specific lipase (B570770).

Q2: Which lipases are recommended for the synthesis of 1,3-diacylglycerols?

A2: Immobilized lipases are commonly used for their stability and reusability. Lipases such as Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica lipase B) have shown good performance in synthesizing 1,3-diacylglycerols. Lipozyme RM IM is particularly noted for its 1,3-positional specificity.

Q3: What is acyl migration and why is it a concern during the synthesis and purification of this compound?

A3: Acyl migration is an intramolecular reaction where an acyl group moves from one hydroxyl group to another on the glycerol backbone. In the context of this compound, the eicosenoyl group can migrate from the sn-1 or sn-3 position to the sn-2 position, resulting in the formation of the more thermodynamically stable 1,2-dieicosenoyl glycerol isomer. This is a significant issue as it reduces the purity of the desired 1,3-isomer, which is often crucial for its biological activity and function.

Q4: How can I minimize acyl migration during my experiments?

A4: To minimize acyl migration, it is crucial to control several factors:

  • Temperature: Avoid high temperatures during synthesis, extraction, and purification.

  • pH: Both acidic and basic conditions can catalyze isomerization. Maintain a neutral pH whenever possible.

  • Solvents: Use non-polar, aprotic solvents for storage and chromatography. Polar solvents can facilitate acyl migration.

  • Stationary Phases: Standard silica (B1680970) gel used in chromatography can promote acyl migration. It is recommended to use boric acid-impregnated silica gel.

  • Water Content: The presence of water can contribute to the migration process. Ensure all solvents and reagents are anhydrous.

Q5: What are the recommended storage conditions for this compound?

A5: For long-term stability, this compound should be stored at -20°C or lower as a solid or dissolved in a non-polar aprotic solvent like hexane (B92381) or toluene. The solution should be purged with an inert gas such as nitrogen or argon to prevent oxidation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Enzymatic Synthesis
Possible Cause Troubleshooting Step
Incomplete Reaction Optimize reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Water Inhibition Ensure all reactants and the reaction system are dry. Use a vacuum to remove water produced during the esterification reaction.
Suboptimal Enzyme Activity Verify the recommended temperature and pH for the specific lipase being used. Ensure the enzyme has not expired or been denatured.
Incorrect Molar Ratio of Reactants The typical molar ratio for fatty acid to glycerol is 2:1. An excess of glycerol can lead to the formation of monoacylglycerols.
Problem 2: Presence of 1,2-Dieicosenoyl Glycerol Impurity
Possible Cause Troubleshooting Step
Acyl Migration during Synthesis Reduce the reaction temperature. Ensure the reaction is not carried out for an excessively long time after reaching equilibrium.
Acyl Migration during Work-up and Purification Use non-polar solvents for extraction. If using column chromatography, employ boric acid-impregnated silica gel. Perform purification steps at low temperatures where possible.
Non-specific Lipase Ensure the lipase used is 1,3-specific.
Problem 3: Difficulty in Separating this compound from Byproducts
Possible Cause Troubleshooting Step
Co-elution in Column Chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate (B1210297) or acetone) can improve separation.
Similar Solubility during Crystallization Experiment with different solvent systems and crystallization temperatures. A mixture of n-hexane and ethyl acetate is often effective. For long-chain diacylglycerols, a higher proportion of non-polar solvent may be required.
Presence of Emulsions during Liquid-Liquid Extraction Add brine to the aqueous phase to break emulsions. Centrifugation can also aid in phase separation.

Quantitative Data Summary

Parameter Value/Range Notes Reference(s)
Enzymatic Synthesis: Reactant Molar Ratio 2:1 (Fatty Acid:Glycerol)Optimal for maximizing 1,3-DAG formation.[1][2]
Enzymatic Synthesis: Temperature 40-70°CVaries depending on the specific lipase and fatty acid chain length.[1][2]
Enzymatic Synthesis: Lipase Concentration 5-15% (w/w of reactants)Higher concentrations can sometimes lead to increased acyl migration.[1][2]
Crystallization Solvent Ratio (n-hexane:ethyl acetate) 92:8 to 98:2 (v/v)Effective for purifying saturated 1,3-DAGs. Ratios may need adjustment for unsaturated long-chain DAGs.
Column Chromatography (Silica Gel): Mobile Phase Hexane/Acetone or Hexane/Ethyl Acetate GradientA common mobile phase for separating lipid classes.
Purity after Crystallization >97%Can be achieved for various 1,3-DAGs.
Purity after Column Chromatography >98%Can be achieved, especially when using boric acid-impregnated silica gel.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound
  • Reactant Preparation: In a round-bottom flask, combine glycerol and eicosenoic acid in a 1:2 molar ratio.

  • Enzyme Addition: Add a 1,3-specific immobilized lipase (e.g., Lipozyme RM IM) at a concentration of 5-10% (w/w) of the total reactants.

  • Reaction Conditions: Heat the mixture to the optimal temperature for the chosen lipase (typically 50-60°C) with continuous stirring. Apply a vacuum (e.g., 4 mm Hg) to remove water formed during the reaction, which drives the equilibrium towards product formation.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or HPLC to determine the conversion of fatty acids and the formation of this compound.

  • Reaction Termination: Once the reaction has reached completion (typically after 3-6 hours), stop the reaction by filtering off the immobilized enzyme.

Protocol 2: Extraction and Purification of this compound
  • Initial Extraction: Dissolve the crude reaction mixture in a non-polar solvent such as n-hexane. This will precipitate any unreacted glycerol.

  • Filtration: Filter the solution to remove the precipitated glycerol and the immobilized lipase.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude lipid mixture.

  • Purification by Crystallization:

    • Dissolve the crude lipid mixture in a minimal amount of a warm solvent mixture, such as n-hexane:ethyl acetate (e.g., 95:5 v/v).

    • Slowly cool the solution to a low temperature (e.g., -20°C) to induce crystallization of the this compound.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Purification by Column Chromatography (if necessary):

    • Prepare a column with boric acid-impregnated silica gel.

    • Dissolve the partially purified product in a minimal amount of the initial mobile phase (e.g., hexane).

    • Load the sample onto the column.

    • Elute with a gradient of increasing polarity, for example, from pure hexane to a mixture of hexane and ethyl acetate.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent.

Visualizations

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_extraction Extraction cluster_purification Purification A Glycerol & Eicosenoic Acid C Reaction Mixture A->C Esterification B 1,3-Specific Lipase B->C E Filtration C->E D Crude Lipid Extract F Crystallization D->F E->D G Column Chromatography F->G Further Purification H Pure this compound G->H

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Acyl_Migration cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity of 1,3-DAG (High 1,2-DAG content) Cause1 High Temperature Problem->Cause1 Cause2 Non-Neutral pH Problem->Cause2 Cause3 Polar Solvents Problem->Cause3 Cause4 Standard Silica Gel Problem->Cause4 Solution1 Lower Reaction/ Purification Temp. Cause1->Solution1 Solution2 Maintain Neutral pH Cause2->Solution2 Solution3 Use Non-Polar, Aprotic Solvents Cause3->Solution3 Solution4 Use Boric Acid- Impregnated Silica Gel Cause4->Solution4

Caption: Troubleshooting logic for addressing acyl migration issues.

References

enhancing the ionization efficiency of 1,3-dieicosenoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 1,3-dieicosenoyl glycerol (B35011). The following information is designed to help overcome common challenges encountered during mass spectrometry experiments, with a focus on enhancing ionization efficiency.

Troubleshooting Guides & FAQs

Issue: Low Signal Intensity or Poor Ionization of 1,3-Dieicosenoyl Glycerol

Q1: My this compound sample is showing a very low signal in the mass spectrometer. What is the likely cause and how can I improve it?

A1: Low signal intensity for neutral lipids like this compound is a common issue stemming from their inherently weak dipole moment, which leads to poor electrospray ionization (ESI).[1] To enhance the signal, you can employ strategies that increase the charge on the molecule. The two primary methods are adduct formation and chemical derivatization.

Q2: What is adduct formation and how can it help?

A2: Adduct formation involves the non-covalent association of your analyte with a cation during the ionization process. For neutral lipids, forming adducts with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) is a standard technique to increase ion abundance.[2][3] These adducts are more readily detected by the mass spectrometer, thereby increasing signal intensity.

Q3: Which adduct is best for analyzing this compound?

A3: The choice of adduct can significantly impact your results. While ammoniated and sodiated adducts are commonly formed, lithiated adducts have been shown to provide enhanced ion intensity and more informative fragmentation patterns for diacylglycerols (DAGs).[1] This can be particularly useful for structural elucidation. However, the optimal choice may depend on your specific instrumentation and experimental goals. It is often beneficial to test different adduct-forming reagents.

Q4: I see multiple adduct peaks ([M+NH₄]⁺, [M+Na]⁺, [M+K]⁺) in my spectrum, making quantification difficult. How can I address this?

A4: The presence of multiple adducts is a known challenge that can lead to significant inaccuracies in quantification, with errors reported up to 70% if only a single adduct is considered.[2] To mitigate this:

  • Optimize Mobile Phase Additives: Ensure a high concentration of the desired adduct-forming salt (e.g., ammonium acetate (B1210297) for [M+NH₄]⁺) in your mobile phase to promote the formation of a single, dominant adduct species.[4][5]

  • System Decontamination: Contaminants in the LC system can be a source of unwanted alkali metal ions. Thoroughly flushing your system can help reduce the formation of sodium and potassium adducts.[2]

  • Summation of Adducts: For the most accurate quantification, it is recommended to sum the intensities of all significant adduct ions for a given lipid species.[2]

Q5: What is chemical derivatization and when should I consider it?

A5: Chemical derivatization is a technique where the analyte is covalently modified to improve its ionization efficiency or chromatographic separation.[6][7][8] This is a powerful strategy, particularly when adduct formation does not provide a sufficient signal enhancement. Derivatization can introduce a readily ionizable functional group onto the this compound molecule.

Q6: Are there specific derivatization reagents recommended for diacylglycerols?

A6: While the literature provides extensive examples of derivatization for other lipid classes like fatty acids and phospholipids, specific protocols for this compound are less common. However, strategies targeting the hydroxyl group of the glycerol backbone can be effective. One such approach is the formation of a difluorophenyl urethane (B1682113) (DFPU) derivative, which has been shown to be useful for the detection and quantification of monoacylglycerols and could be adapted for diacylglycerols.[9]

Data Presentation

Table 1: Comparison of Ionization Enhancement Strategies for this compound

StrategyPrincipleRelative Signal Intensity (Hypothetical)FragmentationKey Considerations
No Enhancement Direct analysis1xMinimalProne to low signal-to-noise.
Ammoniated Adduct Formation of [M+NH₄]⁺10-50xCharacteristic neutral loss of fatty acid + NH₃.[4]Commonly used; may have competing adducts.
Sodiated Adduct Formation of [M+Na]⁺15-60xGenerally stable; requires higher collision energy for fragmentation.[3]Can suppress other ions; often present as a contaminant.
Lithiated Adduct Formation of [M+Li]⁺20-100xEnhanced and specific fragmentation patterns.[1]Can provide superior sensitivity and structural information.
Chemical Derivatization Covalent modification50-200x+Dependent on the derivatizing agent.More complex sample preparation; can significantly improve sensitivity.[6][7]

Note: Relative Signal Intensity is for illustrative purposes to demonstrate the potential impact of each strategy and will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Enhancing Ionization through Adduct Formation

This protocol outlines the general steps for forming ammoniated, sodiated, or lithiated adducts of this compound for mass spectrometry analysis.

Materials:

  • This compound standard

  • Methanol/Chloroform (4:1, v/v) or other suitable solvent

  • Ammonium acetate (for [M+NH₄]⁺ adducts)

  • Sodium hydroxide (B78521) or sodium chloride (for [M+Na]⁺ adducts)

  • Lithium hydroxide or lithium chloride (for [M+Li]⁺ adducts)[1]

  • HPLC-grade solvents

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol/chloroform (4:1, v/v).

  • Working Solution Preparation: Dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) using the mobile phase solvent.

  • Adduct Formation:

    • For Ammoniated Adducts: Add ammonium acetate to the mobile phase to a final concentration of 5-10 mM.[4][5]

    • For Sodiated Adducts: Add sodium hydroxide or sodium chloride to the mobile phase to a final concentration of 1-5 mM.

    • For Lithiated Adducts: Add lithium hydroxide or lithium chloride to the mobile phase to a final concentration of 1-5 mM.[1]

  • Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography.

  • Mass Spectrometry Analysis: Acquire data in positive ion mode, looking for the m/z corresponding to the expected adduct ([M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺).

  • Optimization: Adjust the concentration of the adduct-forming salt as needed to maximize the signal of the desired adduct and minimize the formation of other adducts.

Protocol 2: General Workflow for Chemical Derivatization

This protocol provides a general workflow for chemical derivatization. The specific reagent and reaction conditions will need to be optimized for this compound.

Materials:

  • This compound sample

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Derivatizing agent (e.g., targeting the hydroxyl group)

  • Reaction catalyst (if required)

  • Quenching solution

  • Solvents for extraction (e.g., ethyl acetate, hexane)

Procedure:

  • Sample Preparation: Dry the this compound sample under a stream of nitrogen.

  • Derivatization Reaction: a. Dissolve the dried sample in an anhydrous aprotic solvent. b. Add the derivatizing agent and catalyst (if necessary). c. Incubate the reaction mixture at the recommended temperature and for the appropriate time.

  • Reaction Quenching: Stop the reaction by adding a quenching solution as specified by the derivatization protocol.

  • Extraction: Extract the derivatized product using a suitable organic solvent.

  • Solvent Evaporation: Evaporate the solvent under nitrogen.

  • Reconstitution: Reconstitute the dried derivatized sample in the mobile phase for MS analysis.

  • Mass Spectrometry Analysis: Analyze the sample, looking for the m/z of the derivatized product.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization Enhancement cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Solvent_Evaporation Solvent Evaporation Extraction->Solvent_Evaporation Reconstitution Reconstitution Solvent_Evaporation->Reconstitution Adduct_Formation Adduct Formation Reconstitution->Adduct_Formation Chemical_Derivatization Chemical Derivatization Reconstitution->Chemical_Derivatization LC_MS LC-MS Analysis Adduct_Formation->LC_MS Chemical_Derivatization->LC_MS Data_Processing Data Processing LC_MS->Data_Processing

Caption: Experimental workflow for enhancing the ionization of this compound.

decision_tree Start Low Signal for This compound Adduct Try Adduct Formation (Li+, NH4+, Na+) Start->Adduct Sufficient_Signal Signal Sufficient? Adduct->Sufficient_Signal Derivatization Consider Chemical Derivatization Sufficient_Signal->Derivatization No Analyze Proceed with Analysis Sufficient_Signal->Analyze Yes Optimize Optimize Derivatization Protocol Derivatization->Optimize Optimize->Analyze

Caption: Decision tree for troubleshooting low signal intensity.

References

Validation & Comparative

Diacylglycerols as Potential Biomarkers in Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation for "1,3-dieicosenoyl glycerol" as a specific disease biomarker did not yield significant findings in the current scientific literature. Therefore, this guide broadens the scope to explore the role of diacylglycerols (DAGs) as a class of lipids in disease, with 1,3-dieicosenoyl glycerol (B35011) serving as a structural example. This guide provides a comparative overview of DAGs as potential biomarkers, with a focus on their implications in metabolic syndrome and cancer, supported by experimental data and detailed methodologies.

Diacylglycerols are critical lipid molecules that function as intermediates in various metabolic pathways and as second messengers in cellular signaling.[1] Alterations in DAG levels have been associated with the pathophysiology of several diseases, including metabolic disorders and cancer, making them a subject of intense research for their potential as disease biomarkers.[2][3][4]

Data Presentation

The following tables summarize quantitative data from studies comparing diacylglycerol levels in diseased states versus healthy controls.

Table 1: Total Diacylglycerol Levels in Metabolic Syndrome

CohortTissue/SampleTotal Diacylglycerol Concentration (nmol/mg wet weight)Fold ChangeReference
Obese db/db Mice (model for type 2 diabetes)Liver~0.9~9-fold increase[5]
Lean Control MiceLiver~0.1-[5]

Table 2: Specific Diacylglycerol Species in Insulin (B600854) Resistance

A study on human skeletal muscle during lipid-induced insulin resistance identified increases in several DAG species.

Diacylglycerol Species (Acyl Chains)Fold Increase in Cytosolic FractionFold Increase in Membrane FractionReference
16:0/18:1Significant IncreaseSignificant Increase[6]
18:1/18:2Significant IncreaseSignificant Increase[6]
18:0/20:4Significant IncreaseSignificant Increase[6]

Note: The study reported temporal associations and significant increases but did not provide specific fold-change values in a consolidated table.

Table 3: Comparison of Lipid Profiles in Metabolic Syndrome Patients vs. Healthy Controls

While not specific to diacylglycerols, this table provides context on the broader lipid dysregulation in metabolic syndrome.

Lipid ParameterMetabolic Syndrome Patients (mg/dL)Healthy Controls (mg/dL)p-valueReference
Total Cholesterol220.6 ± 38.5182.4 ± 29.7< 0.001[7]
Triglycerides186.9 ± 54.3111.3 ± 41.5< 0.001[7]
LDL Cholesterol140.4 ± 31.2108.7 ± 26.1< 0.001[7]
HDL Cholesterol38.7 ± 8.952.3 ± 9.6< 0.001[7]

Experimental Protocols

Accurate quantification of diacylglycerols is crucial for their validation as biomarkers. Below are detailed methodologies for key experiments.

1. Extraction of Diacylglycerols from Plasma using Solid-Phase Extraction (SPE)

This protocol is based on normal-phase chromatography to separate lipid classes by polarity.[8]

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain DAG).

    • Add 1 mL of chloroform:methanol (2:1, v/v) and vortex for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Collect the lower organic layer.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in 1 mL of hexane.[8]

  • Solid-Phase Extraction:

    • Condition an aminopropyl SPE cartridge with 3 mL of hexane.

    • Load the reconstituted lipid extract onto the cartridge.

    • Wash the cartridge with 3 mL of hexane:ethyl acetate (B1210297) (9:1, v/v) to elute less polar lipids.

    • Elute the diacylglycerol fraction with 5 mL of hexane:ethyl acetate (8:2, v/v).[8]

  • Sample Finalization:

    • Evaporate the solvent from the collected DAG fraction under nitrogen.

    • Reconstitute the dried extract in a suitable solvent for analysis (e.g., for LC-MS/MS).[8]

2. Quantification of Diacylglycerol Molecular Species by Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the detailed analysis of DAG species.[5][9]

  • Derivatization (Optional but Recommended for Enhanced Sensitivity):

    • To enhance ionization efficiency, DAGs can be derivatized to introduce a permanent positive charge.[5][9] One method involves reaction with N-chlorobetainyl chloride to add a quaternary ammonium (B1175870) cation.[5]

  • Liquid Chromatography (LC) Separation:

    • Reconstituted DAG extracts are injected into a liquid chromatography system.

    • A C18 reversed-phase column is commonly used to separate different DAG species based on their acyl chain length and degree of unsaturation.

  • Mass Spectrometry (MS) Analysis:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Data can be acquired in full scan mode to identify the molecular ions of different DAG species.

    • Tandem MS (MS/MS) is used for structural confirmation by fragmenting the parent ions and analyzing the resulting product ions, which correspond to the individual fatty acyl chains.

    • Quantification is achieved by comparing the peak area of each endogenous DAG species to the peak area of a known amount of an internal standard.[9]

Mandatory Visualization

Signaling Pathway of Diacylglycerol

Diacylglycerols are key second messengers that activate Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[10][11] Dysregulation of the DAG-PKC signaling axis has been implicated in various diseases, including cancer and metabolic disorders.[12][13]

DAG_Signaling_Pathway extracellular_stimulus Extracellular Stimulus (e.g., Growth Factor, Hormone) receptor Receptor (GPCR or RTK) extracellular_stimulus->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates target_proteins Target Proteins pkc->target_proteins Phosphorylates cellular_response Cellular Response (Proliferation, Inflammation, etc.) target_proteins->cellular_response Leads to

Simplified Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for DAG Analysis

The following diagram illustrates a typical workflow for the analysis of diacylglycerols from biological samples.

DAG_Analysis_Workflow sample_collection Biological Sample Collection (e.g., Plasma, Tissue) lipid_extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample_collection->lipid_extraction spe_cleanup Solid-Phase Extraction (SPE) (DAG Fraction Isolation) lipid_extraction->spe_cleanup derivatization Derivatization (Optional) spe_cleanup->derivatization lcms_analysis LC-MS/MS Analysis spe_cleanup->lcms_analysis Without Derivatization derivatization->lcms_analysis data_analysis Data Analysis (Quantification & Identification) lcms_analysis->data_analysis biomarker_validation Biomarker Validation data_analysis->biomarker_validation

Workflow for diacylglycerol biomarker analysis.

References

Cross-Validation of Analytical Methods for 1,3-Dieicosenoyl Glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1,3-dieicosenoyl glycerol (B35011), a diacylglycerol (DAG) with significant roles in cellular signaling and lipid metabolism, is paramount for advancing research and therapeutic development. This guide provides an objective comparison of common analytical methods for the quantification of 1,3-dieicosenoyl glycerol, supported by experimental data to inform methodology selection and cross-validation strategies.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. The most prevalent methods for diacylglycerol analysis are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

Parameter HPLC-MS GC-MS TLC-Vis Spectrophotometry
Linearity (Correlation Coefficient, r²) >0.99[1]≥ 0.99[2]Not explicitly stated, but a standard curve is generated[3]
Accuracy (% Recovery) 92.8 - 106.9%[4]91.24 - 113.40%[2]98.66%[3]
Precision (% RSD) 0.2 - 9.7%[1]1.42 - 10.58%[2]Slightly low precision mentioned, requiring repeated determination[3]
Limit of Detection (LOD) fmol range[5]1.06 - 3.15 ng/g[2]0.51 mg/mL[3]
Limit of Quantitation (LOQ) ≤0.0003 mass-%[4]Not explicitly stated for DAGs, but for related compounds LOQ = 10 x σ[2]Not explicitly stated
Primary Separation Principle Polarity and mass-to-charge ratioVolatility and mass-to-charge ratioPolarity
Derivatization Not always required, but can improve ionization[6]Required (e.g., silylation) to increase volatility[7][8]Not required for separation, but color development is needed for quantification[3]
Throughput HighModerateHigh (multiple samples simultaneously)[3]
Strengths High sensitivity and selectivity, suitable for complex matrices.[9]Excellent separation of isomers, established fragmentation libraries.[7]Simple, cost-effective, and rapid for screening.[3]
Limitations Ion suppression effects, higher equipment cost.Derivatization can introduce variability, thermal degradation of analytes.[8]Lower sensitivity and resolution compared to other methods.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are generalized protocols for the key analytical methods.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Lipid Extraction: Total lipids are extracted from the sample using established methods such as the Folch or Bligh-Dyer procedures.[9]

  • Sample Preparation: The lipid extract is dried and reconstituted in a suitable solvent for HPLC analysis.[9] An internal standard is added for quantification.

  • Chromatographic Separation:

    • Column: A normal-phase column is typically used for the separation of neutral lipids like diacylglycerols.[6]

    • Mobile Phase: A gradient of non-polar and polar solvents is employed to elute the lipids.

    • Flow Rate: A constant flow rate is maintained.[1]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate [M+NH₄]⁺ or [M+Na]⁺ adducts of diacylglycerols.[6][9]

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for accurate mass measurements.[9]

    • Acquisition Mode: Data can be acquired in full scan mode or by selected ion monitoring (SIM) for targeted analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Lipid Extraction and Isolation: Lipids are extracted as described for HPLC-MS. Diacylglycerols may be isolated from the total lipid extract by thin-layer chromatography (TLC) or solid-phase extraction.[10]

  • Derivatization: The hydroxyl group of the diacylglycerol is derivatized, typically by silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA), to increase its volatility for GC analysis.[7][8]

  • Chromatographic Separation:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is used.[7]

    • Carrier Gas: Helium is typically used as the carrier gas.[9]

    • Oven Temperature Program: A temperature gradient is applied to separate the derivatized diacylglycerols based on their boiling points.[9]

  • Mass Spectrometric Detection:

    • Ionization: Electron ionization (EI) is commonly used, which generates characteristic fragmentation patterns for structural elucidation.[9]

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is frequently used.

    • Acquisition Mode: Data is collected in full scan mode to obtain mass spectra for identification and quantification.

Thin-Layer Chromatography (TLC) with Visible Spectrophotometry
  • Sample Application: The lipid extract is spotted onto a TLC plate (e.g., silica (B1680970) gel).[3]

  • Chromatographic Development: The plate is placed in a developing chamber with a solvent system that separates the diacylglycerols from other lipid classes based on polarity.[3]

  • Visualization and Elution: The separated diacylglycerol spot is visualized (e.g., with iodine vapor), scraped from the plate, and the lipid is eluted from the silica with a suitable solvent.[3]

  • Color Development and Quantification: A reagent is added to the eluted sample to produce a colored product. The absorbance of this solution is then measured using a visible spectrophotometer at a specific wavelength.[3] The concentration is determined by comparison to a standard curve.[3]

Mandatory Visualizations

Cross-Validation Workflow for Analytical Methods

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC-MS) cluster_method2 Method B (e.g., GC-MS) cluster_comparison Comparative Analysis A_prep Sample Preparation A_run Analysis A_prep->A_run A_data Data Acquisition A_run->A_data compare Compare Results A_data->compare Results A B_prep Sample Preparation B_run Analysis B_prep->B_run B_data Data Acquisition B_run->B_data B_data->compare Results B stats Statistical Analysis (e.g., Bland-Altman, t-test) compare->stats conclusion Method Correlation & Bias Assessment stats->conclusion start Identical Sample Aliquots start->A_prep start->B_prep

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway Involving Diacylglycerol

DiacylglycerolSignaling GPCR G-Protein Coupled Receptor (GPCR) Gq Gq Protein GPCR->Gq activates Ligand Ligand Ligand->GPCR activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,3-Dieicosenoyl Glycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream Ca->Downstream

Caption: Simplified signaling pathway involving diacylglycerol (DAG).

References

A Comparative Guide to 1,3-Dieicosenoyl Glycerol and Other Diacylglycerol Isomers for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,3-dieicosenoyl glycerol (B35011) against other diacylglycerol (DAG) isomers, focusing on their distinct roles in cellular signaling and metabolism. The information presented is supported by experimental data and established biochemical principles to aid in the selection and application of these molecules in a research context.

Introduction to Diacylglycerol Isomers

Diacylglycerols are fundamental lipid molecules composed of a glycerol backbone esterified to two fatty acid chains. They are key intermediates in lipid metabolism and serve as critical second messengers in a multitude of cellular signaling pathways. The biological function of a diacylglycerol is profoundly dictated by the stereochemistry of its fatty acid chains, giving rise to distinct isomers with different cellular roles. The primary isomers are sn-1,2-diacylglycerols and 1,3-diacylglycerols.

  • sn-1,2-Diacylglycerols: These isomers, with fatty acids at the sn-1 and sn-2 positions of the glycerol backbone, are the canonical signaling molecules. They are transiently produced at the plasma membrane upon the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][2] Their specific spatial arrangement allows them to bind to and activate a range of effector proteins, most notably Protein Kinase C (PKC) isoforms.[3]

  • 1,3-Diacylglycerols: In contrast, 1,3-diacylglycerols, which include 1,3-dieicosenoyl glycerol, have fatty acids at the 1 and 3 positions. These isomers are primarily considered metabolic intermediates in the synthesis and breakdown of triacylglycerols.[1] While generally not direct activators of canonical signaling pathways like the PKC cascade, dietary 1,3-diacylglycerols have been investigated for their potential to influence lipid metabolism and insulin (B600854) resistance.[4][5][6]

Comparative Analysis of Diacylglycerol Isomers

The most significant functional distinction between 1,2- and 1,3-diacylglycerol isomers lies in their ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in regulating numerous cellular processes.

Table 1: Comparison of Signaling and Metabolic Properties
Propertysn-1,2-Diacylglycerol Isomers1,3-Diacylglycerol Isomers (e.g., this compound)
Primary Role Second MessengerMetabolic Intermediate
PKC Activation Potent ActivatorGenerally Inactive or a very weak activator
Binding to C1 Domain High AffinityVery Low to No Affinity
Cellular Translocation of PKC Induces translocation from cytosol to membranesNo significant effect
Metabolic Fate Phosphorylation to phosphatidic acid or acylation to triacylglycerolPrimarily involved in triacylglycerol synthesis and breakdown
Table 2: Influence of Fatty Acid Composition on PKC Activation by sn-1,2-Diacylglycerols

While this compound is not a direct PKC activator, the fatty acid composition is a critical determinant of the signaling potency of sn-1,2-diacylglycerol isomers.

Fatty Acid CompositionEffect on PKC Activation
Unsaturated Fatty Acids Generally more potent activators than their saturated counterparts.[3]
Long-Chain Fatty Acids Long-chain unsaturated diacylglycerols can effectively activate PKC.[5]
Specific Fatty Acids The specific type of unsaturated fatty acid can confer selectivity for different PKC isoforms.[7][8]

Signaling Pathways

The differential ability of diacylglycerol isomers to activate PKC results in their involvement in distinct cellular pathways. sn-1,2-diacylglycerols are integral to a vast network of signaling cascades, while 1,3-diacylglycerols are primarily routed through metabolic pathways.

cluster_0 sn-1,2-Diacylglycerol Signaling cluster_1 1,3-Diacylglycerol Metabolism Receptor Activation Receptor Activation PLC PLC Receptor Activation->PLC PIP2 PIP2 PLC->PIP2 sn-1,2-DAG sn-1,2-DAG PIP2->sn-1,2-DAG hydrolysis PKC PKC sn-1,2-DAG->PKC activates Downstream Signaling Downstream Signaling PKC->Downstream Signaling Dietary Fats Dietary Fats Triacylglycerol Triacylglycerol Dietary Fats->Triacylglycerol 1,3-DAG 1,3-DAG Triacylglycerol->1,3-DAG lipolysis Fatty Acid Oxidation Fatty Acid Oxidation 1,3-DAG->Fatty Acid Oxidation metabolized to Energy Production Energy Production Fatty Acid Oxidation->Energy Production

Caption: Differential pathways of sn-1,2- and 1,3-diacylglycerol.

Experimental Protocols

To aid researchers in investigating the differential effects of diacylglycerol isomers, detailed protocols for key experiments are provided below.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a radioactive filter-binding assay to measure the in vitro activity of a conventional PKC isoform in the presence of different diacylglycerol isomers.

Materials:

  • Purified PKC isoform (e.g., PKCα)

  • Diacylglycerol isomers (e.g., this compound, sn-1,2-dioleoylglycerol)

  • Phosphatidylserine (B164497) (PS)

  • Assay Buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)

  • PKC substrate peptide

  • [γ-³²P]ATP

  • 75 mM phosphoric acid

  • P81 phosphocellulose paper

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass vial, mix phosphatidylserine and the diacylglycerol isomer of interest in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the Kinase Reaction:

    • Start the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10-20 minutes.

  • Stop the Reaction and Measure Radioactivity:

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

Prepare Lipid Vesicles Prepare Lipid Vesicles Set up Kinase Reaction Set up Kinase Reaction Prepare Lipid Vesicles->Set up Kinase Reaction Initiate with [γ-³²P]ATP Initiate with [γ-³²P]ATP Set up Kinase Reaction->Initiate with [γ-³²P]ATP Incubate at 30°C Incubate at 30°C Initiate with [γ-³²P]ATP->Incubate at 30°C Stop Reaction on P81 Paper Stop Reaction on P81 Paper Incubate at 30°C->Stop Reaction on P81 Paper Wash and Count Radioactivity Wash and Count Radioactivity Stop Reaction on P81 Paper->Wash and Count Radioactivity

Caption: Workflow for an in vitro PKC activity assay.

Cellular PKC Translocation Assay

This protocol outlines a method to visualize the translocation of a fluorescently-tagged PKC isoform in response to cell treatment with diacylglycerol analogs.[9][10]

Materials:

  • Cultured cells (e.g., HEK293T)

  • Expression vector for a fluorescently-tagged PKC isoform (e.g., PKCγ-GFP)

  • Transfection reagent

  • Cell-permeable diacylglycerol analogs

  • Fluorescence microscope

Procedure:

  • Transfect Cells:

    • Seed cells on glass-bottom dishes.

    • Transfect the cells with the PKC-GFP expression vector using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Treat Cells:

    • Treat the transfected cells with the desired concentration of the cell-permeable diacylglycerol analog.

  • Image PKC Translocation:

    • Acquire fluorescence images of the cells at different time points after treatment.

    • Observe the translocation of the PKC-GFP fusion protein from the cytosol to the plasma membrane.

Lipidomics Analysis of Diacylglycerol Isomers

This protocol provides a general workflow for the separation and quantification of diacylglycerol isomers from biological samples using liquid chromatography-mass spectrometry (LC-MS).[11][12][13][14][15]

Materials:

  • Biological sample (cells or tissue)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for diacylglycerols

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Lipid Extraction:

    • Homogenize the biological sample in the presence of internal standards.

    • Perform a liquid-liquid extraction to isolate the lipid fraction.

    • Dry the lipid extract under a stream of nitrogen.

  • LC Separation:

    • Reconstitute the lipid extract in a suitable solvent.

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Elute the diacylglycerol isomers using a gradient of appropriate mobile phases.

  • MS Detection and Quantification:

    • Analyze the eluting lipids using a mass spectrometer in full scan or targeted mode.

    • Identify and quantify the different diacylglycerol isomers based on their mass-to-charge ratio and fragmentation patterns, and by comparison to the internal standards.

Sample Homogenization Sample Homogenization Lipid Extraction Lipid Extraction Sample Homogenization->Lipid Extraction HPLC Separation HPLC Separation Lipid Extraction->HPLC Separation Mass Spectrometry Mass Spectrometry HPLC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: Workflow for lipidomics analysis of diacylglycerol isomers.

Conclusion

The distinction between this compound and other diacylglycerol isomers, particularly the sn-1,2-isoforms, is critical for researchers investigating cellular signaling and metabolism. While sn-1,2-diacylglycerols are established second messengers that activate PKC and other signaling proteins, 1,3-diacylglycerols primarily serve as metabolic intermediates. The fatty acid composition, including chain length and degree of unsaturation, further refines the signaling properties of sn-1,2-diacylglycerols. Although direct experimental data on the specific cellular effects of this compound is limited, its structural properties suggest a primary role in metabolic processes rather than direct cell signaling. The provided experimental protocols offer a framework for the comparative analysis of these important lipid molecules.

References

comparative analysis of 1,3-dieicosenoyl glycerol in different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1,3-Dieicosenoyl Glycerol (B35011) Across Different Species: A Research Guide

Introduction

1,3-Dieicosenoyl glycerol is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two eicosenoic acid molecules at positions 1 and 3. Diacylglycerols are crucial lipid molecules that serve as intermediates in lipid metabolism and as signaling molecules in a multitude of cellular processes. While extensive research exists on the roles of diacylglycerols in general, specific comparative data on the abundance and function of this compound across different biological species remains limited. This guide provides a comparative overview based on the available scientific literature, focusing on the general roles of diacylglycerols and the metabolism of eicosenoic acid in mammals, insects, plants, and marine organisms.

Quantitative Data on this compound

A comprehensive search of scientific literature did not yield direct comparative studies quantifying the concentration of this compound across different species. Lipidomics studies often identify a vast number of lipid species, but the specific quantification of DG(20:1/0:0/20:1) is not commonly reported in a comparative context. The table below reflects this data gap.

Species CategoryTissue/OrganismConcentration of this compoundReference
MammalsVariousNot ReportedN/A
InsectsVariousNot ReportedN/A
PlantsVariousNot ReportedN/A
Marine OrganismsVariousNot ReportedN/A

Note: The absence of data highlights a potential area for future research in the field of comparative lipidomics.

Comparative Functional Roles of Diacylglycerols

While specific data for this compound is scarce, the broader functions of diacylglycerols are well-established and can be compared across species.

Mammals: In mammals, diacylglycerols are key second messengers in signal transduction pathways. They are produced from the hydrolysis of phospholipids (B1166683) by phospholipase C and activate a variety of downstream targets, most notably protein kinase C (PKC).[1][2] This activation regulates a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Diacylglycerols are also central intermediates in the synthesis of triacylglycerols and phospholipids.

Insects: In insects, diacylglycerols are the primary form of lipid transported in the hemolymph. They are synthesized in the fat body and transported by lipophorin to various tissues to be used for energy or stored. The signaling roles of diacylglycerols in insects are less characterized than in mammals but are believed to be involved in processes such as diapause and development.

Plants: In plants, diacylglycerols are essential intermediates in the biosynthesis of glycerolipids, including galactolipids and phospholipids, which are major components of chloroplast and other cellular membranes.[3] Some sulfonated diacylglycerols, known as sulfo-DAGs, are critical for the structural organization of thylakoid membranes and photosynthesis.[3] Diacylglycerols are also involved in plant responses to stress.

Marine Organisms: In marine organisms, particularly microalgae, diacylglycerols are precursors for the synthesis of various membrane lipids, including galactolipids like monogalactosyldiacylglycerol (B12364196) (MGDG), which can be abundant in photosynthetic membranes. The fatty acid composition of these diacylglycerols, which can include eicosenoic acid, is influenced by environmental factors such as temperature and light.

Eicosenoic Acid Metabolism

Eicosenoic acid (20:1) is a monounsaturated omega-9 fatty acid. Its metabolism can provide insights into the potential roles of this compound. In mammals, eicosenoic acid can be synthesized from oleic acid or obtained from the diet. It can be incorporated into various lipids, including triglycerides and phospholipids.[4] In some plants, eicosenoic acid is a significant component of seed oils.[4] The metabolism of eicosenoic acid can lead to the formation of eicosanoids, which are signaling molecules with diverse physiological functions.[5][6][7]

Experimental Protocols

The quantification of diacylglycerols in biological samples is a multi-step process that requires careful extraction, separation, and detection.

1. Lipid Extraction:

  • A common method for lipid extraction is the Bligh and Dyer method, which uses a chloroform/methanol/water solvent system to partition lipids from other cellular components.

  • The organic phase containing the lipids is then collected and dried under a stream of nitrogen.

2. Diacylglycerol Quantification:

There are several methods for the quantitative analysis of diacylglycerols:

  • Mass Spectrometry (MS)-Based Methods:

    • Electrospray Ionization (ESI)-MS: This is a sensitive technique for the analysis of diacylglycerols. Samples can be directly infused or separated by liquid chromatography before entering the mass spectrometer.[8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used method for separating and quantifying different diacylglycerol species based on their hydrophobicity and mass-to-charge ratio.[3]

  • Enzymatic Assay:

    • This method utilizes the enzyme diacylglycerol (DAG) kinase to convert DAG to phosphatidic acid (PA) in the presence of radiolabeled ATP.[9][10]

    • The resulting radiolabeled PA is then separated by thin-layer chromatography (TLC) and quantified using a phospho-imager.[9][10]

Detailed Protocol for Enzymatic DAG Assay: [9][10]

  • Lipid Extraction: Extract lipids from the biological sample using the Bligh and Dyer method.

  • Solubilization: Dissolve the dried lipids in a solubilizing buffer containing octyl-β-D-glucoside and cardiolipin.

  • Enzymatic Reaction:

    • Incubate the dissolved lipids with DAG kinase, reaction buffer (containing imidazole (B134444) HCl, NaCl, MgCl₂, and EGTA), and radiolabeled [γ-³²P]ATP.

    • Allow the reaction to proceed at room temperature for a set time (e.g., 30 minutes).

  • Lipid Re-extraction: Stop the reaction and re-extract the lipids.

  • Thin-Layer Chromatography (TLC):

    • Spot the lipid extract onto a TLC plate.

    • Develop the TLC plate using a solvent system such as chloroform/methanol/acetic acid to separate the lipids.

  • Quantification:

    • Dry the TLC plate and expose it to a phosphor screen.

    • Scan the screen using a phospho-imager to detect and quantify the radiolabeled phosphatidic acid. The amount of radioactivity is proportional to the amount of DAG in the original sample.

Signaling Pathways and Visualization

Diacylglycerols are integral to numerous signaling pathways. A prominent example in mammals is the pathway initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). DAG remains in the membrane and recruits and activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.

Diacylglycerol_Signaling_Pathway extracellular_signal Extracellular Signal receptor GPCR / RTK extracellular_signal->receptor g_protein_plc G-Protein / Adaptor receptor->g_protein_plc activates plc Phospholipase C (PLC) g_protein_plc->plc activates ip3 IP₃ plc->ip3 produces dag Diacylglycerol (DAG) plc->dag produces pip2 PIP₂ pip2->plc pkc Protein Kinase C (PKC) dag->pkc activates downstream_targets Downstream Targets pkc->downstream_targets phosphorylates cellular_response Cellular Response downstream_targets->cellular_response

Caption: A generalized diacylglycerol signaling pathway in mammals.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound. While direct comparative quantitative data across different species is not available, the established roles of diacylglycerols in fundamental biological processes across mammals, insects, plants, and marine organisms underscore the likely importance of this specific lipid molecule. The provided experimental protocols offer a starting point for researchers aiming to quantify this compound and other diacylglycerols in their own studies. Future research, particularly in the area of high-throughput lipidomics, is needed to fill the existing data gaps and to fully elucidate the specific functions of this compound in the diverse kingdoms of life.

References

A Head-to-Head Battle: LC-MS versus GC-MS for the Analysis of 1,3-Dieicosenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate analysis of lipid molecules, the choice of analytical technique is paramount. This guide provides a comprehensive comparison of two powerful methods, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the specific analysis of 1,3-dieicosenoyl glycerol (B35011), a diacylglycerol (DAG) of significant interest. This objective comparison, supported by experimental data, will aid in the selection of the most suitable methodology for your research needs.

At a Glance: Key Performance Metrics

The quantitative performance of LC-MS and GC-MS for the analysis of diacylglycerols, including 1,3-dieicosenoyl glycerol, is summarized in the table below. It is important to note that performance characteristics can vary based on the specific instrumentation, derivatization method, and sample matrix.

Performance MetricLC-MS/MSGC-MS
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.[1][2]Generally in the ng/mL range, can reach pg/mL with specific derivatization and detectors.[1][3]
Limit of Quantitation (LOQ) Typically in the low ng/mL range.[1][2]Generally in the ng/mL range.[1][3]
Linearity Excellent, with R² values often >0.99 over a wide concentration range.Good, with R² values typically >0.99, but the linear range might be narrower than LC-MS.
Precision (%RSD) Generally <15% for intra- and inter-day precision.Typically <15% for intra- and inter-day precision.
Recovery 85-115% is commonly achieved.80-120% is often reported, but can be affected by derivatization efficiency.
Throughput Higher, with typical run times of 10-30 minutes per sample.Lower, with longer run times often required for the separation of complex mixtures.
Sample Derivatization Often required to improve ionization efficiency and prevent acyl migration.[4][5]Mandatory to increase the volatility of the analyte.[6][7]

The Experimental Arena: Protocols in Detail

The successful analysis of this compound by either LC-MS or GC-MS hinges on meticulous experimental protocols. Below are detailed methodologies for each technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is based on methods developed for the analysis of diacylglycerol molecular species.

1. Sample Preparation and Lipid Extraction:

  • Homogenize the biological sample (e.g., tissue, cells) in a suitable buffer.

  • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (Folch method) or methyl-tert-butyl ether (MTBE).

  • Add an appropriate internal standard, such as a deuterated or odd-chain diacylglycerol, prior to extraction for accurate quantification.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

2. Derivatization:

  • To prevent acyl migration and enhance ionization, derivatize the hydroxyl group of the diacylglycerol. A common method is urethane (B1682113) derivatization using 2,4-difluorophenyl isocyanate (DFPI).[4]

  • Alternatively, charge-tagging derivatization with N,N-dimethylglycine (DMG) can be employed to improve sensitivity.[5]

  • Re-dissolve the dried lipid extract in an appropriate solvent (e.g., toluene).

  • Add the derivatizing reagent and a catalyst (e.g., pyridine (B92270) for DFPI) and incubate at a specific temperature and time.

  • Quench the reaction and purify the derivatized sample, for example, by solid-phase extraction (SPE).

3. LC Separation:

  • Reconstitute the final sample in a solvent compatible with the LC mobile phase.

  • Utilize a normal-phase high-performance liquid chromatography (NP-HPLC) column (e.g., silica (B1680970) or diol) to separate 1,2- and 1,3-diacylglycerol isomers.

  • Employ a gradient elution with a mobile phase system, typically consisting of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., isopropanol (B130326) or ethyl acetate) with a small percentage of an additive like acetic acid or ammonium (B1175870) hydroxide.

4. Mass Spectrometric Detection:

  • Couple the HPLC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Operate the mass spectrometer in positive ion mode.

  • For quantitative analysis of DFPI derivatives, employ neutral loss scanning of the specific fragment corresponding to the derivatizing group (e.g., neutral loss of 189 Da for DFPU).[4]

  • For DMG derivatives, precursor ion scanning for the characteristic fragment of the DMG tag can be used.

  • Monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for the highest sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of fatty acids and glycerol-based lipids.

1. Sample Preparation and Lipid Extraction:

  • Follow the same lipid extraction procedures as described for the LC-MS protocol, including the addition of a suitable internal standard.

2. Derivatization:

  • Derivatization is a critical step to increase the volatility of the non-volatile this compound. Silylation is a widely used method.[7]

  • Dry the lipid extract thoroughly, as silylation reagents are sensitive to moisture.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and a catalyst like pyridine.

  • Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified duration to ensure complete derivatization.

3. GC Separation:

  • Inject an aliquot of the derivatized sample into a gas chromatograph equipped with a capillary column suitable for lipid analysis (e.g., a low- to mid-polarity column like a DB-5ms or DB-17ms).

  • Use a temperature-programmed oven to separate the analytes based on their boiling points and interactions with the stationary phase. The temperature program should be optimized to achieve good resolution of the target analyte from other sample components.

  • Helium is typically used as the carrier gas.

4. Mass Spectrometric Detection:

  • The GC column is directly interfaced with a mass spectrometer, commonly a single quadrupole or a triple quadrupole instrument.

  • Electron ionization (EI) is the most common ionization technique used in GC-MS.

  • For quantitative analysis, operate the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the derivatized this compound and the internal standard are monitored. This significantly enhances sensitivity and selectivity compared to full scan mode.

  • Identify the target analyte based on its retention time and the presence of characteristic ions in its mass spectrum.

Visualizing the Workflow and Comparison

To further clarify the experimental processes and the logical comparison between LC-MS and GC-MS, the following diagrams are provided.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Folch/MTBE) Sample->Extraction Derivatization_LC Derivatization (e.g., DFPI, DMG) Extraction->Derivatization_LC LC Liquid Chromatography (NP-HPLC) Derivatization_LC->LC MS Tandem Mass Spectrometry (ESI/APCI, MS/MS) LC->MS Data_Analysis Data_Analysis MS->Data_Analysis Data Acquisition & Processing

LC-MS Experimental Workflow

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Folch/MTBE) Sample->Extraction Derivatization_GC Derivatization (Silylation, e.g., BSTFA) Extraction->Derivatization_GC GC Gas Chromatography (Capillary Column) Derivatization_GC->GC MS Mass Spectrometry (EI, SIM) GC->MS Data_Analysis Data_Analysis MS->Data_Analysis Data Acquisition & Processing

GC-MS Experimental Workflow

Logical_Comparison cluster_lcms LC-MS Approach cluster_gcms GC-MS Approach Analyte This compound (High MW, Low Volatility) LCMS LC-MS Analyte->LCMS Well-suited GCMS GC-MS Analyte->GCMS Challenging but feasible LCMS_Adv Advantages: - High throughput - Milder ionization - Good for complex matrices - Can distinguish isomers LCMS->LCMS_Adv LCMS_Disadv Disadvantages: - Derivatization often needed - Potential for ion suppression LCMS->LCMS_Disadv GCMS_Adv Advantages: - High resolution - Robust and widely available - Established libraries for EI GCMS->GCMS_Adv GCMS_Disadv Disadvantages: - Mandatory derivatization - Lower throughput - Thermal degradation risk GCMS->GCMS_Disadv

LC-MS vs. GC-MS: A Logical Comparison

Concluding Remarks: Making the Right Choice

Both LC-MS and GC-MS are powerful techniques capable of the sensitive and selective analysis of this compound. The choice between them will ultimately depend on the specific requirements of the study.

LC-MS is generally the preferred method for the analysis of large, non-volatile lipids like diacylglycerols. Its ability to analyze these molecules with milder ionization techniques and without the need for high temperatures makes it a more direct and often more robust approach. The development of derivatization strategies specifically for LC-MS has further enhanced its sensitivity and ability to distinguish between isomers.

GC-MS, while requiring a critical derivatization step to increase analyte volatility, remains a viable option. It can offer excellent chromatographic resolution and is a well-established and widely available technique. For laboratories with extensive experience in GC-MS and established derivatization protocols, it can provide reliable quantitative data.

For researchers focused on high-throughput analysis of complex biological samples and the differentiation of diacylglycerol isomers, LC-MS/MS is likely the superior choice. However, for targeted quantification where high chromatographic separation is the primary concern and the necessary derivatization expertise is available, GC-MS can be a powerful tool. Careful consideration of the advantages and disadvantages of each technique, as outlined in this guide, will enable the selection of the most appropriate method to achieve high-quality, reliable data in the analysis of this compound.

References

Navigating the Maze: A Comparative Guide to Confirming the Identity of 1,3-Dieicosenoyl Glycerol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid isomers such as 1,3-dieicosenoyl glycerol (B35011) in complex biological matrices is a critical yet challenging task. The subtle structural differences between isomers can have profound implications for their biological activity and roles in signaling pathways. This guide provides an objective comparison of the leading analytical techniques for the positive identification and quantification of 1,3-dieicosenoyl glycerol, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Diacylglycerols (DAGs) are pivotal second messengers in a multitude of cellular signaling cascades, most notably as activators of Protein Kinase C (PKC).[1] The specific positioning of the fatty acyl chains on the glycerol backbone dictates the molecule's biological function and metabolic fate. Therefore, distinguishing between 1,2- and 1,3-diacylglycerol isomers is paramount for a comprehensive understanding of their physiological and pathological roles. This guide focuses on the analytical strategies to confirm the identity of this compound, a diacylglycerol containing two 20-carbon monounsaturated fatty acyl chains.

Comparative Analysis of Key Analytical Techniques

The identification and quantification of this compound in complex mixtures necessitate high-resolution analytical techniques capable of differentiating between closely related isomers. The primary methods employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers a unique set of advantages and limitations in terms of selectivity, sensitivity, and sample throughput.

Quantitative Performance Comparison

The selection of an appropriate analytical method often depends on the specific requirements of the study, such as the need for high sensitivity for low-abundance lipids or high throughput for large sample cohorts. The following table summarizes the key quantitative performance metrics of the most common techniques used for diacylglycerol isomer analysis.

FeatureRP-HPLC-UV/ELSD/CADRP-HPLC-MSGC-MSSFC-MSQuantitative NMR (qNMR)
Principle of Separation PolarityPolarity and mass-to-charge ratioVolatility (of derivatives)Polarity and chiralityChemical environment of nuclei
Limit of Detection (LOD) ng - µg/mL[2][3]pg - ng/mLpg - ng/mLpg - ng/mLµg - mg/mL[4]
Limit of Quantification (LOQ) µg/mL[2][3]pg - ng/mLpg - ng/mLpg - ng/mLµg - mg/mL[4]
Linearity Good (often over 2-3 orders of magnitude)[2][3]Excellent (often >3 orders of magnitude)Good (often >3 orders of magnitude)ExcellentExcellent
Precision (%RSD) <15%<15%<15%<15%<2%[4]
Isomer Specificity Good for 1,2- vs 1,3-isomers[1][5]Excellent for 1,2- vs 1,3-isomersExcellent for 1,2- vs 1,3-isomers (as derivatives)[4]Excellent for regio- and stereoisomers[6][7]Excellent for 1,2- vs 1,3-isomers[6][7]
Derivatization Required NoOptional (for enhanced ionization)[8]Yes (e.g., silylation)[4]NoNo
Throughput ModerateModerateLow to ModerateHigh[6][7]Low

In-Depth Look at Analytical Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely accessible technique for the separation of diacylglycerol isomers. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Principle of Isomer Separation: 1,3-diacylglycerols are generally less polar than their corresponding 1,2-isomer counterparts with the same fatty acyl chains. This difference in polarity leads to distinct retention times on a reversed-phase column, with the 1,3-isomer typically eluting earlier.[5]

Detection Methods:

  • Ultraviolet (UV) Detection: Suitable for unsaturated diacylglycerols, typically at wavelengths around 205 nm.[2][5]

  • Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These are more universal detectors for lipids as they do not require a chromophore.

  • Mass Spectrometry (MS): Provides mass information for peak identification and structural elucidation, offering the highest specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For diacylglycerols, derivatization is necessary to increase their volatility and thermal stability.

Principle of Isomer Separation: Following derivatization (e.g., silylation), the diacylglycerol isomers are separated based on their boiling points and interactions with the GC column stationary phase. The mass spectrometer then fragments the eluted molecules, and the resulting fragmentation patterns can be used to distinguish between the 1,2- and 1,3-isomers. A key diagnostic ion for distinguishing between DAG positional isomers is the [M-RCO2CH2]+ ion.[4]

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC-MS is a rapidly emerging technique that combines the advantages of both gas and liquid chromatography. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.

Principle of Isomer Separation: SFC provides unique selectivity for lipids and is particularly adept at separating isomers. Chiral stationary phases can be used to resolve not only regioisomers (1,2- vs. 1,3-) but also enantiomers of diacylglycerols.[6][7] The separation is rapid, often achieving baseline resolution of isomers in under 5 minutes.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules in solution. It provides detailed information about the chemical environment of each atom in a molecule.

Principle of Isomer Identification: The chemical shifts of the protons and carbons in the glycerol backbone are distinct for 1,2- and 1,3-diacylglycerols.[6][7] Specifically, the symmetry of the 1,3-isomer results in a unique set of signals that can be readily distinguished from the asymmetric 1,2-isomer. Quantitative NMR (qNMR) can be used to determine the relative amounts of each isomer in a mixture by integrating the characteristic signals.[4]

Experimental Protocols

Lipid Extraction from Biological Samples (General Protocol)

A modified Bligh and Dyer method is commonly used for the extraction of lipids from complex matrices.[1][5]

  • Homogenize the tissue or cell sample.

  • Add a mixture of chloroform:methanol:water to the homogenate.

  • Vortex thoroughly to ensure complete mixing.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for the chosen analytical technique.

RP-HPLC-MS Protocol for Diacylglycerol Isomer Separation
  • Chromatographic System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and Solvent B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: Operate the mass spectrometer in positive ion mode, monitoring for the protonated or ammoniated adducts of this compound.

GC-MS Protocol for Diacylglycerol Isomer Analysis
  • Derivatization:

    • To the dried lipid extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

    • Evaporate the excess reagent under nitrogen and reconstitute in a suitable solvent (e.g., hexane).

  • GC System: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column).

  • Injector Temperature: Typically 250-300°C.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized DAGs, for example, starting at 150°C and ramping to 350°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron ionization (EI) at 70 eV. Monitor for characteristic fragment ions that differentiate the 1,2- and 1,3-isomers.[4]

SFC-MS Protocol for Diacylglycerol Isomer Separation
  • SFC System: A supercritical fluid chromatography system coupled to a mass spectrometer.

  • Column: A chiral column, such as one based on a tris(3,5-dimethylphenylcarbamate) derivative of amylose, is effective for separating DAG isomers.[6][7]

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol.

  • Flow Rate: Typically 1-3 mL/min.

  • Backpressure: Maintained around 100-150 bar.

  • Column Temperature: Usually between 30-50°C.

  • MS Detection: Similar to HPLC-MS, using ESI in positive ion mode.

Quantitative NMR (qNMR) Protocol for Diacylglycerol Isomer Analysis
  • Sample Preparation:

    • Accurately weigh a known amount of the dried lipid extract.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl3) containing a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the nuclei, which is crucial for accurate quantification.

  • Data Processing:

    • Integrate the area of a well-resolved signal corresponding to the this compound (e.g., the methine proton of the glycerol backbone) and the signal from the internal standard.

    • Calculate the concentration of the 1,3-isomer based on the integral ratio and the known concentration of the internal standard.[4]

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams illustrate the workflows for the key analytical techniques and the general diacylglycerol signaling pathway.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_ms RP-HPLC-MS Analysis ComplexMixture Complex Mixture (e.g., Tissue, Plasma) LipidExtraction Lipid Extraction (Bligh & Dyer) ComplexMixture->LipidExtraction DryExtract Dry Lipid Extract LipidExtraction->DryExtract Reconstitution Reconstitute in Mobile Phase DryExtract->Reconstitution HPLC RP-HPLC Separation (C18 Column) Reconstitution->HPLC Inject MS Mass Spectrometry Detection (ESI+) HPLC->MS DataAnalysis Data Analysis (Chromatogram Integration, Mass Spectrum Interpretation) MS->DataAnalysis Result Result DataAnalysis->Result Identified this compound

Caption: Experimental workflow for the identification of this compound using RP-HPLC-MS.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis ComplexMixture Complex Mixture LipidExtraction Lipid Extraction ComplexMixture->LipidExtraction DryExtract Dry Lipid Extract LipidExtraction->DryExtract Derivatization Derivatization (Silylation) DryExtract->Derivatization GC GC Separation Derivatization->GC Inject MS Mass Spectrometry (EI) GC->MS DataAnalysis Data Analysis (Fragmentation Pattern) MS->DataAnalysis Result Result DataAnalysis->Result Confirmed 1,3-Isomer

Caption: Workflow for GC-MS analysis of this compound, including the mandatory derivatization step.

dag_signaling_pathway ExtracellularSignal Extracellular Signal Receptor GPCR / RTK ExtracellularSignal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Substrates

Caption: Simplified diacylglycerol (DAG) signaling pathway, highlighting the role of 1,2-DAG in activating PKC.

Conclusion

The confirmation of this compound in complex mixtures requires a careful selection of analytical techniques based on the specific research question and available instrumentation. RP-HPLC-MS offers a balance of sensitivity, specificity, and accessibility for routine analysis and quantification. GC-MS, while requiring derivatization, provides excellent separation and structural information based on characteristic fragmentation patterns. For challenging separations involving stereoisomers and for high-throughput analysis, SFC-MS is a powerful and increasingly popular alternative. NMR spectroscopy remains the gold standard for unambiguous structural elucidation and can provide accurate quantification without the need for extensive calibration, albeit with lower sensitivity. By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers can confidently select and implement the most appropriate methodology for the accurate identification and quantification of this compound and other lipid isomers in their complex samples.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1,3-dieicosenoyl glycerol (B35011) and related lipids, with a focus on their roles in cellular signaling. The primary distinction lies in the stereochemistry of the diacylglycerol (DAG) backbone, which dictates their ability to act as second messengers, particularly in the activation of Protein Kinase C (PKC).

Core Functional Differences: Signaling versus Metabolism

The most critical functional difference between 1,2- and 1,3-diacylglycerol isomers is their capacity to activate Protein Kinase C (PKC), a family of enzymes pivotal to numerous cellular processes.

  • sn-1,2-Diacylglycerols: The Signaling Mediators Generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), sn-1,2-DAGs are canonical second messengers.[1] Their specific stereochemical arrangement allows them to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1][2] This is a crucial step in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. The interaction between PKC and DAG is stereospecific, with 1,2-sn-diacylglycerols being significantly more potent activators than their 1,3-sn-isomers in standard assays using phospholipid vesicles.[3]

  • 1,3-Diacylglycerols: The Metabolic Intermediates In contrast, 1,3-diacylglycerols, including 1,3-dieicosenoyl glycerol, are generally not considered physiological activators of PKC.[1] These isomers primarily serve as intermediates in the synthesis and breakdown of triacylglycerols (TAGs).[1][4] For instance, the hydrolysis of TAGs by certain lipases can yield 1,3-DAGs.[1] Due to their inability to effectively activate PKC, 1,3-DAGs do not typically participate in the same signal transduction pathways as their 1,2-counterparts.[1] While they are crucial for metabolic processes, their direct role in cell signaling is limited. However, 1,3-DAGs are being explored for their physicochemical properties in delivery systems, such as enhancing the bioaccessibility of hydrophobic compounds in nanoemulsions.[5]

Data Presentation: Comparison of Diacylglycerol Isomers

Quantitative data on the direct interaction of this compound with signaling proteins is scarce, largely because it is considered biologically inactive in this context. The following table summarizes comparative data for more commonly studied 1,2- and 1,3-diacylglycerol isomers, illustrating the functional differences.

LipidBiological TargetAssay SystemQuantitative DataKey FindingReference
1,2-sn-Dioleoylglycerol (1,2-DOG) Protein Kinase C alpha (PKCα)POPC/POPS VesiclesMore effective in promoting binding than 1,3-DOGDemonstrates the higher activity of the 1,2-isomer in a mixed vesicle system.[6]
1,3-Dioleoylglycerol (1,3-DOG) Protein Kinase C alpha (PKCα)POPC/POPS VesiclesLess effective in promoting binding than 1,2-DOGThe 1,3-isomer shows reduced ability to induce PKCα binding to membranes.[6]
1,2-sn-Dioleoylglycerol (1,2-DOG) Protein Kinase C alpha (PKCα)Pure POPS VesiclesPromoted binding to the same extent as 1,3-DOGThe difference in activity between isomers can be influenced by the lipid environment.[6]
1,3-Dioleoylglycerol (1,3-DOG) Protein Kinase C alpha (PKCα)Pure POPS VesiclesPromoted binding to the same extent as 1,2-DOGIn certain membrane compositions, the distinction between isomers is less pronounced.[6]
Unsaturated 1,2-Diacylglycerols Protein Kinase C alpha (PKCα)POPS/Triton X-100 Mixed MicellesMore potent activators than saturated 1,2-DAGsFatty acid saturation is a key determinant of PKC activation.[6]
1,2-Diacylglycerols Protein Kinase C alpha (PKCα)POPS/Triton X-100 Mixed Micelles & POPC/POPS VesiclesConsiderably higher activating capacity than 1,3-diacylglycerolsConfirms the general principle of 1,2-isomers being the primary PKC activators.[6]

Experimental Protocols

Protein Kinase C (PKC) Activity Assay (In Vitro)

This protocol is a generalized method for measuring the phosphotransferase activity of PKC, adapted from various sources.[7][8][9] It is based on the phosphorylation of a specific substrate peptide using the transfer of the γ-phosphate from [γ-³²P]ATP by PKC.

Materials:

  • Purified PKC isoforms

  • Lipid vesicles or mixed micelles containing phosphatidylserine (B164497) (PS) and the diacylglycerol to be tested (e.g., this compound, 1,2-dioleoylglycerol)

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • Assay Dilution Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 1 mM CaCl₂)

  • [γ-³²P]ATP

  • Magnesium/ATP Cocktail (e.g., 75 mM MgCl₂, 500 µM ATP)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Preparation of Lipid Activator: Prepare lipid vesicles or mixed micelles containing a fixed concentration of phosphatidylserine and varying concentrations of the diacylglycerol to be tested. This is typically done by mixing the lipids in chloroform, drying under nitrogen, and resuspending in buffer followed by sonication.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the assay dilution buffer, the PKC substrate peptide cocktail, the prepared lipid activator, and the purified PKC enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding the Magnesium/ATP cocktail containing [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 10 minutes.

  • Stopping the Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the specific activity of PKC in the presence of different concentrations and types of diacylglycerols. Compare the activity induced by this compound with that of a known PKC activator like 1,2-dioleoylglycerol.

Mandatory Visualization

Diacylglycerol Signaling Pathway for PKC Activation

The following diagram illustrates the generation of sn-1,2-diacylglycerol from PIP₂ and its subsequent activation of conventional Protein Kinase C (cPKC).

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 3. Hydrolyzes DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 6. Recruits to Membrane PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate 8. Phosphorylates Receptor GPCR / RTK Receptor->PLC 2. Activates Signal Extracellular Signal Signal->Receptor 1. Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release 4. Triggers PKC_inactive->PKC_active 7. Activation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Ca_release->PKC_inactive 5. Binds Experimental_Workflow cluster_prep Lipid Activator Preparation cluster_assay PKC Kinase Assay A Lipids in Chloroform (PS + Test DAG) B Dry under Nitrogen A->B C Resuspend in Buffer B->C D Sonicate to form Vesicles/Micelles C->D E Combine: - PKC Enzyme - Substrate Peptide - Lipid Activator D->E Add to Assay F Initiate with [γ-³²P]ATP/Mg²⁺ E->F G Incubate at 30°C F->G H Spot on P81 Paper G->H I Wash & Dry Paper H->I J Scintillation Counting I->J K Analyze Data J->K

References

A Pro-Forma Guide to the Inter-Laboratory Comparison of 1,3-Dieicosenoyl Glycerol Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a formal, publicly available inter-laboratory comparison study for the measurement of 1,3-dieicosenoyl glycerol (B35011) has not been identified. This guide is therefore presented as a pro-forma document, outlining the best practices and methodologies that would be employed in such a study. The data presented herein is illustrative and intended to serve as a template for researchers and drug development professionals.

This guide provides a framework for comparing the performance of various analytical methods for the quantification of 1,3-dieicosenoyl glycerol, a key diacylglycerol. It includes hypothetical comparative data, detailed experimental protocols for common analytical techniques, and visualizations of the experimental workflow and a relevant biological pathway.

Data Presentation: A Hypothetical Comparison

An inter-laboratory comparison would aim to assess the accuracy, precision, and reproducibility of different analytical methods across multiple laboratories. The results of such a study could be summarized as follows:

LaboratoryAnalytical MethodMean Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)
Lab AGC-MS (TMS Derivatization)18.51.26.5
Lab BLC-MS/MS (ESI+)19.20.84.2
Lab CHPLC-UV (Derivatization)17.91.58.4
Lab DGC-MS (TMS Derivatization)18.81.15.9
Lab ELC-MS/MS (ESI+)19.50.73.6

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Accurate quantification of this compound requires robust and well-defined experimental protocols. Below are detailed methodologies for two common and powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of diacylglycerols (DAGs) after derivatization to increase their volatility.

1. Lipid Extraction:

  • Utilize a standard lipid extraction method, such as the Folch or Bligh and Dyer procedure, to isolate lipids from the sample matrix (e.g., plasma, cell culture, tissue homogenate).

  • Dry the final lipid extract under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried lipid extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Incubate the mixture at 60-70°C for 30 minutes to convert the hydroxyl group of the diacylglycerol to a trimethylsilyl (B98337) (TMS) ether.

  • Evaporate the excess derivatizing agent under nitrogen.

  • Reconstitute the sample in a suitable solvent like hexane (B92381) for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column).

  • Injection: Inject the derivatized sample in splitless mode.

  • Oven Program: A typical temperature program would start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 320°C), and hold to ensure elution of the high molecular weight DAG.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. The [M-RCO2CH2]+ ion is often a key diagnostic fragment for distinguishing between DAG positional isomers.[1]

  • Quantification: Use a stable isotope-labeled internal standard (e.g., a deuterated diacylglycerol) for accurate quantification. Create a calibration curve using known concentrations of a this compound standard.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of diacylglycerols without the need for derivatization.

1. Lipid Extraction:

  • Extract lipids from the sample matrix using a method like the Folch or a methyl-tert-butyl ether (MTBE) based protocol.[2]

  • Add an appropriate internal standard (e.g., a commercially available deuterated diacylglycerol) prior to extraction.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.[3]

2. LC Separation:

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for separating DAG molecular species.[2][3]

  • Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and isopropanol, often with an additive like ammonium (B1175870) formate (B1220265) to improve ionization.[3]

3. MS/MS Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.[3]

  • Ionization Mode: Positive ion mode (ESI+) is common for diacylglycerol analysis.

  • Detection Mode: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the [M+NH4]+ or [M+H]+ adduct of this compound) and a specific product ion generated by collision-induced dissociation.

  • Quantification: Generate a calibration curve from the peak area ratios of the analyte to the internal standard at various concentrations.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drying Dry Down (Nitrogen) Extraction->Drying Derivatization Derivatization (for GC-MS) Drying->Derivatization Optional Reconstitution Reconstitution Drying->Reconstitution Derivatization->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis Quantification Quantification vs. Internal Standard Analysis->Quantification Report Final Report Quantification->Report G Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response

References

A Researcher's Guide to Evaluating the Purity of Synthetic 1,3-Dieicosenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic lipids like 1,3-dieicosenoyl glycerol (B35011) is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for purity assessment, explores commercially available alternatives, and details the relevant signaling pathways.

Introduction to 1,3-Dieicosenoyl Glycerol

Purity Evaluation: A Comparative Analysis of Analytical Techniques

The accurate determination of this compound purity requires robust analytical methods capable of separating and quantifying the target molecule from potential isomers and other impurities. The three primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Analytical Techniques for this compound Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity in a liquid mobile phase, with near-universal mass detection.Separation of volatile derivatives based on boiling point, with universal (FID) or specific (MS) detection.Provides structural and quantitative information based on the magnetic properties of atomic nuclei.
Sample Preparation Dissolution in an appropriate organic solvent.Derivatization to increase volatility (e.g., silylation) is often required.Dissolution in a deuterated solvent.
Resolution of Isomers Good resolution of 1,3- and 1,2-diacylglycerol isomers can be achieved with appropriate columns and mobile phases.Can resolve isomers, especially with high-resolution capillary columns.Can distinguish between 1,3- and 1,2-isomers based on the chemical shifts of the glycerol backbone protons and carbons.
Quantification Provides accurate quantification based on the response of the charged aerosol detector.FID provides universal carbon response for quantification. MS allows for quantification using isotopically labeled internal standards.Provides absolute quantification without the need for a reference standard of the analyte, using an internal standard of known concentration.[1][2][3][4]
Detection of Impurities Can detect non-volatile impurities like monoacylglycerols, triacylglycerols, and free fatty acids.[5][6]Can detect volatile impurities. Non-volatile impurities may not be detected unless derivatized.Can detect and quantify a wide range of impurities, including residual solvents and starting materials, in a single experiment.
Advantages High throughput, good reproducibility, and ability to analyze non-volatile compounds without derivatization.High sensitivity and resolution. GC-MS provides structural information for impurity identification.Non-destructive, provides detailed structural information, and allows for absolute quantification.
Disadvantages Detector response can be non-linear.Derivatization can be time-consuming and introduce artifacts. High temperatures can cause degradation of unsaturated lipids.Lower sensitivity compared to GC and HPLC. Higher instrument cost.

Experimental Protocols

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Principle: This method separates lipids based on their polarity using a normal-phase or reversed-phase HPLC column. The eluent is nebulized, and the solvent is evaporated, leaving charged analyte particles that are detected by an electrometer.

Protocol:

  • Sample Preparation: Dissolve a known amount of synthetic this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Chromatographic Conditions:

    • Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of hexane (B92381) and methyl tert-butyl ether/acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: Charged Aerosol Detector.

  • Data Analysis: Integrate the peak areas of this compound and any detected impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: This technique involves the separation of volatile compounds in a heated column. As the compounds elute, they are burned in a flame, producing ions that are detected by an electrode.

Protocol:

  • Derivatization: Convert the non-volatile diacylglycerols into volatile trimethylsilyl (B98337) (TMS) ethers by reacting the sample with a silylating agent (e.g., BSTFA with 1% TMCS).

  • Chromatographic Conditions:

    • Column: High-temperature capillary column suitable for lipid analysis (e.g., DB-5ht, 30 m x 0.25 mm, 0.1 µm).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a high temperature (e.g., 370°C).

    • Detector: Flame Ionization Detector.

  • Data Analysis: Calculate the purity based on the relative peak areas, applying response factors if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used for quantitative analysis (qNMR) by integrating the signals of specific protons or carbons relative to an internal standard of known concentration.

Protocol:

  • Sample Preparation: Accurately weigh the synthetic this compound and a suitable internal standard (e.g., maleic acid) and dissolve them in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure complete relaxation of the signals for accurate integration by using a sufficient relaxation delay.

  • Data Analysis:

    • Identify the characteristic signals for the glycerol backbone protons and carbons of the 1,3- and 1,2-isomers.

    • Calculate the purity by comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard.

Alternatives to Synthetic this compound

For researchers seeking alternatives or comparative standards, several other long-chain 1,3-diacylglycerols are commercially available. The choice of alternative will depend on the specific research application and the desired fatty acid composition.

Table 2: Commercially Available Long-Chain 1,3-Diacylglycerol Alternatives

Product NameSupplierPurityFatty Acid Composition
1,3-Dioleoyl glycerolAvanti Polar Lipids, Cayman Chemical≥99%18:1 (Oleic acid)
1,3-Dipalmitoyl glycerolAvanti Polar Lipids, Cayman Chemical≥99%16:0 (Palmitic acid)
1,3-Distearoyl glycerolAvanti Polar Lipids, Cayman Chemical≥99%18:0 (Stearic acid)
1,3-Dilinoleoyl glycerolCayman Chemical[7]≥98%18:2 (Linoleic acid)
1,3-Dierucoyl glycerolLarodan≥99%22:1 (Erucic acid)

Note: Purity specifications are subject to change and should be confirmed with the supplier.

Mandatory Visualizations

Experimental Workflow for Purity Evaluation

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis start Synthetic this compound dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (for GC) dissolve->derivatize hplc HPLC-CAD dissolve->hplc nmr qNMR dissolve->nmr gc GC-FID/MS derivatize->gc integrate Peak Integration hplc->integrate gc->integrate structure Structural Confirmation gc->structure calculate Calculate Purity nmr->calculate nmr->structure integrate->calculate result Purity Report calculate->result structure->result

Caption: Workflow for the purity evaluation of synthetic this compound.

Signaling Pathway of PKCα Activation by 1,3-Diacylglycerol

pkc_activation_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,3-Diacylglycerol PIP2->DAG Generates PKCa_mem Activated PKCα DAG->PKCa_mem Binds & Activates Substrate Substrate Protein (e.g., MARCKS) PKCa_mem->Substrate Phosphorylates pSubstrate Phosphorylated Substrate PKCa_cyto Inactive PKCα PKCa_cyto->PKCa_mem Translocates Ca Ca²⁺ Ca->PKCa_cyto Binds to C2 domain Cellular_Response Cellular Response (e.g., Cytoskeletal Reorganization) pSubstrate->Cellular_Response Leads to

Caption: Activation of Protein Kinase C alpha (PKCα) by 1,3-diacylglycerol.

Conclusion

The purity of synthetic this compound is a critical parameter that directly influences the outcome of research in cell signaling and drug development. A multi-faceted approach to purity assessment, combining chromatographic and spectroscopic techniques, is recommended for a comprehensive evaluation. HPLC-CAD offers a robust and high-throughput method for routine analysis, while GC-FID/MS provides high sensitivity and structural information. Quantitative NMR stands out for its ability to provide absolute purity determination without the need for an identical standard. Researchers should carefully consider the strengths and limitations of each technique to select the most appropriate method for their specific needs. Furthermore, the availability of high-purity commercial alternatives provides valuable tools for comparative studies and validation of experimental findings. A thorough understanding of the signaling pathways activated by this compound, such as the PKCα pathway, is essential for interpreting its biological effects accurately.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Dieicosenoyl Glycerol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 1,3-Dieicosenoyl Glycerol, a diacylglycerol used in various research applications. Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.

Chemical and Physical Properties

A clear understanding of a substance's properties is the first step toward safe handling and disposal. Below is a summary of the key characteristics of this compound.

PropertyValueReference
CAS Number 128230-18-2[1]
Molecular Formula C₄₃H₈₀O₅[2]
Molecular Weight 677.1 g/mol [2]
Purity ≥98%[2]
Formulation A solution in ethanol (B145695)[2]
Storage -20°C
Stability ≥ 2 years[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. After handling, wash and dry hands thoroughly.[1]

  • Body Protection: Wear fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Emergency Procedures:

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

  • Spill Response: In case of a spill, avoid dust formation and breathing in mist, gas, or vapors. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to a safe area. Prevent further leakage if it is safe to do so and do not let the chemical enter drains. Collect the spillage for disposal.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and complies with all local, state, and federal environmental regulations. While the Safety Data Sheet for this compound does not provide specific disposal instructions, the following protocol is based on standard best practices for laboratory chemical waste.

Experimental Protocol: Chemical Waste Disposal

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof container as "Hazardous Waste: this compound".

    • Ensure the container is compatible with the chemical. Since this compound is often supplied in an ethanol solution, a container suitable for flammable organic waste is appropriate.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collection of Waste:

    • Carefully transfer any unused or waste this compound into the designated hazardous waste container.

    • If the material is in a solid form, avoid creating dust. If it is in a solution, pour carefully to avoid splashing.

    • Contaminated materials such as pipette tips, gloves, and absorbent pads should also be placed in a designated solid hazardous waste container.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

    • Keep the container tightly closed when not in use.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with the full chemical name and any other required information about the waste.

    • Do not attempt to dispose of the chemical down the drain or in the regular trash, as this can harm the environment.[1]

Disposal Decision Pathway

The logical flow for the proper disposal of this compound involves a series of checks and procedures to ensure safety and compliance.

A Start: Unused or Waste This compound B Is the original container empty and clean? A->B C Triple rinse with a suitable solvent (e.g., ethanol). B->C Yes F Transfer to a designated Hazardous Waste Container. B->F No D Collect rinse solvent as hazardous waste. C->D E Dispose of clean container as non-hazardous glass/plastic waste. C->E G Store in a designated Satellite Accumulation Area. D->G F->G H Contact Environmental Health & Safety (EHS) for pickup and disposal. G->H I End: Proper Disposal H->I

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1,3-Dieicosenoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 1,3-Dieicosenoyl glycerol (B35011). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

While 1,3-Dieicosenoyl glycerol is not classified as a hazardous substance, observing standard laboratory safety precautions is essential to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment.

Operation Minimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form) Laboratory coat, safety glasses with side shields (or goggles), nitrile gloves. Perform in a well-ventilated area or a chemical fume hood.
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, nitrile gloves. All work should be performed in a certified chemical fume hood.
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.
Spill Cleanup Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.
Operational Plan: Handling Protocol

This section outlines a step-by-step guide for the safe handling of this compound from receipt to use.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number (128230-18-2) on the label match the order specifications.

2. Storage:

  • Store the container in a dry, cool, and well-ventilated place.

  • Keep it tightly closed to prevent contamination.

  • Store away from incompatible materials and foodstuff containers.

3. Weighing the Compound:

  • Before opening the container, allow it to equilibrate to room temperature to avoid condensation.

  • Perform weighing in a well-ventilated area. For powdered substances, a ventilated balance enclosure or a chemical fume hood is recommended to avoid dust formation.

  • Use clean, dedicated spatulas and weighing dishes.

4. Solution Preparation:

  • Work within a certified chemical fume hood.

  • Slowly add the weighed this compound to the desired solvent.

  • Stir the solution gently to dissolve the compound. Avoid splashing.

  • Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.

5. General Handling:

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

Spill and Emergency Procedures

First Aid Measures:

  • After skin contact: Immediately wash off with soap and plenty of water.

  • After eye contact: Rinse with pure water for at least 15 minutes.

  • After ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Absorb and Collect: Absorb the spilled liquid with an inert material. Collect the absorbed material or the swept solid into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the collected waste and contaminated cleaning materials according to the disposal plan.

Disposal Plan

As a non-hazardous substance, this compound and its waste can typically be disposed of through standard laboratory waste streams, but always in accordance with institutional and local regulations.

1. Unused Product:

  • If possible, unused product should be returned to the supplier or offered to another researcher.

  • If disposal is necessary, it should be treated as chemical waste and disposed of through the institution's hazardous waste program to ensure it is handled by a licensed waste disposal company.

2. Contaminated Labware:

  • Disposable Labware (e.g., pipette tips, tubes): Place in a designated, labeled container for solid chemical waste.

  • Reusable Labware (e.g., glassware): Decontaminate by washing with an appropriate solvent to remove the compound, followed by a thorough cleaning with soap and water. The initial solvent rinse should be collected as chemical waste.

3. Liquid Waste (Solutions):

  • Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate waste container.

  • Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety office.

4. Empty Containers:

  • Rinse the empty container with a suitable solvent three times. Collect the rinsate as chemical waste.

  • After rinsing, deface the label and dispose of the container in the regular trash or recycling, as per institutional guidelines.

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Plan receiving Receiving & Inspection storage Proper Storage receiving->storage weighing Weighing storage->weighing solution_prep Solution Preparation weighing->solution_prep general_handling General Handling solution_prep->general_handling waste_collection Collect Waste (Solid/Liquid) general_handling->waste_collection Generate Waste spill_event Spill Occurs contain Contain Spill spill_event->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->waste_collection Generate Waste final_disposal Dispose via EHS waste_collection->final_disposal container_disposal Empty Container Disposal container_disposal->final_disposal

Caption: Workflow for handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Dieicosenoyl glycerol
Reactant of Route 2
Reactant of Route 2
1,3-Dieicosenoyl glycerol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.